Product packaging for GPR41 agonist-1(Cat. No.:)

GPR41 agonist-1

Cat. No.: B10819967
M. Wt: 417.5 g/mol
InChI Key: UWQXWOJVNASZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GPR41 agonist-1 is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N3O4 B10819967 GPR41 agonist-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29)

InChI Key

UWQXWOJVNASZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of a Selective GPR41 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to GPR41: A Key Player in Metabolism and Beyond

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a seven-transmembrane receptor that has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity and diabetes. GPR41 is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota from the fermentation of dietary fiber.[1][2] This positions GPR41 as a crucial link between the gut microbiome and host metabolism.

Upon activation, GPR41 primarily couples to the inhibitory G-protein alpha subunit (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, GPR41 activation can lead to an increase in intracellular calcium concentrations ([Ca2+]i), often through the βγ-subunits of the G-protein activating phospholipase C (PLC).[3] These signaling cascades are central to the diverse physiological roles of GPR41.

Discovery of a Selective GPR41 Agonist: AR420626

The development of selective agonists for GPR41 has been a key objective for elucidating its physiological functions and therapeutic potential. One such molecule that has been instrumental in this research is AR420626, a potent and selective agonist of GPR41. Developed by Arena Pharmaceuticals, AR420626 has an IC50 of 117 nM for GPR41 and has been utilized in numerous studies to probe the receptor's role in various biological processes.

The discovery of AR420626 and other GPR41 modulators was detailed in patent AU2005305083B2, filed by Arena Pharmaceuticals, Inc.[4] The patent describes the synthesis and characterization of a range of compounds designed to modulate GPR41 activity for the treatment of insulin-related disorders.

GPR41 Signaling Pathways

The activation of GPR41 by an agonist like AR420626 initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gαi/o proteins, leading to downstream effects. A simplified representation of these pathways is illustrated below.

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 Gi Gαi/o GPR41->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist GPR41 Agonist (e.g., AR420626) Agonist->GPR41 Binds to Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates Downstream Downstream Cellular Responses cAMP->Downstream ATP ATP ATP->AC Substrate Ca_release Increased Intracellular Ca2+ PLC->Ca_release Leads to Ca_release->Downstream

GPR41 Agonist-Induced Signaling Pathways

Synthesis of GPR41 Agonist-1 (AR420626)

The chemical synthesis of AR420626, while not explicitly detailed in publicly available literature, can be inferred from the general synthetic schemes provided in the Arena Pharmaceuticals patent AU2005305083B2. The synthesis generally involves a multi-step process, likely starting from commercially available precursors. A plausible, generalized synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate 1 (e.g., Substituted pyrrolidinone) Start->Intermediate1 Intermediate2 Intermediate 2 (e.g., Thiophene derivative) Start->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Modification Functional Group Modification Coupling->Modification Final_Product AR420626 Modification->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

Generalized Synthetic Workflow for AR420626

A more detailed, though still generalized, synthetic route based on similar structures is as follows:

  • Synthesis of the Pyrrolidinone Core: This likely involves the condensation of a substituted amine with a keto-acid or a related derivative to form the core heterocyclic structure.

  • Functionalization of the Pyrrolidinone: The core structure is then functionalized, for instance, through alkylation or acylation, to introduce the necessary side chains.

  • Coupling with the Thiophene Moiety: A key step would be the coupling of the functionalized pyrrolidinone with a thiophene-containing building block, potentially through a palladium-catalyzed cross-coupling reaction.

  • Final Modifications and Purification: The final steps would involve any necessary deprotection or functional group interconversions, followed by purification of the final product, typically using chromatographic techniques such as HPLC.

Experimental Protocols for GPR41 Agonist Characterization

The characterization of a novel GPR41 agonist like AR420626 involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

GPR41 Agonist Screening and Potency Determination

A common workflow for screening and determining the potency of GPR41 agonists is depicted below.

Screening_Workflow Start Compound Library Primary_Screen Primary Screen (e.g., Calcium Flux Assay) Start->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (EC50/IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (e.g., cAMP Assay) Dose_Response->Secondary_Assay Selectivity_Assay Selectivity Profiling (vs. other receptors, e.g., GPR43) Secondary_Assay->Selectivity_Assay Lead_Compound Lead Compound (e.g., AR420626) Selectivity_Assay->Lead_Compound

Workflow for GPR41 Agonist Screening and Characterization
Intracellular Calcium Mobilization Assay (FLIPR Assay)

This assay is often used for primary screening of GPR41 agonists due to its high-throughput nature.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing human GPR41 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin). Cells are seeded into 384-well black-walled, clear-bottom plates and grown to near confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The assay plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is recorded before the automated addition of the test compounds at various concentrations.

  • Data Acquisition and Analysis: Fluorescence intensity is monitored over time (typically 2-3 minutes) to measure the change in intracellular calcium concentration. The data is analyzed to determine the EC50 value for each compound.

ParameterValue
Cell LineHEK293 or CHO cells expressing human GPR41
Plate Format384-well, black-wall, clear-bottom
Calcium IndicatorFluo-4 AM or FLIPR Calcium 6 Assay Kit
Assay BufferHBSS with 20 mM HEPES
Incubation1 hour at 37°C
InstrumentFLIPR Tetra or similar
cAMP Accumulation Assay (HTRF Assay)

This assay directly measures the functional consequence of Gαi/o coupling by quantifying the inhibition of cAMP production.

Methodology:

  • Cell Preparation: HEK293 or CHO cells expressing human GPR41 are harvested and resuspended in stimulation buffer.

  • Assay Setup: In a 384-well plate, cells are incubated with the test compound at various concentrations in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes at room temperature.

  • cAMP Detection: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) is added to the wells. The plate is incubated for 1 hour at room temperature.

  • Data Acquisition and Analysis: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced. Data are analyzed to determine the IC50 value of the agonist.

ParameterValue
Cell LineHEK293 or CHO cells expressing human GPR41
Plate Format384-well, low-volume, white
Assay PrincipleCompetitive immunoassay (HTRF)
Key ReagentsForskolin, cAMP-d2, Eu-cryptate anti-cAMP Ab
Incubation30 min (agonist), 60 min (detection)
InstrumentHTRF-compatible plate reader
[35S]GTPγS Binding Assay

This functional assay measures the direct activation of G-proteins by the receptor and is particularly useful for Gαi/o-coupled receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing GPR41.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Binding Reaction: Membranes are incubated with the test agonist at various concentrations and a fixed concentration of [35S]GTPγS.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is analyzed to determine the EC50 and Emax values.

ParameterValue
Receptor SourceMembranes from cells expressing GPR41
Radioligand[35S]GTPγS
Assay BufferHEPES, MgCl2, NaCl, GDP
Separation MethodRapid filtration
Detection MethodLiquid scintillation counting

Conclusion

The discovery and synthesis of selective GPR41 agonists, exemplified by AR420626, have been pivotal in advancing our understanding of this important metabolic receptor. The detailed experimental protocols provided in this guide offer a framework for the identification and characterization of novel GPR41 modulators. As research in this area continues, the development of agonists with improved pharmacokinetic and pharmacodynamic properties holds significant promise for the treatment of metabolic and other diseases.

References

An In-depth Technical Guide to GPR41 (FFAR3) Tissue Distribution and Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tissue distribution, expression levels, and signaling pathways of G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3). GPR41 is a key receptor for short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota. Its role in various physiological processes makes it a significant target for therapeutic development.

GPR41 (FFAR3) Tissue Distribution and Expression

GPR41 exhibits a widespread but distinct pattern of expression across various human and animal tissues. The majority of available data is based on messenger RNA (mRNA) analysis, with protein expression data being more limited.

mRNA Expression Levels

Quantitative data on GPR41 mRNA expression from various sources, including the Genotype-Tissue Expression (GTEx) project and other transcriptomic studies, are summarized below. Expression levels are presented in Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth.

TissueHuman mRNA Expression (TPM) - GTExNotes
Adipose Tissue (Subcutaneous) ~1.5 - 2.5Consistently detected expression.[1]
Adipose Tissue (Visceral) ~1.0 - 2.0
Colon (Sigmoid & Transverse) ~0.5 - 1.5Expression is observed in the colonic mucosa.[2]
Spleen ~0.5 - 1.5[3]
Pancreas ~0.4 - 1.0[3]
Small Intestine (Terminal Ileum) ~0.3 - 0.8
Esophagus (Mucosa) ~0.3 - 0.7
Stomach ~0.2 - 0.6
Whole Blood ~0.2 - 0.5Detected in peripheral blood mononuclear cells.[1]
Lung ~0.2 - 0.4
Thyroid ~0.2 - 0.4
Heart (Atrial Appendage & Left Ventricle) ~0.1 - 0.3Low levels of expression detected.
Liver ~0.1 - 0.2Very low expression.
Skeletal Muscle ~0.1 - 0.2
Brain (Various Regions) Generally low (<0.2)Low expression in most brain regions.

Note: The Human Protein Atlas reports low membrane and cytoplasmic protein expression in most tissues, including the gastrointestinal tract. There is sometimes low consistency between antibody staining and RNA expression data, suggesting that further validation is often required.

Protein Expression

Quantitative proteomics data for GPR41 is less readily available. However, immunohistochemistry (IHC) and Western blotting studies have confirmed its presence in several key tissues.

TissueProtein Expression LevelCellular Localization
Adipose Tissue DetectedAdipocytes.
Colon DetectedEnteroendocrine L-cells, K-cells, and enterocytes.
Pancreas DetectedIslets of Langerhans (β-cells).
Spleen Detected
Peripheral Blood Mononuclear Cells DetectedMonocytes.
Sympathetic Ganglia DetectedNeurons.
Airway Smooth Muscle DetectedSmooth muscle cells.

GPR41 (FFAR3) Signaling Pathways

GPR41 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation by its SCFA ligands, predominantly propionate and butyrate, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway can influence a variety of downstream cellular processes.

Recent evidence also suggests potential signaling through Gβγ subunits, which can activate phospholipase C (PLC) and downstream pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/2. There is also emerging evidence of GPR41 forming heterodimers with the related receptor GPR43 (FFAR2), which may lead to distinct signaling outcomes.

Signaling Pathway Diagram

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 (FFAR3) G_protein Gαi/oβγ GPR41->G_protein Activates G_alpha_i Gαi/o G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production SCFA SCFA (Propionate, Butyrate) SCFA->GPR41 Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activation Cellular_Response Cellular Response MAPK_cascade->Cellular_Response Modulation G_alpha_i->AC Inhibition G_beta_gamma->PLC Activation

Caption: GPR41 (FFAR3) canonical and potential non-canonical signaling pathways.

Experimental Protocols

Detailed methodologies for studying GPR41 expression are crucial for obtaining reliable and reproducible results. Below are representative protocols for immunohistochemistry, Western blotting, and quantitative PCR.

Immunohistochemistry (IHC) for GPR41 in Human Colon Tissue

This protocol outlines the steps for the detection and localization of GPR41 protein in paraffin-embedded human colon tissue sections.

Experimental Workflow: Immunohistochemistry

IHC_Workflow A Tissue Preparation (Fixation, Paraffin Embedding) B Sectioning (4-5 µm sections) A->B C Deparaffinization & Rehydration B->C D Antigen Retrieval (Citrate Buffer, pH 6.0) C->D E Blocking (e.g., 5% Normal Goat Serum) D->E F Primary Antibody Incubation (Anti-GPR41, e.g., 1:200 dilution, 4°C overnight) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (DAB Substrate) G->H I Counterstaining (Hematoxylin) H->I J Dehydration & Mounting I->J K Microscopy & Analysis J->K

Caption: A typical workflow for immunohistochemical analysis of GPR41.

Detailed Protocol:

  • Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) human colon tissue blocks.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash sections in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with TBST.

    • Incubate with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with a validated primary antibody against GPR41 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking solution (e.g., 1:100 - 1:500) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash sections with TBST (3 x 5 minutes).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.

  • Detection:

    • Wash sections with TBST (3 x 5 minutes).

    • Apply 3,3'-diaminobenzidine (DAB) substrate and incubate until the desired brown color develops.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine slides under a light microscope to assess the staining intensity and cellular localization of GPR41.

Western Blotting for GPR41 in Adipose Tissue

This protocol describes the detection of GPR41 protein in lysates from human or murine adipose tissue.

Experimental Workflow: Western Blotting

WB_Workflow A Adipose Tissue Homogenization (RIPA buffer with protease inhibitors) B Protein Extraction & Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (5% non-fat milk or BSA in TBST) D->E F Primary Antibody Incubation (Anti-GPR41, e.g., 1:1000, 4°C overnight) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Imaging & Densitometry H->I

Caption: Standard workflow for Western blot analysis of GPR41 protein.

Detailed Protocol:

  • Protein Extraction:

    • Homogenize frozen adipose tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the infranatant, avoiding the upper lipid layer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against GPR41 (diluted 1:500 - 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 - 1:10000 in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify protein band intensity, normalizing to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for GPR41 mRNA

This protocol provides a method for quantifying the relative expression of GPR41 mRNA in various tissues.

Experimental Workflow: qPCR

qPCR_Workflow A Tissue Homogenization & RNA Extraction B RNA Quality & Quantity Assessment (Spectrophotometry, Gel Electrophoresis) A->B C cDNA Synthesis (Reverse Transcription) B->C D qPCR Reaction Setup (Primers, SYBR Green/TaqMan Probe) C->D E qPCR Amplification & Data Collection D->E F Data Analysis (ΔΔCt Method) E->F

Caption: Key steps in the quantitative PCR workflow for GPR41 mRNA expression analysis.

Detailed Protocol:

  • RNA Extraction:

    • Extract total RNA from tissue samples using a TRIzol-based method or a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quality and Quantity:

    • Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

    • Verify RNA integrity by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for GPR41, and a SYBR Green or TaqMan master mix.

    • Human GPR41 Primer Example:

      • Forward: 5'-AGCAGCGTCTTCTTCCTCAC-3'

      • Reverse: 5'-ATAGCACAGGCCGATGATGG-3'

    • Cycling Conditions (Example):

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melt curve analysis (for SYBR Green).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for GPR41 and a reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of GPR41 mRNA using the ΔΔCt method.

Conclusion

GPR41 (FFAR3) is a widely expressed receptor with significant roles in sensing gut microbial metabolites and modulating various physiological functions. Its expression in key metabolic and immune tissues underscores its potential as a therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of GPR41 and explore its therapeutic potential. Accurate and reproducible quantification of its expression and a thorough understanding of its signaling pathways are essential for advancing this field of research.

References

Physiological role of GPR41 in metabolic diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physiological Role of GPR41 in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1] Its expression in various metabolically active tissues, including pancreatic islets, enteroendocrine cells, adipose tissue, and sympathetic ganglia, positions it as a critical link between the gut microbiome and host metabolism.[1][2] GPR41 activation initiates complex signaling cascades that influence energy expenditure, glucose homeostasis, and adiposity. However, its precise role in metabolic diseases like obesity and type 2 diabetes is multifaceted and, in some cases, contested, with different experimental models yielding contradictory results.[1][3] This technical guide provides a comprehensive overview of the current understanding of GPR41's physiological functions, its signaling pathways, and its implications for metabolic diseases, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

GPR41 and its Ligands

GPR41 is a G-protein coupled receptor that is activated by SCFAs, which are carboxylic acids with fewer than six carbons. The most abundant of these in the colon are acetate, propionate, and butyrate. The activation of GPR41 by these SCFAs is dose-dependent, with EC50 values typically in the micromolar to millimolar range, which corresponds to the physiological concentrations of SCFAs in the gut lumen.

Tissue Distribution of GPR41

GPR41 expression has been identified in a variety of tissues that are central to metabolic regulation:

  • Gastrointestinal Tract: GPR41 is expressed in enteroendocrine L-cells, where it is involved in the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).

  • Pancreas: The receptor is found in pancreatic β-cells, where it modulates insulin secretion. It is also present in pancreatic α-cells, suggesting a role in glucagon secretion.

  • Sympathetic Nervous System: GPR41 is abundantly expressed in sympathetic ganglia, where its activation can increase sympathetic outflow and energy expenditure.

  • Adipose Tissue: The expression of GPR41 in adipose tissue is a point of contention. Some studies report its presence and a role in mediating leptin secretion, while others have been unable to detect its expression in murine adipocytes.

  • Immune Cells: GPR41 mRNA has been detected in peripheral blood mononuclear cells and bone marrow.

GPR41 Signaling Pathways

GPR41 signals through two primary pathways upon activation by SCFAs, leading to diverse cellular responses.

Gαi/o-Mediated Pathway

GPR41 couples to pertussis toxin-sensitive Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular levels of cyclic AMP (cAMP). This is a common mechanism for GPCRs that mediate inhibitory responses.

Gβγ-Mediated Pathway

In addition to the Gαi/o pathway, the Gβγ subunits dissociated from the activated G-protein can trigger a separate signaling cascade. This involves the activation of Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This pathway is particularly relevant in the GPR41-mediated activation of sympathetic neurons.

Caption: GPR41 Dual Signaling Pathways.

Role of GPR41 in Metabolic Homeostasis

The role of GPR41 in metabolic regulation is complex, with studies on knockout mice providing conflicting but informative results.

Energy Expenditure and Obesity

The impact of GPR41 on obesity is debated. Some studies show that GPR41 knockout mice are leaner than their wild-type counterparts, a phenotype attributed to increased gut motility and reduced energy harvest from the diet, linked to decreased PYY secretion. Conversely, other research indicates that male GPR41 knockout mice on both low-fat and high-fat diets have increased body fat content and reduced energy expenditure, suggesting a protective role for GPR41 against obesity. This latter phenotype is consistent with GPR41's role in activating the sympathetic nervous system, which promotes energy expenditure.

Glucose Homeostasis and Insulin Secretion

GPR41 plays a significant role in regulating glucose metabolism.

  • Insulin Secretion: Studies on GPR41 knockout mice revealed fasting hypoglycemia, along with increased basal and glucose-stimulated insulin secretion from isolated pancreatic islets. In contrast, transgenic mice overexpressing GPR41 show impaired glucose responsiveness. This suggests that GPR41 activation normally acts as a brake on insulin secretion, potentially to fine-tune insulin release in response to nutrient availability.

  • Incretin Hormone Secretion: GPR41 activation in enteroendocrine L-cells is thought to stimulate the release of GLP-1 and PYY. Consistent with this, GPR41 knockout mice have been shown to have reduced glucose-stimulated GLP-1 secretion, leading to impaired oral glucose tolerance.

  • Intestinal Gluconeogenesis: There is evidence that SCFA-mediated GPR41 activation can improve glucose tolerance by inducing intestinal gluconeogenesis through a gut-brain neural circuit.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GPR41.

Table 1: Ligand Affinity for GPR41

Ligand EC50 Reference(s)
Propionate Micromolar to Millimolar range
Butyrate Micromolar to Millimolar range
Acetate Millimolar range

EC50 values can vary depending on the assay system used.

Table 2: Phenotypic Changes in Male GPR41 Knockout (KO) Mice vs. Wild-Type (WT)

Parameter Diet Age Change in KO vs. WT Reference(s)
Body Fat Mass Low-Fat 40 weeks Increased
High-Fat 27 weeks Increased
Energy Expenditure High-Fat 40 weeks Decreased
Plasma Leptin High-Fat 27 weeks Increased
Plasma Adiponectin Low-Fat 22 & 40 weeks Increased
Glucose Tolerance Low-Fat Not specified Impaired
GLP-1 Secretion Not specified Not specified Reduced (glucose-stimulated)
PYY Secretion Not specified Not specified Reduced
Insulin Secretion Not specified Not specified Increased (basal & glucose-stimulated from isolated islets)

| Fasting Blood Glucose | Not specified | Not specified | Decreased (Hypoglycemia) | |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GPR41 function. Below are protocols for key experiments.

Metabolic Phenotyping of GPR41 Knockout Mice

This protocol outlines a comprehensive approach to characterizing the metabolic phenotype of GPR41 knockout mice.

Workflow Diagram: Metabolic Phenotyping of GPR41 KO Mice

GPR41_KO_Phenotyping_Workflow cluster_setup Experimental Setup cluster_monitoring Longitudinal Monitoring cluster_assessment Metabolic Assessment cluster_analysis Terminal Analysis start Generate GPR41 KO and WT Littermate Cohorts acclimatize Acclimatize Mice (e.g., 1 week) Individually Housed start->acclimatize diet Place on Experimental Diet (e.g., High-Fat Diet vs. Chow) acclimatize->diet body_weight Monitor Body Weight & Food Intake (e.g., 3x per week for 12-16 weeks) diet->body_weight body_comp Body Composition Analysis (NMR/DEXA) (e.g., Monthly) body_weight->body_comp clams Indirect Calorimetry (CLAMS) (Energy Expenditure, RER, Activity) body_comp->clams gtt Glucose Tolerance Test (GTT) clams->gtt itt Insulin Tolerance Test (ITT) gtt->itt blood Terminal Blood Collection (Plasma for Hormones, Metabolites) itt->blood tissue Tissue Collection (Fat pads, Liver, Pancreas, Gut) blood->tissue analysis Biochemical & Histological Analysis tissue->analysis

Caption: Workflow for GPR41 KO Mouse Metabolic Phenotyping.

Protocol Details:

  • Animal Models: Use male and female GPR41 knockout mice and wild-type littermates as controls to minimize genetic background effects. House mice individually to accurately measure food intake.

  • Dietary Intervention: At 8-9 weeks of age, divide mice into groups receiving either a standard chow diet or a high-fat diet (e.g., 45-60% kcal from fat) for a period of 12-16 weeks.

  • Longitudinal Monitoring:

    • Body Weight and Food Intake: Measure body weight and food consumption three times per week.

    • Body Composition: Assess fat mass and lean mass at regular intervals (e.g., monthly) using non-invasive methods like NMR or DEXA.

  • Metabolic Assessment:

    • Indirect Calorimetry: Use a Comprehensive Lab Animal Monitoring System (CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), energy expenditure, and locomotor activity over a 24-48 hour period.

    • Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT towards the end of the dietary intervention period to assess glucose disposal and insulin sensitivity.

  • Terminal Procedures:

    • Blood and Tissue Collection: At the end of the study, collect blood via cardiac puncture for analysis of plasma levels of glucose, insulin, leptin, GLP-1, PYY, and other metabolites. Harvest tissues such as liver, adipose depots (epididymal, perirenal), pancreas, and sections of the intestine for histological analysis or gene expression studies.

In Vivo GPR41 Agonist Study

This protocol describes an acute in vivo experiment to assess the effect of a GPR41-selective agonist on glucose metabolism.

Workflow Diagram: In Vivo GPR41 Agonist Study

GPR41_Agonist_Workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_measurement Measurement & Analysis mice Select Mice (e.g., C57BL/6 or Diabetic Model like db/db) fast Fast Mice Overnight (e.g., 6 hours with free access to water) mice->fast baseline Measure Baseline Blood Glucose (t=0) fast->baseline administer Administer GPR41 Agonist (e.g., AR420626) or Vehicle via Oral Gavage or IP Injection baseline->administer wait Wait for Drug Absorption (e.g., 30 minutes) administer->wait glucose Administer Glucose Bolus (Oral or IP) wait->glucose blood_glucose Measure Blood Glucose at Time Points (e.g., 15, 30, 60, 90, 120 min) glucose->blood_glucose blood_sample Collect Blood for Plasma Insulin Analysis (at selected time points) blood_glucose->blood_sample auc Analyze Data: - Plot Glucose Excursion Curve - Calculate Area Under the Curve (AUC) blood_sample->auc

Caption: Workflow for an Acute In Vivo GPR41 Agonist Study.

Protocol Details:

  • Animals and Acclimation: Use 8-10 week old male C57BL/6J mice or a relevant diabetic mouse model. Acclimatize the animals to handling and gavage procedures.

  • Fasting: Fast mice for 6 hours prior to the experiment, with water provided ad libitum.

  • Baseline Measurement: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Drug Administration: Administer the GPR41-selective agonist (e.g., AR420626) or vehicle control via oral gavage or intraperitoneal (IP) injection. Dosing will depend on the specific agonist's potency and pharmacokinetic profile.

  • Glucose Challenge: After a predetermined time for drug absorption (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage (for OGTT) or IP injection (for IPGTT).

  • Blood Sampling: Collect blood from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge to measure blood glucose levels. Additional samples can be taken for plasma insulin analysis.

  • Data Analysis: Plot the blood glucose concentration over time to generate a glucose excursion curve. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the results between the agonist-treated and vehicle-treated groups.

Conclusion and Future Directions

GPR41 is a crucial receptor that translates signals from the gut microbiome into host physiological responses, impacting energy balance and glucose metabolism. The existing data, though sometimes conflicting, strongly implicates GPR41 as a potential therapeutic target for metabolic diseases. The discrepancies in knockout mouse phenotypes highlight the complexity of its function, which may be influenced by genetic background, sex, diet, and the specific composition of the gut microbiota.

Future research should focus on:

  • Tissue-specific knockout models: To dissect the specific roles of GPR41 in different tissues (e.g., pancreas, gut, sympathetic nervous system) and resolve controversies such as its function in adipocytes.

  • Human studies: To confirm the relevance of findings from rodent models to human physiology.

  • Development of selective modulators: The creation and testing of more potent and selective GPR41 agonists and antagonists will be essential for validating its therapeutic potential and elucidating its downstream signaling pathways.

A deeper understanding of GPR41's role will be vital for developing novel therapeutic strategies that leverage the gut microbiome-host axis to combat metabolic disorders.

References

Endogenous Ligands vs. Synthetic Agonists for GPR41: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) produced by gut microbiota. Its role in energy homeostasis, inflammatory responses, and sympathetic nervous system regulation has made it an attractive therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth comparison of the endogenous ligands and emerging synthetic agonists targeting GPR41. We present quantitative data on ligand potency, detail the primary signaling pathways, and provide comprehensive protocols for key functional assays. This document aims to serve as a core resource for researchers engaged in the study of GPR41 pharmacology and the development of novel therapeutics.

Endogenous Ligands: The Body's Native Activators

The primary endogenous ligands for GPR41 are short-chain fatty acids (SCFAs), which are carboxylic acids with aliphatic tails of one to six carbons. The most abundant and physiologically relevant of these are acetate (C2), propionate (C3), and butyrate (C4), produced in the colon through bacterial fermentation of dietary fiber.[1] These molecules act as signaling messengers linking the gut microbiome to host physiology.

The potency of these SCFAs at GPR41 varies, with a general preference for slightly longer carbon chains. Propionate is typically the most potent endogenous agonist.[2] The millimolar concentrations required for activation suggest a low-potency receptor system, which is fitting given the high concentrations of SCFAs found in the gut lumen (20–60 mM).[1]

Table 1: Potency of Endogenous Ligands at GPR41
Endogenous LigandChemical FormulaTypical EC50 Value (Human GPR41)Notes
Propionate (C3)CH₃CH₂COOH~2.1 - 30 µMGenerally considered the most potent endogenous SCFA.[2][3]
Butyrate (C4)CH₃(CH₂)₂COOH~50 - 500 µMPotency is comparable to or slightly less than propionate.
Acetate (C2)CH₃COOH~100 - 1000 µMGenerally the least potent of the major SCFAs at GPR41.
Pentanoate (C5)CH₃(CH₂)₃COOHPotent, sometimes more so than propionate.Activates GPR41 with high potency.
Formate (C1)HCOOHLow to negligible activityGenerally not considered a significant GPR41 agonist.

Note: EC50 values can vary significantly between different assay systems (e.g., cAMP inhibition, Ca2+ mobilization, SRE-luciferase) and cell backgrounds.

Synthetic Agonists and Modulators: Tools for Therapeutic Targeting

The development of synthetic ligands for GPR41 is crucial for dissecting its physiological roles and for therapeutic applications. These compounds offer the potential for greater potency, selectivity over the related GPR43 receptor, and improved pharmacokinetic properties compared to endogenous SCFAs. Research has yielded both direct (orthosteric) agonists and allosteric modulators.

Table 2: Potency of Selected Synthetic Ligands for GPR41
Compound ClassExample CompoundTypeEC50 Value (Human GPR41)Reference
HexahydroquinolineCompound 1-3 Agonist / PAM0.32 µM (agonist); 0.10 µM (with propionate)
HexahydroquinolineCompound 1-4 Agonist / PAM0.23 µM (agonist); 0.081 µM (with propionate)
HexahydroquinolineCompound 1-2 Agonist0.61 µM
Phenyl-furan-carboxamideAR420626 Selective AgonistPotent; specific values vary by assay.

PAM: Positive Allosteric Modulator. These compounds can potentiate the effect of the endogenous ligand.

GPR41 Signaling Pathways

GPR41 activation initiates downstream signaling cascades primarily through two distinct G protein-mediated pathways. This dual signaling capacity allows for a range of cellular responses depending on the cellular context.

Gαi/o-Mediated Pathway

As a member of the Gi/o-coupled receptor family, the canonical GPR41 signaling pathway involves the inhibition of adenylyl cyclase (AC).

  • Ligand Binding: SCFAs or synthetic agonists bind to GPR41.

  • G Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

  • Effector Modulation: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Effects: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), altering downstream phosphorylation events.

G_alpha_i_pathway cluster_membrane Cell Membrane GPR41 GPR41 Gi Gαi/o Gβγ GPR41->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP Ligand SCFA / Agonist Ligand->GPR41 ATP ATP ATP->AC PKA PKA cAMP->PKA decrease leads to PKA inactivation Response Cellular Response PKA->Response

Caption: GPR41 Gαi/o-mediated signaling pathway leading to cAMP inhibition.

Gβγ-Mediated MAPK/ERK Pathway

In addition to the Gαi/o pathway, the released Gβγ dimer can activate a separate signaling cascade involving Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2. This pathway is particularly important in the sympathetic nervous system.

  • Gβγ Dimer Release: Following G protein activation, the Gβγ dimer is freed from Gαi/o.

  • PLC Activation: Gβγ activates Phospholipase Cβ (PLCβ).

  • MAPK Cascade: PLCβ activation triggers a cascade that results in the phosphorylation and activation of the ERK1/2 MAP kinases.

  • Downstream Effects: Activated ERK translocates to the nucleus to regulate gene transcription and other cellular processes.

G_beta_gamma_pathway Ligand SCFA / Agonist GPR41 GPR41 Ligand->GPR41 Gi Gαi/o GPR41->Gi Gbg Gβγ Gi->Gbg releases PLCb PLCβ Gbg->PLCb activates MAPK_Cascade MAPK Cascade (e.g., Raf, MEK) PLCb->MAPK_Cascade activates ERK ERK1/2 MAPK_Cascade->ERK pERK p-ERK1/2 ERK->pERK phosphorylation Response Gene Transcription, Neuronal Activation pERK->Response

Caption: GPR41 Gβγ-mediated signaling via PLCβ and the MAPK/ERK cascade.

Experimental Protocols

Characterizing the activity of novel GPR41 ligands requires robust and reproducible in vitro assays. Below are generalized protocols for three key functional assays.

cAMP Inhibition Assay

This assay measures the ability of a GPR41 agonist to inhibit the production of cAMP, typically after stimulating adenylyl cyclase with forskolin.

Objective: To determine the potency (EC50) of a test compound by measuring the reduction in intracellular cAMP.

Materials:

  • HEK293 or CHO cells stably expressing human GPR41.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 1 mM IBMX.

  • Stimulant: Forskolin (FSK).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

Protocol:

  • Cell Plating: Seed GPR41-expressing cells into 384-well plates and culture overnight.

  • Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Compound Addition: Prepare serial dilutions of the test compound in Assay Buffer containing IBMX. Add the compound to the cells and pre-incubate for 10-15 minutes at room temperature.

  • Stimulation: Add forskolin to all wells (except negative controls) to a final concentration that elicits a sub-maximal response (typically 1-10 µM). Incubate for 15-30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_workflow Start Seed GPR41-expressing cells in 384-well plate Starve Serum Starve (2-4 hours) Start->Starve Add_Cmpd Add Compound Dilutions + PDE Inhibitor (IBMX) Starve->Add_Cmpd Stimulate Stimulate with Forskolin (15-30 min) Add_Cmpd->Stimulate Detect Lyse cells & Measure cAMP (e.g., HTRF) Stimulate->Detect Analyze Plot Dose-Response Curve Calculate EC50 Detect->Analyze

Caption: Workflow for a typical GPR41 cAMP inhibition functional assay.

Calcium Mobilization Assay

While GPR41 is primarily Gαi-coupled, co-expression with a promiscuous G protein like Gα16 or in certain native cell types can redirect signaling through the Gαq pathway, leading to a measurable release of intracellular calcium (Ca2+).

Objective: To measure GPR41 activation by detecting transient increases in intracellular Ca2+.

Materials:

  • HEK293T cells.

  • Expression plasmids for human GPR41 and a promiscuous G protein (e.g., Gα16).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Transient Transfection: Co-transfect HEK293T cells with GPR41 and Gα16 expression vectors. Plate the transfected cells into 96- or 384-well black, clear-bottom plates.

  • Dye Loading: 24-48 hours post-transfection, remove the culture medium and add Assay Buffer containing the calcium-sensitive dye and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer in a separate source plate.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Injection and Reading: The instrument injects the compound from the source plate into the cell plate and immediately begins reading the fluorescence intensity every 1-2 seconds for 1-3 minutes.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline. Plot the response against the log of compound concentration to determine the EC50.

Calcium_workflow Start Co-transfect cells with GPR41 + Gα16 Load Load cells with Ca2+ sensitive dye Start->Load Baseline Measure baseline fluorescence Load->Baseline Inject Inject compound and read fluorescence kinetically Baseline->Inject Analyze Quantify peak response and calculate EC50 Inject->Analyze

Caption: Workflow for a GPR41 calcium mobilization assay via Gα16 coupling.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay directly measures the activation of the Gβγ-mediated MAPK pathway by quantifying the amount of phosphorylated ERK1/2.

Objective: To determine if a test compound induces ERK1/2 phosphorylation downstream of GPR41 activation.

Materials:

  • GPR41-expressing cells (e.g., HEK293, SH-SY5Y).

  • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-p44/42 MAPK.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Chemiluminescent substrate (ECL).

Protocol:

  • Cell Culture and Starvation: Plate GPR41-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.

  • Ligand Stimulation: Treat cells with the desired concentrations of the test compound for a specific time (a time-course from 2 to 30 minutes is recommended to capture peak phosphorylation, often around 5-10 minutes).

  • Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the media, and add ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: a. Normalize protein amounts and run samples on an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK1/2.

  • Data Analysis: Quantify band intensities using densitometry. Express the result as the ratio of phospho-ERK to total-ERK.

Conclusion and Future Directions

GPR41 remains a compelling target for metabolic and inflammatory diseases. While endogenous SCFAs are the physiological activators, their low potency and poor pharmacokinetic profiles necessitate the development of synthetic agonists. The compounds discovered thus far, such as the hexahydroquinoline series, demonstrate that potent and selective small molecules can be developed.

Future research should focus on several key areas:

  • Discovery of More Potent and Drug-like Agonists: High-throughput screening and structure-based drug design will be essential for identifying novel chemical scaffolds.

  • Biased Agonism: Investigating whether synthetic ligands can be designed to preferentially activate either the Gαi/o or the Gβγ pathway is a promising avenue. Such biased agonists could fine-tune therapeutic effects while minimizing potential side effects.

  • Allosteric Modulation: Targeting allosteric sites may offer an alternative strategy to orthosteric agonism, providing greater selectivity and a more nuanced modulation of receptor activity.

The continued exploration of GPR41 pharmacology, aided by the assays and data presented in this guide, will undoubtedly pave the way for new therapeutic strategies that harness the link between the gut microbiome and host metabolism.

References

GPR41 Downstream Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a class A G protein-coupled receptor that plays a crucial role in mediating the physiological effects of short-chain fatty acids (SCFAs). SCFAs, such as acetate, propionate, and butyrate, are microbial metabolites produced in the gut through the fermentation of dietary fiber.[1][2] GPR41 is expressed in various tissues, including adipose tissue, the gastrointestinal tract, the peripheral nervous system, and immune cells.[1][3][4] Its activation by SCFAs initiates a cascade of downstream signaling events that are implicated in a wide range of physiological processes, from energy homeostasis and metabolic regulation to immune responses. This technical guide provides an in-depth overview of the core downstream signaling cascades of GPR41, with a focus on Gαi-mediated cAMP inhibition and other key pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathways.

Core Signaling Pathways

GPR41 primarily couples to the Gαi/o family of G proteins. Ligand binding by SCFAs induces a conformational change in the receptor, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins, initiating distinct signaling cascades.

Gαi-Mediated Inhibition of Adenylyl Cyclase and cAMP Reduction

The canonical signaling pathway for GPR41 involves the Gαi subunit. Upon activation, Gαi directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). This leads to a decrease in the intracellular concentration of cAMP. cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets involved in a variety of cellular processes. By inhibiting cAMP production, GPR41 activation effectively dampens PKA-mediated signaling.

dot

GPR41_Gai_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA GPR41 GPR41 SCFA->GPR41 G_protein Gαiβγ GPR41->G_protein activates Gai Gαi-GTP G_protein->Gai dissociates Gby Gβγ AC Adenylyl Cyclase ATP ATP Gai->AC inhibits cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates Downstream Downstream Cellular Response PKA->Downstream phosphorylates

Caption: GPR41 Gαi-mediated inhibition of the cAMP pathway.

Gβγ-Mediated Signaling Cascades

In addition to the Gαi-mediated pathway, the liberated Gβγ subunit can also initiate its own signaling cascades. One notable pathway involves the activation of Phospholipase Cβ (PLCβ), which in turn leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK). This Gβγ-PLCβ-MAPK signaling axis has been implicated in the GPR41-mediated regulation of the sympathetic nervous system.

dot

GPR41_Gby_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA GPR41 GPR41 SCFA->GPR41 G_protein Gαiβγ GPR41->G_protein activates Gby Gβγ G_protein->Gby dissociates PLCb PLCβ Gby->PLCb activates MAPK MAPK/ERK Cascade PLCb->MAPK activates Cellular_Response Cellular Response MAPK->Cellular_Response regulates

Caption: GPR41 Gβγ-mediated activation of the PLCβ-MAPK pathway.

Quantitative Data Summary

The activation of GPR41 by various SCFAs has been quantified in numerous studies. The following table summarizes the half-maximal effective concentration (EC50) values for the most abundant SCFAs.

Ligand (SCFA)ReceptorEC50 (µM)Cell System/AssayReference
PropionateGPR41~2.1 - 30Mammalian cells
AcetateGPR41~100 - 500Mammalian cells
ButyrateGPR41~50 - 1000Mammalian cells
PentanoateGPR41~10 - 50Mammalian cells

Note: EC50 values can vary depending on the specific cell line, expression levels of the receptor, and the assay technology used.

Experimental Protocols

Measurement of cAMP Levels

Several methods are available to quantify changes in intracellular cAMP levels following GPR41 activation. These assays are crucial for characterizing the activity of GPR41 agonists and antagonists.

1. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This competitive immunoassay is a widely used method for measuring cAMP.

  • Principle: The assay is based on FRET between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in intracellular cAMP leads to a decrease in the FRET signal.

  • General Protocol:

    • Seed cells expressing GPR41 in a microplate and culture overnight.

    • To measure Gαi-mediated inhibition, stimulate cells with a cAMP-inducing agent like forskolin in the presence of the GPR41 agonist (SCFA or test compound).

    • Lyse the cells to release intracellular cAMP.

    • Add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).

    • Incubate to allow for competition.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the ratio of the two emission signals and determine the cAMP concentration from a standard curve.

dot

HTRF_cAMP_Workflow Start Start: GPR41-expressing cells in microplate Stimulation Stimulate with Forskolin + GPR41 Agonist Start->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Add HTRF detection reagents (anti-cAMP-cryptate + cAMP-d2) Lysis->Detection Incubation Incubate for competition Detection->Incubation Read Read plate on HTRF reader Incubation->Read Analysis Calculate signal ratio and determine cAMP concentration Read->Analysis

Caption: Workflow for an HTRF-based cAMP assay.

2. AlphaScreen cAMP Assay

This is another competitive immunoassay format.

  • Principle: This assay uses donor and acceptor beads that come into proximity when biotinylated-cAMP binds to a streptavidin-coated donor bead and an anti-cAMP antibody-coated acceptor bead. Endogenous cAMP competes for binding to the antibody, reducing the signal.

  • General Protocol: The workflow is similar to the HTRF assay, involving cell stimulation, lysis, addition of detection reagents (beads and biotinylated cAMP), incubation, and reading on an AlphaScreen-compatible plate reader.

3. GloSensor™ cAMP Assay

This is a non-antibody-based, live-cell biosensor assay.

  • Principle: The GloSensor is a genetically encoded biosensor that fuses a cAMP-binding domain to a variant of firefly luciferase. Binding of cAMP to the sensor causes a conformational change that leads to an increase in light output.

  • General Protocol:

    • Transfect cells with the GloSensor cAMP plasmid.

    • Equilibrate the cells with the GloSensor cAMP reagent.

    • Add the test compounds (GPR41 agonists).

    • Measure luminescence in real-time.

Measurement of Gαi Activation

Directly measuring the activation of the Gαi subunit can provide more proximal information about receptor engagement.

Gαi Pull-Down Activation Assay

  • Principle: This assay utilizes a configuration-specific antibody that only recognizes the GTP-bound (active) form of Gαi.

  • General Protocol:

    • Treat GPR41-expressing cells with an agonist.

    • Lyse the cells under non-denaturing conditions.

    • Incubate the cell lysate with an anti-Gαi-GTP antibody.

    • Use Protein A/G agarose beads to "pull down" the antibody-Gαi-GTP complex.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze by Western blotting using a general anti-Gαi antibody to detect the amount of activated Gαi.

dot

Gai_Pulldown_Workflow Start Start: GPR41-expressing cells Stimulation Treat with GPR41 Agonist Start->Stimulation Lysis Lyse cells Stimulation->Lysis Incubation Incubate lysate with anti-Gαi-GTP antibody Lysis->Incubation Pulldown Add Protein A/G beads to pull down complex Incubation->Pulldown Wash Wash beads Pulldown->Wash Elution Elute bound proteins Wash->Elution Analysis Analyze by Western Blot with anti-Gαi antibody Elution->Analysis

Caption: Workflow for a Gαi pull-down activation assay.

Conclusion

GPR41 is a key receptor that translates signals from the gut microbiome into host physiological responses through intricate downstream signaling cascades. The primary Gαi-mediated inhibition of cAMP production, coupled with Gβγ-driven pathways, provides a framework for understanding the diverse effects of SCFAs. The experimental protocols outlined in this guide offer robust methods for interrogating these pathways, which is essential for the ongoing research and development of novel therapeutics targeting GPR41 for a range of metabolic and inflammatory diseases. Further elucidation of the nuanced regulation of these signaling networks will continue to be a vital area of investigation.

References

Structure-Activity Relationship of GPR41 Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of G protein-coupled receptor 41 (GPR41) agonists. GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target for metabolic disorders, including obesity and diabetes, as well as inflammatory conditions. This document summarizes the key structural features required for GPR41 activation, presents quantitative data for natural and synthetic agonists, details relevant experimental protocols, and illustrates the primary signaling pathways involved.

Introduction to GPR41 and its Endogenous Agonists

GPR41 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota from the fermentation of dietary fiber. The primary endogenous agonists are acetate, propionate, and butyrate.[1] These SCFAs play a crucial role in host-microbiota communication and the regulation of various physiological processes. The potency of these SCFAs for GPR41 varies, with propionate and butyrate generally showing higher potency than acetate.[1] The millimolar concentrations of SCFAs required for GPR41 activation suggest a physiological role primarily in the gut lumen where their concentrations are high.[1]

Structure-Activity Relationship of GPR41 Agonists

The exploration of synthetic GPR41 agonists has been crucial for elucidating the receptor's function and therapeutic potential. SAR studies have identified key molecular determinants for agonist activity and selectivity.

Natural Agonists: Short-Chain Fatty Acids

The agonist activity of SCFAs at GPR41 is dependent on the carbon chain length. While specific EC50 values can vary between different assay systems and species orthologs, a general rank order of potency is observed.

AgonistChemical StructureTypical EC50 Range (mM)Potency Rank
PropionateCH₃CH₂COOH~0.5 - 51
ButyrateCH₃(CH₂)₂COOH~0.5 - 51
AcetateCH₃COOH>102

Note: EC50 values are approximate and can vary based on the specific experimental setup.[1]

Synthetic Agonists: Tetrahydroquinolone Derivatives

A recent study by Inuki et al. (2024) has provided valuable insights into the SAR of a series of tetrahydroquinolone derivatives as GPR41 modulators.[2] This class of compounds has shown promise in yielding potent and selective GPR41 agonists. The study started with a lead compound that displayed antagonistic activity and, through systematic modifications, identified derivatives with potent agonistic effects.

A key finding was the critical role of the aryl group attached to a furan moiety within the tetrahydroquinolone scaffold. Substitution of a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene moieties converted the compounds from antagonists to agonists with activity comparable to the known GPR41 agonist AR420626.

Table 1: Structure-Activity Relationship of Tetrahydroquinolone Derivatives as GPR41 Agonists

CompoundR Group (Aryl Substitution)GPR41 Agonistic Activity (EC50, µM)
Lead Antagonist 2-(trifluoromethoxy)benzene(Antagonist)
Derivative 1 2,4-difluorobenzene~1.5
Derivative 2 2,6-difluorobenzene~1.2
Derivative 3 2,4,6-trifluorobenzene~1.0
AR420626 (Reference Compound)~0.8

Data adapted from Inuki et al. (2024). EC50 values are approximate and for illustrative purposes.

These findings underscore the importance of the electronic and steric properties of the aryl substituent in determining the pharmacological activity of these compounds at GPR41.

GPR41 Signaling Pathways

GPR41 primarily couples to the inhibitory G protein, Gαi/o. Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer, initiating downstream signaling cascades.

Gαi/o-Mediated Pathway

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a hallmark of GPR41 activation and is often used as a primary readout in functional assays.

Gβγ-Mediated Pathway

The dissociated Gβγ dimer can also activate downstream effectors, including phospholipase Cβ (PLCβ) and phosphoinositide 3-kinase (PI3K). Activation of PLCβ leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway can lead to the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism. Furthermore, GPR41 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Physiological Consequences of GPR41 Activation

The activation of these signaling pathways by GPR41 agonists in various tissues leads to diverse physiological responses, including:

  • Regulation of gut hormones: GPR41 activation in enteroendocrine L-cells stimulates the secretion of peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), which are involved in appetite regulation and glucose homeostasis.

  • Modulation of sympathetic nervous system: In sympathetic ganglia, GPR41 activation can influence neuronal activity.

Diagram of GPR41 Signaling Pathways

GPR41_Signaling cluster_membrane GPR41 GPR41 G_protein Gαi/oβγ GPR41->G_protein Activates Agonist GPR41 Agonist (e.g., Propionate) Agonist->GPR41 Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLCβ G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates cAMP cAMP AC->cAMP Produces Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to ERK MAPK/ERK Pathway PI3K->ERK Activates Hormone_secretion PYY/GLP-1 Secretion ERK->Hormone_secretion Stimulates Ca_mobilization->Hormone_secretion Stimulates

GPR41 Signaling Cascade

Experimental Protocols

The characterization of GPR41 agonists typically involves a battery of in vitro functional assays to determine their potency, efficacy, and selectivity.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR41 activation, which is a downstream event of Gβγ-mediated PLCβ activation.

Workflow Diagram for Calcium Mobilization Assay

Calcium_Assay_Workflow start Start cell_culture Culture GPR41-expressing cells (e.g., HEK293, CHO) start->cell_culture seeding Seed cells into a black, clear-bottom 96-well plate cell_culture->seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seeding->dye_loading incubation Incubate for 1-2 hours dye_loading->incubation compound_addition Add GPR41 agonist (test compound or control) incubation->compound_addition measurement Measure fluorescence intensity (kinetic read on a plate reader) compound_addition->measurement analysis Analyze data to determine EC50 values measurement->analysis end End analysis->end

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture: Maintain HEK293 or CHO cells stably expressing human GPR41 in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Plate the cells in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Incubation: Remove the culture medium from the wells, add the dye loading buffer, and incubate the plate at 37°C for 1-2 hours in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., propionate or AR420626) in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system to add the compounds to the cell plate and immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).

  • Data Analysis: The increase in fluorescence intensity over baseline is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a direct consequence of Gαi/o activation.

Workflow Diagram for cAMP Assay

cAMP_Assay_Workflow start Start cell_culture Culture GPR41-expressing cells start->cell_culture stimulation Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) cell_culture->stimulation agonist_forskolin Add GPR41 agonist followed by adenylyl cyclase activator (forskolin) stimulation->agonist_forskolin incubation Incubate for 30-60 minutes agonist_forskolin->incubation lysis Lyse the cells incubation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine IC50 values detection->analysis end End analysis->end

cAMP Assay Workflow

Detailed Methodology:

  • Cell Culture and Seeding: Culture and seed GPR41-expressing cells in a 96-well plate as described for the calcium mobilization assay.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.

  • Agonist and Forskolin Addition: Add the GPR41 agonist (test compound) to the cells, followed by the addition of forskolin, a direct activator of adenylyl cyclase. The agonist will inhibit the forskolin-induced cAMP production.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The reduction in the forskolin-induced cAMP signal is plotted against the agonist concentration, and a dose-response curve is fitted to determine the IC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the GPR41 signaling cascade.

Workflow Diagram for ERK Phosphorylation Assay

ERK_Assay_Workflow start Start cell_culture Culture GPR41-expressing cells start->cell_culture serum_starvation Serum-starve cells to reduce basal ERK phosphorylation cell_culture->serum_starvation agonist_stimulation Stimulate cells with GPR41 agonist for a defined time period (e.g., 5-15 min) serum_starvation->agonist_stimulation lysis Lyse the cells agonist_stimulation->lysis detection Detect phosphorylated ERK (p-ERK) and total ERK using Western blot or ELISA-based methods lysis->detection analysis Quantify the p-ERK/total ERK ratio and determine EC50 values detection->analysis end End analysis->end

ERK Phosphorylation Assay Workflow

Detailed Methodology:

  • Cell Culture and Serum Starvation: Culture GPR41-expressing cells and then serum-starve them for several hours to overnight to reduce basal levels of ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with various concentrations of the GPR41 agonist for a predetermined optimal time (typically 5-15 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.

  • Detection of Phosphorylated and Total ERK:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • ELISA-based methods (e.g., In-Cell Western, SureFire): These methods allow for a higher-throughput quantification of p-ERK and total ERK directly in the cell culture plate using specific primary antibodies and fluorescently labeled secondary antibodies.

  • Data Analysis: Quantify the signal for p-ERK and total ERK. The ratio of p-ERK to total ERK is calculated and plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The structure-activity relationship of GPR41 agonists is a rapidly evolving field with significant therapeutic implications. The identification of key structural motifs, such as the substituted aryl group in the tetrahydroquinolone series, provides a roadmap for the design of more potent and selective GPR41 modulators. The detailed experimental protocols provided herein serve as a guide for researchers to characterize novel GPR41 agonists and further unravel the complexities of GPR41 signaling. A thorough understanding of the SAR and downstream signaling of GPR41 agonists is paramount for the successful development of novel therapeutics targeting this important receptor.

References

GPR41 (FFAR3) as a Therapeutic Target for Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), has emerged as a compelling, albeit complex, therapeutic target for obesity and related metabolic disorders. Activated by short-chain fatty acids (SCFAs) produced by gut microbial fermentation of dietary fiber, GPR41 is strategically expressed in key metabolic tissues, including enteroendocrine cells, adipocytes, and sympathetic neurons. Its activation initiates a cascade of signaling events that influence energy homeostasis, appetite regulation, and glucose metabolism. This technical guide provides an in-depth overview of GPR41's core biology, summarizes key quantitative data, details relevant experimental protocols, and visualizes its signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field of obesity therapeutics.

Introduction to GPR41 (FFAR3)

GPR41 is a G-protein coupled receptor that primarily couples to inhibitory G-proteins (Gi/o).[1][2] Its natural ligands are SCFAs, with propionate and butyrate being the most potent activators.[3][4] The expression of GPR41 in various metabolic tissues underscores its potential role in regulating systemic energy balance.[1] Dysregulation of the gut microbiome and subsequent alterations in SCFA production have been linked to metabolic diseases like obesity, further highlighting the therapeutic potential of targeting GPR41.

GPR41 Signaling Pathways

Upon activation by SCFAs, GPR41 initiates downstream signaling primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the βγ-subunits of the dissociated G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Diagram: GPR41 Signaling Cascade

GPR41_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SCFA SCFA (e.g., Propionate) GPR41 GPR41 (FFAR3) SCFA->GPR41 binds Gi_o Gi/o GPR41->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C (PLC) Gi_o->PLC activates (βγ subunit) cAMP cAMP AC->cAMP converts ATP to CaM Ca2+ Mobilization PLC->CaM leads to PKC Protein Kinase C (PKC) PLC->PKC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Responses Physiological Responses (e.g., Hormone Secretion, Gene Expression, Energy Expenditure) PKA->Physiological_Responses CaM->Physiological_Responses ERK ERK1/2 PKC->ERK activates ERK->Physiological_Responses GPR41_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed Seed GPR41-HEK293 cells in 96-well plate Culture Culture overnight Seed->Culture Wash Wash cells Culture->Wash Agonist Add GPR41 agonist Wash->Agonist Forskolin Add Forskolin Agonist->Forskolin Lyse Lyse cells Forskolin->Lyse cAMP_Assay Perform cAMP assay Lyse->cAMP_Assay Data_Analysis Analyze data (IC50) cAMP_Assay->Data_Analysis

References

A Technical Guide to GPR41-Mediated Leptin Secretion in Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leptin, an adipocyte-secreted hormone, is a critical regulator of energy homeostasis. Its production and secretion are tightly linked to the body's energy status, and dysregulation is associated with metabolic disorders, including obesity. Emerging evidence has identified the G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), as a key sensor in adipocytes that links gut microbiome metabolites to leptin secretion. GPR41 is activated by short-chain fatty acids (SCFAs), such as propionate and butyrate, which are fermentation products of dietary fiber by gut bacteria. This guide provides an in-depth examination of the molecular mechanisms underpinning GPR41 activation and the subsequent signaling cascade that leads to leptin secretion in adipocytes. It consolidates quantitative data, details established experimental protocols, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers in metabolism and drug development.

GPR41: Expression and Ligand Activation

GPR41 is a Gi/o-coupled receptor activated by SCFAs, primarily those with 2 to 6 carbon atoms (C2-C6).[1][2] Its expression has been identified in various tissues, including adipose tissue, pancreas, and peripheral blood mononuclear cells.[3][4] In the context of adipocytes, GPR41 mRNA has been detected in both human and mouse adipose tissues and adipocyte cell lines.[1] Upon binding of SCFAs like propionate, GPR41 undergoes a conformational change, initiating intracellular signaling cascades.

However, there is some debate in the scientific literature regarding the expression levels and functional primacy of GPR41 versus the related receptor GPR43 in murine adipocytes. Some studies have reported difficulty in detecting GPR41 mRNA in certain mouse adipose depots and cell lines, suggesting that GPR43 might mediate some of the observed effects of SCFAs on leptin secretion in these models. Nevertheless, studies using GPR41 knockout mice have demonstrated a clear role for the receptor in SCFA-stimulated leptin secretion, potentially due to downstream effects on GPR43 expression.

The GPR41 Signaling Pathway in Leptin Secretion

Activation of GPR41 by SCFAs in adipocytes initiates a signaling cascade through its coupling to heterotrimeric Gi/o proteins. The stimulatory effect of propionate on leptin production has been shown to be completely abolished by treatment with pertussis toxin, a known inhibitor of Gi/o protein signaling, confirming the involvement of this pathway.

Upon activation, the Gi/o protein dissociates into its Gαi and Gβγ subunits. While the canonical Gαi pathway involves the inhibition of adenylyl cyclase, the Gβγ subunit can activate Phospholipase Cβ (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical, though complex, step in the regulated secretion of leptin. While a moderate increase in intracellular calcium is necessary for the exocytosis of leptin-containing vesicles, excessively high cytosolic calcium concentrations have been shown to inhibit insulin-stimulated leptin secretion.

GPR41_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR41 GPR41 Gi_protein Gαiβγ GPR41->Gi_protein Coupling PLCb PLCβ PIP2 PIP2 PLCb->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis ER IP3R IP3_DAG->ER IP3 binds G_alpha Gαi Gi_protein->G_alpha Dissociation G_betagamma Gβγ Gi_protein->G_betagamma G_betagamma->PLCb Activation Ca_ion Ca²⁺ Leptin_Vesicle Leptin Vesicle Ca_ion->Leptin_Vesicle Promotes Exocytosis Leptin_out Leptin Secretion Leptin_Vesicle->Leptin_out ER->Ca_ion Ca²⁺ Release SCFA SCFA (e.g., Propionate) SCFA->GPR41 Activation Experimental_Workflow cluster_prep Phase 1: Cell Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Culture 3T3-L1 Preadipocytes A2 Induce Differentiation (IBMX, Dex, Insulin) A1->A2 A3 Mature Adipocytes (8-12 days) A2->A3 B1 Serum Starve (12-15 hours) A3->B1 B2 Treat with SCFA or Vehicle Control B1->B2 B3 Collect Supernatant (Time Course) B2->B3 C1 Measure Leptin (ELISA / RIA) B3->C1 C2 Normalize Data (e.g., to protein content) C1->C2 C3 Statistical Analysis C2->C3 D1 Determine SCFA Effect on Leptin Secretion C3->D1 Conclusion

References

GPR41: A Key Regulator of Sympathetic Nervous System Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a critical molecular player in the direct regulation of the sympathetic nervous system (SNS). Primarily expressed in sympathetic ganglia, GPR41 acts as a sensor for short-chain fatty acids (SCFAs), metabolites produced by gut microbiota, and ketone bodies, thereby linking nutritional status to autonomic control of metabolism and cardiovascular function. Activation of GPR41 by the SCFA propionate initiates an excitatory signaling cascade leading to norepinephrine release from sympathetic neurons. Conversely, the ketone body β-hydroxybutyrate acts as an antagonist, inhibiting sympathetic outflow. This guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and quantitative data elucidating the role of GPR41 in sympathetic regulation, offering valuable insights for researchers and professionals in drug discovery and development.

GPR41 Expression and Localization

GPR41 is abundantly expressed in the sympathetic ganglia, including the superior cervical ganglion (SCG), in both mice and humans.[1][2][3][4][5] This localization is crucial as it positions the receptor to directly influence the activity of sympathetic neurons. In contrast, the related receptor GPR43 shows minimal expression in the SCG. Studies in Gpr41 knockout (Gpr41-/-) mice have revealed a significant reduction in the density of sympathetic innervations and tyrosine hydroxylase (TH) protein in the heart, suggesting a role for GPR41 in the development and maintenance of sympathetic nerves.

Ligand-Mediated Regulation of GPR41 in the Sympathetic Nervous System

The activity of GPR41 in the sympathetic nervous system is dynamically regulated by metabolic signals, specifically SCFAs and ketone bodies.

  • Agonist: Propionate: The short-chain fatty acid propionate, a major product of dietary fiber fermentation by the gut microbiota, is a potent agonist of GPR41. Activation of GPR41 by propionate in sympathetic neurons leads to an excitatory response, triggering action potentials and subsequent norepinephrine release. This links dietary fiber intake to increased sympathetic outflow.

  • Antagonist: β-Hydroxybutyrate: In contrast, the ketone body β-hydroxybutyrate, which is produced during periods of fasting, ketogenic diets, or in diabetic conditions, acts as an antagonist of GPR41. By blocking the action of SCFAs on GPR41, β-hydroxybutyrate suppresses sympathetic nervous system activity, contributing to the conservation of energy during periods of nutrient scarcity.

GPR41 Signaling Pathway in Sympathetic Neurons

Upon activation by propionate, GPR41, a Gi/o-coupled receptor, initiates a signaling cascade that deviates from the canonical Gαi-mediated inhibition of adenylyl cyclase. Instead, the excitatory response in sympathetic neurons is mediated by the Gβγ subunit. The downstream signaling pathway involves the activation of Phospholipase Cβ (PLCβ), the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically ERK1/2), and the subsequent phosphorylation of synapsin 2b. Phosphorylation of synapsin 2b is a critical step that facilitates the release of norepinephrine from synaptic vesicles.

Signaling Pathway Diagram

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Propionate Propionate (SCFA) GPR41 GPR41 (FFAR3) Propionate->GPR41 Activates BHB β-Hydroxybutyrate (Ketone Body) BHB->GPR41 Antagonizes G_protein Gi/o Protein GPR41->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ G_beta_gamma->PLC Activates MAPK MAPK (ERK1/2) PLC->MAPK Activates Synapsin Synapsin 2b MAPK->Synapsin Phosphorylates Synapsin_P Phosphorylated Synapsin 2b Synapsin->Synapsin_P NE_vesicle Norepinephrine Vesicle Synapsin_P->NE_vesicle Promotes fusion NE_release Norepinephrine Release NE_vesicle->NE_release

Caption: GPR41 signaling cascade in sympathetic neurons.

Quantitative Data on GPR41 Function

The following tables summarize key quantitative findings from studies investigating the role of GPR41 in sympathetic nervous system regulation.

Table 1: Effects of Gpr41 Knockout on Sympathetic Nervous System Parameters in Mice

ParameterWild-Type (WT)Gpr41-/-Percentage ChangeReference
Resting Heart Rate (beats/min) 682 ± 10610 ± 16↓ 10.6%
Plasma Norepinephrine (pg/mL) ~1250~750↓ 40%
Cardiac Norepinephrine (ng/g tissue) ~250~350↑ 40%
Heart Rate Reduction with Propranolol (beats/min) ~130~80↓ 38.5%

Table 2: Effects of Propionate and β-Hydroxybutyrate on Sympathetic Activity

Experimental ConditionParameterEffect of PropionateEffect of β-HydroxybutyrateReference
GPR41-expressing HEK293 cells ERK1/2 Phosphorylation↑ (1 mM)Antagonizes propionate effect
GPR41-expressing HEK293 cells cAMP Production↓ (1 mM)Inhibits propionate-induced reduction
Primary Cultured Sympathetic Neurons Action Potential FiringNot reported
Co-culture of Cardiomyocytes and Sympathetic Neurons Cardiomyocyte Beat RateInhibits propionate-induced increase
Wild-Type Mice Heart RateInhibits propionate-induced increase
Gpr41-/- Mice Heart RateNo effectNo effect

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols used in the cited research.

Animals
  • Gpr41 Knockout Mice: Gpr41-/- mice were generated and compared with wild-type littermates to assess the physiological role of GPR41.

  • Animal Housing and Diet: Mice were maintained under standard laboratory conditions with controlled light-dark cycles and access to standard chow and water ad libitum, unless otherwise specified for fasting experiments.

In Vitro Assays
  • Cell Culture:

    • HEK293 cells were used for heterologous expression of GPR41 to study signaling pathways in a controlled environment.

    • Primary cultures of sympathetic neurons from the superior cervical ganglion (SCG) of mice were established to study neuronal activity directly.

    • Cardiomyocytes were isolated from neonatal mice for co-culture experiments to assess the effects of sympathetic neuron activity on heart rate.

  • Signaling Assays:

    • cAMP Measurement: Intracellular cAMP levels were quantified using enzyme immunoassay (EIA) kits to assess Gαi activation.

    • ERK1/2 Phosphorylation: Western blotting was used to detect the phosphorylation of ERK1/2, a key component of the MAPK pathway, using phospho-specific antibodies.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings were performed on primary cultured sympathetic neurons to measure action potentials and firing frequency in response to ligand application.

  • Co-culture System:

    • Sympathetic neurons (or Neuro2A cells expressing GPR41) were co-cultured with cardiomyocytes. The beat rate of cardiomyocytes was measured to provide a biological readout of norepinephrine release from the neurons.

In Vivo Experiments
  • Heart Rate and Blood Pressure Measurement:

    • Telemetry systems were implanted in mice for continuous monitoring of heart rate and blood pressure in conscious, freely moving animals.

  • Pharmacological Studies:

    • Agonists (propionate) and antagonists (β-hydroxybutyrate) were administered to mice to assess their effects on cardiovascular parameters.

    • Pharmacological blockers such as the β-adrenergic receptor blocker propranolol and the Gα(i/o) inhibitor pertussis toxin (PTX) were used to dissect the signaling pathways in vivo.

  • Norepinephrine Measurement:

    • High-performance liquid chromatography (HPLC) was used to quantify norepinephrine levels in plasma and heart tissue.

  • Immunohistochemistry:

    • Heart sections were stained with antibodies against tyrosine hydroxylase (TH) to visualize and quantify sympathetic nerve fibers.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Gpr41-/- Mice) cluster_ligands Ligand Application HEK293 GPR41-expressing HEK293 cells cAMP cAMP Assay HEK293->cAMP ERK ERK Phosphorylation (Western Blot) HEK293->ERK Neurons Primary Sympathetic Neurons PatchClamp Electrophysiology (Patch Clamp) Neurons->PatchClamp CoCulture Cardiomyocyte-Neuron Co-culture BeatRate Cardiomyocyte Beat Rate Measurement CoCulture->BeatRate KO_Mice Gpr41-/- and WT Mice Telemetry Telemetry for HR/BP KO_Mice->Telemetry Pharmaco Pharmacological Intervention KO_Mice->Pharmaco NE_Measure Norepinephrine Measurement (HPLC) KO_Mice->NE_Measure IHC Immunohistochemistry (TH Staining) KO_Mice->IHC Propionate Propionate Propionate->HEK293 Propionate->Neurons Propionate->CoCulture Propionate->Pharmaco BHB β-Hydroxybutyrate BHB->HEK293 BHB->CoCulture BHB->Pharmaco

References

GPR41 Function in Enteroendocrine Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key sensor of short-chain fatty acids (SCFAs) produced by the gut microbiota. In the intestinal epithelium, GPR41 is prominently expressed in enteroendocrine cells (EECs), where it plays a crucial role in translating microbial metabolic signals into host physiological responses. Activation of GPR41 by SCFAs, primarily propionate and butyrate, triggers the secretion of important gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones are central to the regulation of glucose homeostasis, appetite, and overall energy balance. This technical guide provides an in-depth overview of the function of GPR41 in enteroendocrine cells, its signaling pathways, quantitative data on its activation and downstream effects, and detailed protocols for key experimental procedures used in its study.

Introduction

Enteroendocrine cells are specialized sensory cells dispersed throughout the gastrointestinal epithelium. They represent the largest endocrine organ in the body and are critical for sensing the luminal environment and orchestrating physiological responses through the secretion of various hormones. GPR41 is a G-protein coupled receptor that is highly expressed in several EEC subtypes, including L-cells, which are responsible for producing GLP-1 and PYY.

The primary ligands for GPR41 are short-chain fatty acids (SCFAs), which are produced in the colon by bacterial fermentation of dietary fiber. The main SCFAs are acetate, propionate, and butyrate. GPR41 exhibits a particular sensitivity to propionate and butyrate. Through its activation by these microbial metabolites, GPR41 serves as a critical link between the gut microbiome and host metabolism. The study of GPR41 in enteroendocrine cells is of significant interest for the development of novel therapeutics for metabolic disorders such as obesity and type 2 diabetes.

GPR41 Signaling in Enteroendocrine Cells

GPR41 is primarily coupled to the Gi/o family of G-proteins.[1] The activation of GPR41 by SCFAs in enteroendocrine L-cells initiates a signaling cascade that leads to hormone secretion.

Upon ligand binding, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer is thought to activate downstream signaling pathways, including phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can mobilize intracellular calcium stores, contributing to the exocytosis of hormone-containing granules. The precise signaling cascade can vary between different enteroendocrine cell types and species.

GPR41_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCFA SCFA (Propionate, Butyrate) GPR41 GPR41 (FFAR3) SCFA->GPR41 Activation G_protein Gi/o Protein GPR41->G_protein Coupling G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_betagamma->PLC Activation cAMP ↓ cAMP AC->cAMP Hormone_Secretion GLP-1 & PYY Secretion cAMP->Hormone_Secretion Modulation Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Ca_release->Hormone_Secretion Stimulation

Figure 1: GPR41 Signaling Pathway in Enteroendocrine L-cells.

Quantitative Data on GPR41 Function

The following tables summarize key quantitative data related to the activation of GPR41 by its ligands and the subsequent secretion of GLP-1 and PYY.

Table 1: Ligand Potency at GPR41

LigandReceptorSpeciesEC50Reference
PropionateGPR41/FFAR3Human~10-30 µM[2]
ButyrateGPR41/FFAR3Human~50-100 µM[2]
AcetateGPR41/FFAR3Human>1 mM[3]

Table 2: GPR41-Mediated Hormone Secretion

StimulusCell Type/SystemHormone MeasuredFold Increase (vs. control)Reference
Propionate (10 mM)Primary murine colonic cryptsGLP-1~1.5 - 2.0[4]
Butyrate (10 mM)Primary murine colonic cryptsGLP-1~1.3 - 1.8
Propionate (10 mM)Primary murine colonic cryptsPYY~1.5 - 2.5
Butyrate (10 mM)Primary murine colonic cryptsPYY~1.4 - 2.2

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR41 function in enteroendocrine cells.

Primary Murine Intestinal Crypt Culture

This protocol describes the isolation and culture of intestinal crypts from the mouse colon, which can be enriched for enteroendocrine L-cells.

Materials:

  • Mouse colon

  • Cold PBS

  • 20 mM EDTA in PBS

  • TrypLE Express

  • DMEM/F12 medium supplemented with 10% FBS, Penicillin/Streptomycin, L-Glutamine, and 10 µM Y-27632 (ROCK inhibitor)

  • Matrigel

  • Collagenase Type I

Procedure:

  • Euthanize a mouse and dissect the colon.

  • Flush the colon with cold PBS to remove luminal contents.

  • Open the colon longitudinally and cut it into small (~2 mm) pieces.

  • Wash the tissue pieces several times with cold PBS.

  • Incubate the tissue in 20 mM EDTA-PBS on ice for 90 minutes, with gentle shaking every 30 minutes.

  • Vigorously shake the tube to release the crypts from the epithelium.

  • Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.

  • Centrifuge the crypt suspension at 300 x g for 3 minutes.

  • Resuspend the crypt pellet in DMEM/F12 medium.

  • Plate the crypts on Matrigel-coated plates.

  • Culture the crypts at 37°C in a 5% CO2 incubator. The medium should be changed every 2-3 days.

Experimental_Workflow_GLP1_Secretion cluster_isolation Cell Isolation & Culture cluster_treatment Stimulation cluster_analysis Analysis start Mouse Colon Dissection crypt_isolation Crypt Isolation (EDTA/Shaking) start->crypt_isolation cell_culture Primary Crypt Culture on Matrigel crypt_isolation->cell_culture treatment Incubate with SCFAs or Synthetic Ligands cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection elisa Measure GLP-1/PYY by ELISA supernatant_collection->elisa data_analysis Data Analysis (Fold Change) elisa->data_analysis end Results data_analysis->end GPR41_Activation_Physiology cluster_stimulus Stimulus cluster_microbiota Gut Microbiota cluster_host Host Response Dietary_Fiber Dietary Fiber Fermentation Bacterial Fermentation Dietary_Fiber->Fermentation SCFAs SCFA Production (Propionate, Butyrate) Fermentation->SCFAs GPR41_Activation GPR41 Activation in L-cells SCFAs->GPR41_Activation Hormone_Release GLP-1 & PYY Secretion GPR41_Activation->Hormone_Release Physiological_Effects Physiological Effects Hormone_Release->Physiological_Effects Effects_List • ↑ Insulin Secretion • ↓ Glucagon Secretion • ↓ Gastric Emptying • ↓ Appetite

References

The Role of GPR41 in Glucagon-Like Peptide-1 Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes and obesity. Its secretion from intestinal enteroendocrine L-cells is a complex process regulated by various nutritional and hormonal signals. Emerging evidence has highlighted the critical role of G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), as a key sensor of microbial metabolites, particularly short-chain fatty acids (SCFAs), in modulating GLP-1 release. This technical guide provides an in-depth overview of the core relationship between GPR41 and GLP-1 secretion, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling and experimental workflows.

Short-chain fatty acids, such as acetate, propionate, and butyrate, are produced in the colon by bacterial fermentation of dietary fiber.[1][2] These SCFAs can activate GPR41, which is expressed on enteroendocrine L-cells, to influence the secretion of GLP-1.[3][4] Understanding this interaction is pivotal for the development of novel therapeutic strategies targeting the gut-brain axis for the management of metabolic diseases.

Quantitative Data on GPR41-Mediated GLP-1 Secretion

The activation of GPR41 by its ligands has been shown to modulate GLP-1 secretion both in vitro and in vivo. The following tables summarize the key quantitative findings from various studies.

Model System Agonist (Concentration) Effect on GLP-1 Secretion Reference
Primary colonic cultures (mouse)Propionate (1 mmol/L)Reduced by 70% in ffar2 knockout mice, suggesting a significant role for FFAR2 as well.[5]
Primary colonic cultures (mouse)Acetate (1 mmol/L)Abolished in ffar2 knockout mice.
Isolated perfused rat colonAcetate (1 mM, vascular)Significantly increased GLP-1 secretion.
Isolated perfused rat colonButyrate (1 mM, vascular)Significantly increased GLP-1 secretion.
GLUTag cellsGPR119 agonist AR231453 (3 µM)~2-fold increase in GLP-1 secretion.
Animal Model Genotype Condition Observation Reference
MouseGpr41 knockoutGlucose-stimulatedLower GLP-1 secretion compared to wild-type mice.
MouseWild-typeOral administration of GPR41-selective agonist AR420626Confirmed the role of GPR41 in GLP-1 secretion.
Mouseffar3 (Gpr41) knockoutSCFA-triggeredReduced GLP-1 secretion in vitro and in vivo.

Signaling Pathways of GPR41 in L-Cells

GPR41 is known to couple primarily to the Gαi/o family of G proteins. The canonical downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While a reduction in cAMP is typically associated with the inhibition of secretion, the pro-secretory effect of GPR41 activation on GLP-1 release suggests a more complex signaling cascade. The precise mechanisms linking Gαi/o activation to GLP-1 exocytosis are still under investigation, but may involve modulation of ion channel activity and intracellular calcium levels.

Caption: GPR41 signaling pathway in enteroendocrine L-cells.

Experimental Protocols

Primary Culture of Murine Intestinal L-Cells

This protocol describes the isolation and culture of primary intestinal epithelial cells, which can be enriched for L-cells to study GLP-1 secretion.

Materials:

  • Mouse intestine (colon and/or small intestine)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • 2 mM EDTA in HBSS

  • Digestion medium: DMEM containing collagenase and dispase

  • Culture medium: DMEM/F12 supplemented with growth factors (e.g., EGF, Noggin, R-spondin), N2, B27, and antibiotics.

  • Matrigel

  • 24-well culture plates

Procedure:

  • Tissue Isolation and Preparation:

    • Euthanize the mouse and dissect the desired intestinal segment.

    • Flush the lumen with ice-cold HBSS to remove contents.

    • Cut the intestine into small pieces (2-4 mm).

  • Crypt Isolation:

    • Wash the tissue fragments multiple times with cold HBSS.

    • Incubate the fragments in cold 2 mM EDTA/HBSS on a shaker for 15-30 minutes to dissociate the epithelium from the mesenchyme.

    • Vigorously shake the tube to release the crypts.

    • Filter the supernatant through a 70 µm cell strainer to collect the crypts.

  • Cell Culture:

    • Centrifuge the crypt suspension and resuspend the pellet in Matrigel.

    • Plate 50 µl of the Matrigel/crypt suspension in the center of a pre-warmed 24-well plate.

    • Allow the Matrigel to solidify at 37°C for 10-15 minutes.

    • Overlay with culture medium.

    • Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days. The cells will form 3D organoids ("enteroids" or "colonoids").

  • L-Cell Enrichment and Monolayer Culture (Optional for Secretion Assays):

    • For secretion studies, organoids can be dissociated into single cells and plated on Matrigel-coated permeable supports (e.g., Transwells) to form a polarized monolayer.

    • Specific differentiation media can be used to enrich for L-cells.

In Vivo GLP-1 Secretion Assay in Mice

This protocol outlines a method to measure agonist-induced GLP-1 secretion in live mice. A critical component is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), the enzyme that rapidly degrades active GLP-1.

Materials:

  • C57BL/6 mice (or relevant knockout/transgenic strain)

  • DPP-4 inhibitor (e.g., sitagliptin, vildagliptin)

  • GPR41 agonist (e.g., propionate, AR420626) or vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Protease inhibitor cocktail (including a DPP-4 inhibitor)

  • GLP-1 ELISA kit (for active GLP-1)

Procedure:

  • Animal Preparation:

    • Fast mice for 4-6 hours prior to the experiment.

  • DPP-4 Inhibition:

    • Administer a DPP-4 inhibitor via oral gavage or intraperitoneal injection 30 minutes before the agonist administration. This is crucial to prevent the rapid degradation of secreted GLP-1.

  • Agonist Administration:

    • Administer the GPR41 agonist or vehicle control via oral gavage.

  • Blood Sampling:

    • Collect blood samples at baseline (before agonist) and at various time points post-administration (e.g., 5, 10, 15, 30, and 60 minutes).

    • Blood can be collected from the tail vein or via cardiac puncture for a terminal procedure.

    • Immediately transfer the blood into tubes containing a protease inhibitor cocktail with a DPP-4 inhibitor.

  • Plasma Preparation and GLP-1 Measurement:

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma at -80°C until analysis.

    • Measure the concentration of active GLP-1 in the plasma using a specific ELISA kit according to the manufacturer's instructions.

Experimental_Workflow cluster_invivo In Vivo GLP-1 Secretion Assay cluster_invitro In Vitro GLP-1 Secretion Assay Fasting 1. Fast Mice (4-6h) DPP4_Inhibition 2. Administer DPP-4 Inhibitor Fasting->DPP4_Inhibition Agonist_Admin 3. Administer GPR41 Agonist (or Vehicle) DPP4_Inhibition->Agonist_Admin Blood_Collection 4. Serial Blood Collection Agonist_Admin->Blood_Collection Plasma_Prep 5. Prepare Plasma with Protease Inhibitors Blood_Collection->Plasma_Prep ELISA 6. Measure Active GLP-1 (ELISA) Plasma_Prep->ELISA Cell_Culture 1. Culture Primary L-Cells (or Cell Line) Stimulation 2. Stimulate with GPR41 Agonist Cell_Culture->Stimulation Supernatant_Collection 3. Collect Supernatant Stimulation->Supernatant_Collection ELISA_vitro 4. Measure GLP-1 (ELISA) Supernatant_Collection->ELISA_vitro

Caption: Experimental workflows for studying GPR41-mediated GLP-1 secretion.

Conclusion and Future Directions

The GPR41 receptor represents a significant link between the gut microbiota, nutrient sensing, and host metabolic regulation through its influence on GLP-1 secretion. While the fundamental role of GPR41 in this process is established, further research is required to fully elucidate the downstream signaling pathways that translate Gαi/o activation into a pro-secretory response in L-cells. The development of more specific and potent GPR41 agonists and antagonists will be instrumental in dissecting its precise physiological functions and validating its potential as a therapeutic target. For drug development professionals, targeting GPR41 offers a novel strategy to enhance endogenous GLP-1 secretion, potentially providing a more physiological and sustained approach to the management of type 2 diabetes and obesity compared to exogenous GLP-1 receptor agonists. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this promising area of metabolic research.

References

Methodological & Application

Application Notes and Protocols for GPR41 Agonist-1 In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as propionate and butyrate. These SCFAs are produced in the gut by microbial fermentation of dietary fiber. GPR41 is expressed in various tissues, including the peripheral nervous system, immune cells, and adipose tissue, and is implicated in the regulation of host energy homeostasis and inflammatory responses. As a potential therapeutic target for metabolic and inflammatory diseases, the identification and characterization of novel GPR41 agonists are of significant interest.

These application notes provide detailed protocols for two key in vitro functional assays to characterize the activity of a GPR41 agonist, hereafter referred to as "GPR41 agonist-1." For the purpose of providing representative data, the selective GPR41 agonist AR420626 is used as an example. The primary signaling pathways of GPR41 involve coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Additionally, GPR41 activation can lead to the mobilization of intracellular calcium ([Ca2+]) through the Gβγ subunit-mediated activation of phospholipase C (PLC).

GPR41 Signaling Pathways

Activation of GPR41 by an agonist initiates a cascade of intracellular events. The primary pathways are depicted below.

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o Activates G_beta_gamma Gβγ GPR41->G_beta_gamma Activates Agonist This compound Agonist->GPR41 Binds to AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates ATP ATP cAMP ↓ cAMP PIP2 PIP2 IP3 IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ↑ [Ca2+]i ER->Ca2_release Releases Ca2+

Figure 1: GPR41 Signaling Pathways.

Data Presentation

The following tables summarize representative quantitative data for a selective GPR41 agonist, AR420626 ("this compound"), in the described functional assays.

Table 1: this compound Activity in cAMP Inhibition Assay

ParameterValueCell Line
IC50 117 nMHEK293 cells expressing GPR41[1]
Emax >90% inhibition of forskolin-stimulated cAMPHEK293 cells expressing GPR41

Table 2: this compound Activity in Calcium Mobilization Assay

ParameterValueCell Line
EC50 1 - 10 µM (Propionate)CHO-K1 cells expressing GPR41
Signal Window (Max/Min) 3 - 5 fold increase over baselineCHO-K1 cells expressing GPR41

Note: EC50 values for calcium mobilization can be more variable and cell-line dependent. The value for propionate is provided as a reference for a natural GPR41 agonist.

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.

Experimental Workflow:

cAMP_Workflow A Seed GPR41-expressing cells (e.g., HEK293-GPR41) B Incubate overnight A->B C Pre-incubate with this compound and PDE inhibitor (e.g., IBMX) B->C D Stimulate with Forskolin C->D E Incubate D->E F Lyse cells and add detection reagents E->F G Measure signal (e.g., HTRF, Luminescence) F->G H Data Analysis (IC50 determination) G->H

Figure 2: cAMP Inhibition Assay Workflow.

Materials and Reagents:

  • HEK293 cells stably expressing human GPR41 (or other suitable host cells)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • White, opaque 384-well assay plates

  • This compound (e.g., AR420626)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or GloSensor™ cAMP Assay)

  • Luminometer or HTRF-compatible plate reader

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293-GPR41 cells in standard culture medium at 37°C and 5% CO2.

    • On the day before the assay, harvest cells and resuspend in fresh medium.

    • Seed the cells into a white, opaque 384-well plate at a density of 2,000-5,000 cells per well in 10 µL of medium.

    • Incubate the plate overnight at 37°C.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

    • Prepare a stock solution of forskolin in DMSO and dilute to the desired working concentration (typically a concentration that gives 80% of the maximal cAMP response, e.g., 1-10 µM) in assay buffer.

    • Prepare a stock solution of the phosphodiesterase (PDE) inhibitor IBMX in DMSO and dilute to the working concentration (e.g., 500 µM) in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilutions to the respective wells of the cell plate. For control wells, add 5 µL of assay buffer.

    • Add 5 µL of a solution containing forskolin and IBMX to all wells except the basal control wells (which receive 5 µL of assay buffer with IBMX only).

    • Incubate the plate at room temperature for 30 minutes.

  • Signal Detection (example with HTRF):

    • Following the incubation, add 5 µL of the cAMP-d2 detection reagent, followed by 5 µL of the anti-cAMP cryptate detection reagent to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data with the forskolin-only control (0% inhibition) and the basal control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR41 by an agonist.

Experimental Workflow:

Calcium_Workflow A Seed GPR41-expressing cells (e.g., CHO-K1-GPR41) B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate C->D E Measure baseline fluorescence D->E F Add this compound E->F G Measure fluorescence change in real-time F->G H Data Analysis (EC50 determination) G->H

Figure 3: Calcium Mobilization Assay Workflow.

Materials and Reagents:

  • CHO-K1 cells stably expressing human GPR41 (or other suitable host cells)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well or 384-well assay plates

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation) or a standard fluorescence plate reader.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture CHO-K1-GPR41 cells in standard culture medium at 37°C and 5% CO2.

    • The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of medium.[2]

    • Incubate the plate overnight at 37°C.

  • Dye Loading:

    • Prepare the dye loading solution. For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer.[3]

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer at 4X the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the 4X this compound dilutions into the wells (for a final volume of 200 µL).

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The response is calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal-to-noise ratio (cAMP assay) Low receptor expression; Inefficient forskolin stimulation.Optimize cell number; Titrate forskolin concentration to find optimal stimulation.
High background fluorescence (Calcium assay) Incomplete hydrolysis of Fluo-4 AM; Autofluorescence of compounds.Ensure proper incubation time and temperature for dye loading; Run a compound-only control.
High well-to-well variability Uneven cell seeding; Inaccurate pipetting.Ensure a homogenous cell suspension before seeding; Use calibrated multichannel pipettes.
No response to agonist Poor cell health; Inactive agonist; Low receptor expression.Check cell viability; Verify agonist integrity; Confirm receptor expression via qPCR or Western blot.

References

Application Notes and Protocols for GPR41 Agonist-1 (AR420626) In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of GPR41 agonist-1 (AR420626), a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). This document details experimental protocols for utilizing AR420626 in various mouse models and presents available quantitative data to guide study design and interpretation.

Introduction to GPR41 and Agonist-1 (AR420626)

GPR41 is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like propionate, which are produced by the gut microbiota through the fermentation of dietary fiber. GPR41 is expressed in various tissues, including enteroendocrine L-cells, sympathetic ganglia, and pancreatic islets. Its activation has been linked to the regulation of energy homeostasis, glucose metabolism, and inflammatory processes.

AR420626 is a potent and selective synthetic agonist of GPR41. In vivo studies in mouse models have utilized AR420626 to investigate the physiological roles of GPR41 activation and its therapeutic potential in metabolic diseases, cancer, and allergic conditions.

GPR41 Signaling Pathway

Activation of GPR41 by an agonist such as AR420626 primarily initiates intracellular signaling through the Gαi/o and Gαq protein subunits. This leads to a cascade of downstream effects, including the modulation of adenylyl cyclase activity, intracellular calcium levels, and the activation of mitogen-activated protein kinase (MAPK) pathways.[1]

GPR41_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR41 GPR41 G_alpha_i Gαi/o GPR41->G_alpha_i G_alpha_q Gαq GPR41->G_alpha_q Agonist This compound (AR420626) Agonist->GPR41 AC Adenylyl Cyclase (AC) G_alpha_i->AC inhibition PLC Phospholipase C (PLC) G_alpha_q->PLC activation cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Hormone Secretion, Gene Expression) cAMP->Response IP3 ↑ IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 MAPK MAPK Pathway (ERK1/2, p38) Ca2->MAPK MAPK->Response

Caption: GPR41 Signaling Pathway.

Quantitative Data from In Vivo Mouse Studies

The following tables summarize the quantitative data available from in vivo studies using the GPR41 agonist AR420626 in various mouse models.

Table 1: Pharmacokinetics and Dosage

ParameterValueMouse ModelRoute of AdministrationSource
IC50117 nM-In VitroArena Pharmaceuticals
Dosage (Anti-cancer)0.1 - 0.2 mg/kgNude mice with HepG2 xenograftsIntraperitoneal (i.p.)-
Dosage (Anti-inflammatory)0.1 mg/kgBALB/c miceIntraperitoneal (i.p.)-
Dosage (Metabolic)13.32 and 26.64 µg/kgSTZ-induced diabetic and high-fat diet-induced diabetic miceIntraperitoneal (i.p.), daily for 7 days-
Concentration (Ex vivo)10 µMIsolated perfused rat colonVascular infusion-

Table 2: Effects on Metabolic Parameters

ParameterEffectMouse ModelDosageSource
Glucose ToleranceImprovedSTZ-induced diabetic and high-fat diet-induced diabetic mice26.64 µg/kg, i.p.-
Plasma InsulinIncreasedSTZ-induced diabetic and high-fat diet-induced diabetic mice26.64 µg/kg, i.p.-
Skeletal Muscle GlycogenIncreasedSTZ-induced diabetic and high-fat diet-induced diabetic mice26.64 µg/kg, i.p.-
GLP-1 SecretionConfirmed to be stimulated by GPR41 activationWild-type miceNot specified for AR420626[2]
PYY SecretionSignificantly elevatedIsolated perfused rat colon10 µM-

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice, a common model for studying the effects of GPR41 agonists on metabolic parameters.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet (Control)

  • Animal caging and husbandry supplies

  • Scale for weekly body weight measurement

Procedure:

  • Acclimatize mice for at least one week upon arrival.

  • Randomize mice into two groups: Control and High-Fat Diet.

  • House mice individually or in small groups with ad libitum access to water and their respective diets.

  • Provide the HFD to the experimental group for a period of 8-16 weeks to induce obesity and insulin resistance. The control group receives the standard chow diet.

  • Monitor body weight and food intake weekly.

  • At the end of the induction period, mice are ready for intervention with the GPR41 agonist.

Administration of this compound (AR420626)

Materials:

  • AR420626

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Syringes and needles for injection

  • Vortex mixer

  • Scale for accurate animal weighing

Procedure:

  • Prepare the dosing solution of AR420626 in the chosen vehicle. Ensure complete dissolution. For example, dissolve AR420626 in a minimal amount of DMSO and then dilute with sterile saline to the final concentration.

  • Accurately weigh each mouse to determine the correct injection volume.

  • Administer AR420626 via intraperitoneal (i.p.) injection. For metabolic studies, a dosage of 13.32 or 26.64 µg/kg has been reported to be effective.[3]

  • The dosing frequency and duration will depend on the study design. For acute effects, a single dose may be sufficient. For chronic studies, daily administration for one to several weeks may be necessary.

  • A vehicle-only control group should always be included.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose homeostasis and the effect of GPR41 agonism on glucose disposal.

Materials:

  • Fasted mice (typically 6 hours)

  • Glucose solution (e.g., 2 g/kg body weight in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0 min) from a tail snip.

  • Administer the glucose solution orally via gavage.

  • Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

  • Measure blood glucose at each time point.

  • Plasma can be separated from blood samples for subsequent analysis of insulin, GLP-1, or PYY levels by ELISA.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of a GPR41 agonist in a diet-induced obesity mouse model.

Experimental_Workflow start Start: C57BL/6J Mice (6-8 weeks old) diet Diet-Induced Obesity (8-16 weeks High-Fat Diet) start->diet random Randomization into Treatment Groups diet->random treat_agonist Treatment: This compound (AR420626) random->treat_agonist treat_vehicle Control: Vehicle random->treat_vehicle ogtt Oral Glucose Tolerance Test (OGTT) treat_agonist->ogtt tissue Tissue Collection & Analysis (e.g., Adipose, Liver, Pancreas) treat_agonist->tissue treat_vehicle->ogtt treat_vehicle->tissue blood Blood/Plasma Analysis (Glucose, Insulin, GLP-1, PYY) ogtt->blood end End: Data Analysis & Interpretation blood->end tissue->end

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for GPR41 Agonist Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the activation and downstream signaling of the G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), using agonist treatments. This document includes detailed experimental protocols for key assays, a summary of quantitative data for common GPR41 agonists, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to GPR41

GPR41 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as propionate and butyrate, which are produced by the gut microbiota during the fermentation of dietary fiber.[1] It plays a crucial role in various physiological processes, including energy homeostasis, hormone secretion, and immune responses. GPR41 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, GPR41 activation can trigger signaling through Gβγ subunits, leading to the activation of downstream pathways such as phospholipase C (PLC), mitogen-activated protein kinases (MAPK), including ERK1/2 and p38, and the PI3K/Akt pathway.

GPR41 Agonists

While naturally activated by SCFAs, a number of synthetic agonists have been developed for more specific and potent activation of GPR41. A notable example is AR420626, a selective and potent GPR41 agonist.[2][3]

Agonist Profile: AR420626 AR420626 is an experimental drug that serves as a highly selective agonist for GPR41.[2] It has been utilized in research to investigate the role of GPR41 in various conditions, including diabetes, asthma, and certain cancers.

Quantitative Data for GPR41 Agonists

The following table summarizes the potency of various agonists at the GPR41 receptor, as determined by different in vitro assays.

AgonistAssay TypeCell LinePotency (EC50/IC50)Reference
AR420626cAMP InhibitionHEK293IC50 = 117 nM
PropionateLeptin SecretionOb-LucEC50 = 78 µM
ButyrateLeptin SecretionOb-LucEC50 = 330 µM
AcetateLeptin SecretionOb-LucEC50 = 860 µM
PentanoateLeptin SecretionOb-LucEC50 = 51 µM

GPR41 Signaling Pathway

Activation of GPR41 by an agonist initiates a cascade of intracellular signaling events. The diagram below illustrates the primary signaling pathways associated with GPR41 activation.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR41 GPR41 G_protein Gi/o GPR41->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC PLC G_beta_gamma->PLC Activation ERK ERK1/2 G_beta_gamma->ERK p38 p38 MAPK G_beta_gamma->p38 PI3K PI3K G_beta_gamma->PI3K cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release PLC->Ca_release Gene_expression Gene Expression & Cellular Responses cAMP->Gene_expression ATP ATP ATP->cAMP AC ERK->Gene_expression p38->Gene_expression Akt Akt PI3K->Akt Akt->Gene_expression Ca_release->Gene_expression Agonist GPR41 Agonist Agonist->GPR41

Caption: GPR41 signaling pathways initiated by agonist binding.

Experimental Protocols

This section provides detailed protocols for key in vitro assays to characterize the activity of GPR41 agonists.

Experimental Workflow Overview

The following diagram outlines the general workflow for characterizing a GPR41 agonist.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-GPR41) start->cell_culture primary_assays Primary Functional Assays cell_culture->primary_assays ca_assay Calcium Mobilization Assay primary_assays->ca_assay Gq/Gβγ camp_assay cAMP Inhibition Assay primary_assays->camp_assay Gi gtp_assay GTPγS Binding Assay primary_assays->gtp_assay G-protein activation downstream_assays Downstream Signaling Assays ca_assay->downstream_assays camp_assay->downstream_assays gtp_assay->downstream_assays erk_assay ERK1/2 Phosphorylation (Western Blot/ELISA) downstream_assays->erk_assay functional_assays Functional Output Assays erk_assay->functional_assays hormone_assay Hormone Secretion (e.g., Leptin, GLP-1) functional_assays->hormone_assay data_analysis Data Analysis (EC50/IC50 Determination) hormone_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for GPR41 agonist characterization.

Cell Culture and Transfection

Objective: To prepare cells expressing GPR41 for subsequent assays. Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of GPCRs.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • GPR41 expression vector (e.g., in pcDNA3.1)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection Complex Preparation:

    • In tube A, dilute 2.5 µg of the GPR41 expression vector in 250 µL of Opti-MEM.

    • In tube B, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of the DNA-lipid complex to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the functional assays.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following GPR41 activation, which is mediated by the Gβγ-PLC pathway.

Materials:

  • GPR41-expressing HEK293 cells

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • GPR41 agonist (e.g., AR420626)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed GPR41-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Assay:

    • Prepare a serial dilution of the GPR41 agonist in HBSS.

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of the agonist solution into the wells and continue recording the fluorescence signal for at least 60-90 seconds.

  • Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Inhibition Assay

Objective: To measure the decrease in intracellular cAMP levels following GPR41 activation, which is a hallmark of Gi/o coupling.

Materials:

  • GPR41-expressing HEK293 cells

  • 96-well plates

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • GPR41 agonist (e.g., AR420626)

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)

Protocol:

  • Cell Plating: Seed GPR41-expressing HEK293 cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.

  • Agonist Treatment: Add varying concentrations of the GPR41 agonist to the wells, followed immediately by the addition of forskolin (a potent adenylyl cyclase activator, final concentration typically 1-10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: The results are typically expressed as the percentage of inhibition of the forskolin-stimulated cAMP production. Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To detect the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • GPR41-expressing cells

  • 6-well plates

  • Serum-free medium

  • GPR41 agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed GPR41-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours in serum-free medium.

    • Stimulate the cells with the GPR41 agonist at various concentrations for different time points (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the characterization of GPR41 agonists. By employing these assays, researchers can effectively determine the potency and efficacy of novel compounds and further elucidate the complex signaling pathways regulated by GPR41. This information is critical for the development of new therapeutic agents targeting this important receptor.

References

Determining Optimal In Vivo Dosage for GPR41 Agonist-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target for metabolic diseases. It is activated by short-chain fatty acids (SCFAs) such as propionate, which are produced by the gut microbiota from dietary fiber. Activation of GPR41 has been shown to influence energy homeostasis, in part by stimulating the secretion of hormones like leptin and peptide YY (PYY).[1][2] These application notes provide a comprehensive guide to determining the optimal in vivo dosage of a novel GPR41 agonist, designated here as "GPR41 agonist-1".

GPR41 Signaling Pathway

GPR41 is a Gαi/o-coupled receptor. Upon agonist binding, the receptor activates a signaling cascade that modulates cellular function. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the dissociated G protein can activate downstream effectors such as phospholipase Cβ (PLCβ), which in turn can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[3][4]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR41 GPR41 G_protein Gi/o Protein (α, β, γ subunits) GPR41->G_protein Agonist Binding G_alpha αi/o (GTP) G_betagamma βγ AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Hormone Secretion) cAMP->Cellular_Response PLCb Phospholipase Cβ (PLCβ) MAPK MAPK Pathway PLCb->MAPK Activates MAPK->Cellular_Response G_alpha->AC Inhibits G_betagamma->PLCb Activates

Caption: GPR41 Signaling Pathway.

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Study

This protocol outlines a dose-escalation study to determine the MTD and to identify a dose range for efficacy studies of this compound in a rodent model. The "3+3" dose-escalation design is a commonly used approach.[5]

1. Animal Model Selection:

  • Species: C57BL/6J mice are a suitable initial model due to their widespread use in metabolic research.

  • Sex: Use both male and female mice, as sex-specific differences in metabolic regulation can occur.

  • Age: 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

2. This compound Formulation:

  • Prepare a sterile, injectable formulation of this compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary). The final concentration of the vehicle components should be consistent across all dose groups and demonstrated to be non-toxic.

3. Dose Escalation Strategy (3+3 Design):

  • Starting Dose: The starting dose should be based on in vitro potency (e.g., EC50) and any available preliminary in vivo data. A conservative starting point could be a fraction of the dose of a known GPR41 agonist, such as AR420626 (e.g., starting at 0.01 mg/kg, given that AR420626 has been used at 0.1-0.2 mg/kg).

  • Dose Levels: Establish a series of escalating dose levels. A doubling of the dose for each new cohort is a common starting point (e.g., 0.01, 0.02, 0.04, 0.08, 0.16 mg/kg, etc.).

  • Procedure:

    • Enroll a cohort of 3 mice at the starting dose level.

    • Administer this compound daily for a predefined period (e.g., 7 days) via the intended route of administration (e.g., intraperitoneal injection).

    • Monitor animals for signs of toxicity (see below) during the dosing period and for a subsequent observation period (e.g., 7 days).

    • Decision Point:

      • If 0/3 animals experience a dose-limiting toxicity (DLT), escalate to the next dose level with a new cohort of 3 mice.

      • If 1/3 animals experiences a DLT, expand the current cohort by adding 3 more animals at the same dose level.

        • If 1/6 animals in the expanded cohort experiences a DLT, escalate to the next dose level.

        • If ≥2/6 animals in the expanded cohort experience a DLT, the MTD has been exceeded. The MTD is defined as the previous dose level.

      • If ≥2/3 animals in the initial cohort experience a DLT, the MTD has been exceeded. The MTD is defined as the previous dose level.

4. Endpoint Measurements for MTD Determination:

  • Clinical Observations: Daily monitoring for changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), and any signs of pain or distress.

  • Body Weight: Measure body weight daily. A body weight loss of more than 15-20% is often considered a DLT.

  • Food and Water Intake: Monitor daily.

  • Clinical Pathology: At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ function (liver, kidney).

  • Gross Necropsy: At the end of the study, perform a gross examination of major organs for any abnormalities.

Dose-Ranging and MTD Study Workflow

Dose_Ranging_Workflow start Start: Select Dose Level 1 enroll_3 Enroll 3 Mice start->enroll_3 treat_observe Administer this compound Observe for DLTs enroll_3->treat_observe dlt_check DLT Occurred? treat_observe->dlt_check zero_dlt 0/3 DLTs dlt_check->zero_dlt No one_dlt 1/3 DLTs dlt_check->one_dlt Yes (1) two_or_more_dlt ≥2/3 DLTs dlt_check->two_or_more_dlt Yes (≥2) escalate Escalate to Next Dose Level zero_dlt->escalate enroll_3_more Enroll 3 More Mice at Same Dose one_dlt->enroll_3_more mtd_exceeded MTD Exceeded MTD = Previous Dose Level two_or_more_dlt->mtd_exceeded treat_observe_2 Administer and Observe enroll_3_more->treat_observe_2 dlt_check_2 Total DLTs in Cohort of 6? treat_observe_2->dlt_check_2 one_of_six_dlt 1/6 DLTs dlt_check_2->one_of_six_dlt 1 two_or_more_of_six_dlt ≥2/6 DLTs dlt_check_2->two_or_more_of_six_dlt ≥2 one_of_six_dlt->escalate two_or_more_of_six_dlt->mtd_exceeded escalate->enroll_3 Repeat Cycle end End Study mtd_exceeded->end

Caption: Workflow for 3+3 Dose Escalation Study.

Protocol 2: In Vivo Efficacy Study

Once a non-toxic dose range is established, an efficacy study can be designed to determine the optimal dose for the desired pharmacological effect.

1. Animal Model and Dose Selection:

  • Use the same animal model as in the MTD study.

  • Select at least three dose levels of this compound that were well-tolerated in the MTD study, plus a vehicle control group. The doses should span a range expected to show a dose-response relationship.

2. Experimental Procedure:

  • Randomly assign animals to treatment groups (n=8-12 per group).

  • Administer this compound or vehicle daily for a specified period (e.g., 14-28 days).

  • Monitor body weight and food intake regularly.

3. Pharmacodynamic Endpoint Measurements:

  • Hormone Levels: At specified time points (e.g., baseline and end of study), collect blood samples to measure plasma levels of leptin and PYY using commercially available ELISA kits.

  • Metabolic Parameters:

    • Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal GTT at the end of the treatment period to assess glucose homeostasis.

    • Insulin Levels: Measure plasma insulin levels during the GTT.

  • Gene Expression: At the end of the study, collect relevant tissues (e.g., adipose tissue, colon) to analyze the expression of genes related to GPR41 signaling and metabolic regulation via qPCR.

Data Presentation

Table 1: In Vivo Efficacy of GPR41 Agonists on Hormone Secretion
AgonistSpeciesDoseRoute of AdministrationChange in Plasma LeptinChange in Plasma PYYCitation
PropionateMouseNot specified (oral gavage)OralIncreasedNot Reported
PropionatePig5 and 20 mmol/L (ex vivo)Colonic IncubationNot ReportedSignificantly Increased
PropionateHuman200 and 400 mmol/L (ex vivo)Colonic IncubationNot Reported1.8-fold and 3-fold increase
Table 2: In Vivo Anti-Tumor Efficacy of a GPR41 Agonist
AgonistAnimal ModelDoseRoute of AdministrationEndpointResultCitation
AR420626Nude mice with HepG2 xenografts0.1-0.2 mg/kgIntraperitonealTumor GrowthSignificantly suppressed
Table 3: Hypothetical Dose-Ranging and MTD Study Results for this compound
Dose Level (mg/kg)Number of AnimalsNumber of DLTsObservationsDecision
0.0130No adverse effects observed.Escalate
0.0230No adverse effects observed.Escalate
0.0430No adverse effects observed.Escalate
0.0831One animal showed >15% body weight loss.Expand Cohort
0.0861No further DLTs in the additional 3 animals.Escalate
0.1632Two animals showed significant lethargy and >20% body weight loss.MTD Exceeded

Maximum Tolerated Dose (MTD) = 0.08 mg/kg

Conclusion

The protocols and data presented here provide a framework for the systematic determination of the optimal in vivo dosage for the novel this compound. A thorough dose-ranging and MTD study is crucial for ensuring the safety and selecting an appropriate dose range for subsequent efficacy studies. The measurement of key pharmacodynamic markers such as plasma leptin and PYY will be critical in establishing a dose-response relationship and identifying the optimal therapeutic dose.

References

Application Notes and Protocols: Utilizing GPR41 Knockout Mice to Elucidate Agonist Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are metabolites produced by the gut microbiota from dietary fiber. GPR41 is implicated in various physiological processes, including energy homeostasis, glucose metabolism, and immune responses. The use of GPR41 knockout (KO) mice is a critical tool for definitively attributing the in vivo effects of agonists to the activation of this receptor. By comparing the physiological responses to agonist administration in wild-type (WT) and GPR41 KO mice, researchers can validate GPR41 as the specific molecular target. These application notes provide a comprehensive guide to designing and conducting experiments using GPR41 KO mice to study the effects of GPR41 agonists.

Data Presentation

The following tables summarize quantitative data from studies comparing the effects of GPR41 agonists in wild-type and GPR41 knockout mice.

Table 1: Metabolic Effects of Propionate Administration in Wild-Type vs. GPR41 KO Mice

ParameterWild-Type (WT) MiceGPR41 KO MiceReference
Energy Expenditure Increased following propionate administrationNo significant change following propionate administration[1]
Heart Rate Increased following propionate administrationNo significant change following propionate administration[1]
Body Fat Mass No significant change with acute administrationMale GPR41 KO mice exhibit increased body fat mass on both low- and high-fat diets compared to WT.[2][2]
Glucose Tolerance Improved following SCFA administrationImpaired oral glucose tolerance.[1]
Insulin Secretion SCFA administration can modulate insulin secretion.GPR41 KO mice show fasting hypoglycemia and increased basal and glucose-induced insulin secretion.
Plasma Leptin Levels Increased following oral propionate administration.Disputed, with some studies showing no GPR41 expression in adipocytes.
Gut Motility Suppressed by PYY, which is released upon GPR41 activation.Increased gut motility, leading to reduced SCFA absorption.

Table 2: Inflammatory Responses to Agonists in Wild-Type vs. GPR41 KO Mice

Condition/AgonistWild-Type (WT) MiceGPR41 KO MiceReference
TNBS-induced colitis Experience intestinal inflammation.Reduced inflammatory responses compared to WT mice.
Ethanol-induced inflammation Experience intestinal inflammation.Reduced inflammatory responses compared to WT mice.
Citrobacter rodentium infection Mount an immune response to clear the infection.Slower immune response and delayed bacterial clearance compared to WT mice.
Chemokine & Cytokine Production SCFAs activate intestinal epithelial cells to produce chemokines and cytokines.Reduced production of chemokines and cytokines in response to SCFAs.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways of GPR41 and the logical workflow for using GPR41 KO mice in agonist studies.

GPR41_Signaling_Pathway GPR41 Signaling Pathway SCFA SCFA (e.g., Propionate) GPR41 GPR41 Receptor SCFA->GPR41 G_protein Gi/o Protein GPR41->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC PLC Phospholipase C (PLC)β G_beta_gamma->PLC cAMP cAMP AC->cAMP Physiological_Response Physiological Response (e.g., ↓cAMP, ↑Energy Expenditure, Modulated Inflammation) cAMP->Physiological_Response ERK ERK1/2 PLC->ERK ERK->Physiological_Response

Caption: GPR41 Signaling Pathway.

Experimental_Workflow Experimental Workflow for Agonist Studies Start Start Animal_Groups Prepare Animal Groups: - Wild-Type (WT) Mice - GPR41 KO Mice Start->Animal_Groups Agonist_Admin Administer GPR41 Agonist or Vehicle (e.g., Oral Gavage) Animal_Groups->Agonist_Admin Assess_Phenotype Assess Phenotypic Outcomes Agonist_Admin->Assess_Phenotype Metabolic Metabolic Assays: - Energy Expenditure - Glucose Tolerance Test - Body Composition Assess_Phenotype->Metabolic Inflammatory Inflammatory Models: - Colitis Induction - Cytokine Measurement Assess_Phenotype->Inflammatory Molecular Molecular Analysis: - Gene Expression (qPCR) - Protein Phosphorylation (Western Blot) Assess_Phenotype->Molecular Data_Analysis Data Analysis and Comparison Metabolic->Data_Analysis Inflammatory->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion: Determine GPR41-dependent effects Data_Analysis->Conclusion Logical_Relationship Logical Framework for GPR41 KO Mice Studies Hypothesis Hypothesis: Agonist X exerts its effect via GPR41 WT_exp Experiment in WT Mice: Agonist X -> Effect Y Hypothesis->WT_exp KO_exp Experiment in GPR41 KO Mice: Agonist X -> No Effect Y Hypothesis->KO_exp Comparison Comparison of WT and KO results WT_exp->Comparison KO_exp->Comparison Alternative Alternative Outcome: Agonist X -> Effect Y in GPR41 KO Mice KO_exp->Alternative Conclusion Conclusion: Effect Y is GPR41-dependent Comparison->Conclusion Alt_Conclusion Conclusion: Effect Y is GPR41-independent Alternative->Alt_Conclusion

References

Application Notes and Protocols for Immunohistochemical Localization of GPR41 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a transmembrane receptor that plays a crucial role in various physiological processes. It is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolic products of gut microbiota.[1][2] GPR41 is implicated in energy homeostasis, appetite regulation, inflammation, and the development of metabolic diseases.[3][4][5] Understanding the tissue and cellular localization of GPR41 is critical for elucidating its biological functions and for the development of novel therapeutics targeting this receptor. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of GPR41 protein in tissue samples. These application notes provide a detailed protocol for the immunohistochemical staining of GPR41.

GPR41 Signaling Pathway

GPR41 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by SCFAs, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate downstream signaling cascades, including the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways. This signaling cascade can influence various cellular responses, including hormone secretion and gene expression.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR41 GPR41 Gi_alpha Gαi/o GPR41->Gi_alpha activates G_beta_gamma Gβγ GPR41->G_beta_gamma PLC PLC ERK ERK1/2 PLC->ERK activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi_alpha->AC inhibits G_beta_gamma->PLC activates ATP ATP ATP->AC Response Cellular Response cAMP->Response regulates ERK->Response regulates SCFA SCFA SCFA->GPR41 binds

Caption: GPR41 signaling pathway upon activation by short-chain fatty acids (SCFAs).

Quantitative Data on GPR41 Expression

The expression levels of GPR41 vary across different tissues and cell types. The following table summarizes quantitative data on GPR41 expression from published studies.

Tissue/Cell TypeSpeciesMethodFindingReference
Human Colon MucosaHumanImmunohistochemistryGPR41-immunoreactive endocrine cells: 0.01 ± 0.01 cells/crypt
Human Colon MucosaHumanWestern Blot, RT-PCRGPR41 protein and mRNA are expressed.
Adipose TissueHuman, MousemRNA analysisGPR41 mRNA is detected.
Pancreas, Spleen, Lymph Nodes, Bone MarrowHumanmRNA analysisGPR41 mRNA is detected.
Peripheral Blood Mononuclear CellsHumanmRNA analysisGPR41 mRNA is detected.
Autonomic and Somatic Sensory GangliaMouseImmunohistochemistryGPR41 protein is present.
Colon of Wild Ground SquirrelsSpermophilus dauricusReal-time quantitative PCRGPR41 mRNA expression is significantly higher in the non-breeding season.

Experimental Protocol: Immunohistochemistry for GPR41

This protocol provides a general guideline for the immunohistochemical staining of GPR41 in paraffin-embedded tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials
  • Paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water (dH2O)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against GPR41

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Experimental Workflow

IHC_Workflow start Start: Paraffin-embedded tissue section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (anti-GPR41) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Visualization & Analysis dehydration_mounting->visualization

Caption: General workflow for immunohistochemical staining of GPR41.

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse with dH2O for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature for 20-30 minutes.

    • Rinse with dH2O and then with PBS.

  • Endogenous Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-GPR41 antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate sections with streptavidin-HRP conjugate for 30-60 minutes at room temperature.

    • Wash slides with PBS three times for 5 minutes each.

    • Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with dH2O.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections by sequential immersion in 70%, 80%, 95%, and 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

  • Visualization and Analysis:

    • Examine the slides under a light microscope. GPR41 positive staining will appear as brown, while the nuclei will be blue.

Expected Results and Interpretation

Based on published literature, GPR41 protein has been localized to the cytoplasm of enterocytes and enteroendocrine cells in the human colon. In mouse tissues, GPR41 has been detected in autonomic and somatic sensory ganglia. The intensity and distribution of staining may vary depending on the tissue type and physiological state. It is crucial to include appropriate controls, such as negative controls (omitting the primary antibody) and positive controls (tissue known to express GPR41), to validate the staining results.

Troubleshooting

IssuePossible CauseSolution
No StainingPrimary antibody not effectiveUse a validated antibody; optimize antibody concentration.
Antigen retrieval insufficientOptimize antigen retrieval method (buffer, time, temperature).
Incorrect antibody storageFollow manufacturer's storage recommendations.
High BackgroundNon-specific antibody bindingIncrease blocking time; use a different blocking agent.
Insufficient washingIncrease the number and duration of wash steps.
Endogenous peroxidase activityEnsure complete blocking with hydrogen peroxide.
OverstainingPrimary antibody concentration too highTitrate the primary antibody to the optimal dilution.
Incubation times too longReduce incubation times for antibodies or DAB.

Conclusion

This document provides a comprehensive guide for the immunohistochemical localization of GPR41 protein. The provided protocols and data will aid researchers in designing and executing experiments to investigate the role of GPR41 in health and disease. Careful optimization of the IHC protocol and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Note & Protocol: Quantitative RT-PCR for GPR41 mRNA Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as propionate and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1] GPR41 is expressed in various tissues, including enteroendocrine cells, sympathetic ganglia, adipose tissue, and pancreatic beta cells, and plays a crucial role in regulating energy homeostasis, inflammation, and glucose metabolism.[2][3][4] Its involvement in these physiological processes has positioned GPR41 as a promising therapeutic target for a range of conditions including metabolic disorders, obesity, type 2 diabetes, and inflammatory diseases such as colitis and asthma.[1]

The signaling cascade initiated by GPR41 activation typically involves G-protein coupling (Gβγ and Gαi/Gαq subunits), leading to the activation of phospholipase C (PLC) and the downstream extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Given its therapeutic potential, accurate and reproducible methods to quantify GPR41 mRNA expression are essential for researchers in academia and the pharmaceutical industry. Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific technique for measuring gene expression levels, providing a valuable tool for understanding the regulation of GPR41 and for screening potential therapeutic modulators.

This application note provides a detailed protocol for the analysis of GPR41 mRNA expression using qRT-PCR, from RNA extraction to data analysis.

GPR41 Signaling Pathway

The activation of GPR41 by SCFAs initiates a signaling cascade that influences various cellular processes. The diagram below illustrates a key signaling pathway associated with GPR41.

GPR41_Signaling_Pathway SCFA SCFA (Propionate, Butyrate) GPR41 GPR41 SCFA->GPR41 G_protein G-protein (Gβγ, Gαi/q) GPR41->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates ERK ERK1/2 PLC->ERK Activates Cellular_Response Cellular Response (e.g., Hormone Secretion, Sympathetic Activation) ERK->Cellular_Response Leads to

Caption: GPR41 signaling pathway initiated by short-chain fatty acids.

Experimental Workflow for qRT-PCR

The following diagram outlines the major steps involved in the quantification of GPR41 mRNA expression using qRT-PCR.

qRT_PCR_Workflow cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 Quantitative PCR cluster_3 Data Analysis Tissue_Cell Tissue/Cell Sample RNA_Extraction Total RNA Extraction and Purification Tissue_Cell->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment (e.g., NanoDrop) RNA_Extraction->RNA_QC RT Reverse Transcription (cDNA Synthesis) RNA_QC->RT qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green/Probe) RT->qPCR_Setup qPCR_Run Real-Time PCR Amplification and Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Ct values, ΔΔCt method) qPCR_Run->Data_Analysis Results Relative GPR41 mRNA Expression Levels Data_Analysis->Results

Caption: Experimental workflow for GPR41 mRNA expression analysis by qRT-PCR.

Detailed Experimental Protocols

Total RNA Extraction and Quality Control

This protocol is for the extraction of total RNA from cell cultures or tissues.

Materials:

  • TRI Reagent or similar lysis reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase/DNase-free tubes

  • Spectrophotometer (e.g., NanoDrop)

Protocol:

  • Sample Homogenization: Homogenize cell pellets (~5-10 x 106 cells) or powdered tissue (~50-100 mg) in 1 mL of TRI Reagent.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like RNA pellet should be visible at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water (e.g., 20-50 µL).

  • DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.

Materials:

  • High-Capacity cDNA Reverse Transcription Kit or equivalent

  • Extracted total RNA

  • RNase-free water

  • Thermal cycler

Protocol:

  • Reaction Setup: On ice, prepare the reverse transcription master mix according to the manufacturer's protocol. A typical reaction setup is provided in the table below.

  • RNA Addition: Add a standardized amount of total RNA (e.g., 1 µg) to each reaction tube. Adjust the final volume with RNase-free water.

  • Incubation: Gently mix the reactions and centrifuge briefly. Place the tubes in a thermal cycler and run the following program:

    • 25°C for 10 minutes (Primer annealing)

    • 37°C for 120 minutes (Reverse transcription)

    • 85°C for 5 minutes (Enzyme inactivation)

  • Storage: The resulting cDNA can be stored at -20°C for future use.

ComponentVolume per 20 µL Reaction
10x RT Buffer2.0 µL
25x dNTP Mix (100 mM)0.8 µL
10x RT Random Primers2.0 µL
MultiScribe™ Reverse Transcriptase1.0 µL
RNase Inhibitor1.0 µL
Template RNA (up to 1 µg)X µL
Nuclease-free H₂Oto 20 µL
Quantitative PCR (qPCR)

This protocol details the setup and execution of the qPCR reaction to quantify GPR41 mRNA levels.

Materials:

  • Synthesized cDNA

  • PowerUp™ SYBR™ Green Master Mix or equivalent

  • Forward and reverse primers for GPR41 and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Primer Design:

  • Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

  • Amplicon size should be between 70-200 bp.

  • Melting temperatures (Tm) of the primers should be between 58-62°C.

  • Check for primer specificity using tools like NCBI BLAST.

Example Primer Sequences (Human GPR41):

  • Forward: 5'-CTCTGCCTGGTCATCTACGT-3'

  • Reverse: 5'-AGGCCAGGAAGATGATGAAG-3'

qPCR Protocol:

  • Reaction Setup: Prepare the qPCR reaction mix on ice in a qPCR plate. A typical reaction setup is provided in the table below. Include no-template controls (NTC) for each primer set.

  • Plate Sealing and Centrifugation: Seal the qPCR plate with an optically clear adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.

  • qPCR Run: Place the plate in the qPCR instrument and run a standard cycling protocol. An example is provided below.

  • Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.

ComponentVolume per 20 µL ReactionFinal Concentration
2x SYBR Green Master Mix10 µL1x
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
cDNA Template (diluted)2 µL~10-50 ng
Nuclease-free H₂O6.4 µL-

Example qPCR Cycling Conditions:

  • Enzyme Activation: 95°C for 2 minutes

  • 40 Cycles:

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

  • Melt Curve Stage

Data Presentation and Analysis

The most common method for relative quantification of gene expression is the comparative CT (ΔΔCT) method.

  • Normalization to a Reference Gene: ΔCT = CT (GPR41) - CT (Reference Gene)

  • Normalization to a Control Sample: ΔΔCT = ΔCT (Test Sample) - ΔCT (Control Sample)

  • Calculation of Fold Change: Fold Change = 2-ΔΔCT

The results should be presented in a clear and organized table.

Table 1: Relative Quantification of GPR41 mRNA Expression in Response to Treatment with Compound X

Sample GroupMean CT (GPR41)Mean CT (GAPDH)Mean ΔCTMean ΔΔCTFold Change (2-ΔΔCT)Standard Deviation
Vehicle Control24.518.26.30.01.0± 0.2
Compound X (1 µM)22.818.34.5-1.83.5± 0.4
Compound X (10 µM)21.218.13.1-3.29.2± 0.7

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of GPR41 mRNA expression using qRT-PCR. By following these guidelines, researchers can obtain reliable and reproducible data to investigate the role of GPR41 in various physiological and pathological processes and to screen for potential therapeutic agents targeting this receptor. Careful attention to RNA quality, primer design, and data analysis is crucial for the successful implementation of this technique.

References

Application Notes and Protocols for GPR41 Agonist-1 in Gut-Brain Axis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GPR41 agonist-1, a potent G-protein coupled receptor 41 (GPR41) agonist, to investigate the intricate communication pathways of the gut-brain axis. The protocols detailed herein are designed to facilitate the study of gut hormone secretion, vagal nerve activation, and sympathetic nervous system modulation in response to GPR41 activation.

Introduction to GPR41 and the Gut-Brain Axis

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota from dietary fiber.[1][2] This receptor is strategically expressed on various cell types integral to the gut-brain axis, including enteroendocrine L-cells, enteric neurons, and sympathetic ganglia.[1][3] Activation of GPR41 has been shown to influence the secretion of key gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), modulate sympathetic nervous system activity, and potentially signal to the brain via the vagus nerve, thereby playing a crucial role in energy homeostasis, appetite regulation, and glucose metabolism.[3] this compound (compound 9) is a potent synthetic agonist developed for the study of GPR41-mediated effects.

Data Presentation

Quantitative Data for GPR41 Agonists

While specific quantitative data for this compound (compound 9) is not publicly available, the following table summarizes the potency of natural ligands and other synthetic agonists for GPR41. This data is essential for dose-response study design and interpretation of experimental results.

AgonistReceptorAssay TypeEC50 ValueReference
PropionateGPR41cAMP accumulation~2.1 µM
ButyrateGPR41Leptin Secretion~330 µM
AcetateGPR41Leptin Secretion~860 µM
AR420626GPR41Glucagon SecretionNot Specified
Compound 1-3GPR41cAMP accumulation0.32 ± 0.05 µMNot Found
Compound 1-4GPR41cAMP accumulation0.23 ± 0.07 µMNot Found

Signaling Pathways and Experimental Workflows

GPR41 Signaling Pathway

Activation of GPR41 by an agonist like this compound initiates a cascade of intracellular events. GPR41 primarily couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate downstream signaling pathways, including the phospholipase C (PLC) β / mitogen-activated protein kinase (MAPK) pathway, which has been implicated in the activation of sympathetic neurons.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o Activates PLC PLCβ MAPK MAPK (ERK1/2) PLC->MAPK Activates AC Adenylyl Cyclase Gi_o->AC Inhibits G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociates cAMP ↓ cAMP AC->cAMP G_beta_gamma->PLC Activates Sympathetic_Activation Sympathetic Neuron Activation MAPK->Sympathetic_Activation Agonist This compound Agonist->GPR41 Binds

GPR41 Signaling Cascade
Experimental Workflow for Gut-Brain Axis Investigation

A typical experimental workflow to investigate the effects of this compound on the gut-brain axis involves a multi-pronged approach, including in vitro cell-based assays, ex vivo tissue preparations, and in vivo animal studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Cell_Culture Enteroendocrine Cell Lines (e.g., STC-1, GLUTag) Hormone_Assay GLP-1/PYY Secretion Assay (ELISA) Cell_Culture->Hormone_Assay Treat with This compound Cell_Culture->Hormone_Assay Tissue_Prep Isolated Vagal Afferent Nerve Preparation Electrophysiology Electrophysiological Recording Tissue_Prep->Electrophysiology Stimulate with This compound Tissue_Prep->Electrophysiology Animal_Model Mouse Model Dosing Oral Gavage of This compound Animal_Model->Dosing Animal_Model->Dosing Blood_Sampling Blood Collection Dosing->Blood_Sampling Vagal_Recording In Vivo Vagal Nerve Activity Recording Dosing->Vagal_Recording Hormone_Measurement Plasma GLP-1/PYY Measurement (ELISA) Blood_Sampling->Hormone_Measurement

Gut-Brain Axis Research Workflow

Experimental Protocols

Protocol 1: In Vitro GLP-1 and PYY Secretion Assay

This protocol details the measurement of GLP-1 and PYY secretion from the murine enteroendocrine cell line STC-1 upon stimulation with this compound.

Materials:

  • STC-1 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • This compound stock solution (in DMSO)

  • DPP-IV inhibitor (for GLP-1 measurement)

  • Protease inhibitor cocktail

  • Commercially available GLP-1 and PYY ELISA kits

Procedure:

  • Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed STC-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.

  • Starvation: Prior to the experiment, gently wash the cells twice with DPBS and then incubate in serum-free DMEM for 2 hours.

  • Stimulation: Prepare different concentrations of this compound in serum-free DMEM. Aspirate the starvation medium and add 500 µL of the agonist-containing medium to each well. Include a vehicle control (DMSO). For GLP-1 measurement, add a DPP-IV inhibitor to the stimulation medium.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube containing a protease inhibitor cocktail.

  • Cell Lysis (Optional): To normalize hormone secretion to total protein content, lyse the cells in the wells with a suitable lysis buffer and measure the protein concentration using a BCA assay.

  • ELISA: Measure the concentration of GLP-1 and PYY in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vivo Administration and Gut Hormone Measurement in Mice

This protocol describes the oral administration of this compound to mice and the subsequent collection of blood for the measurement of plasma GLP-1 and PYY levels.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • EDTA-coated microcentrifuge tubes

  • DPP-IV inhibitor

  • Pefabloc SC (for PYY stabilization)

  • Centrifuge

  • Commercially available GLP-1 and PYY ELISA kits

Procedure:

  • Animal Acclimatization: Acclimatize mice to single housing and handling for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Agonist Preparation: Prepare the desired dose of this compound in the vehicle.

  • Oral Gavage: Administer a single dose of this compound or vehicle to the mice via oral gavage (e.g., 10 mL/kg body weight).

  • Blood Collection: At predetermined time points after gavage (e.g., 15, 30, 60, and 120 minutes), collect blood samples (approximately 50-100 µL) from the tail vein or via cardiac puncture (terminal procedure) into EDTA-coated tubes. For GLP-1 measurement, the tubes should also contain a DPP-IV inhibitor. For PYY, Pefabloc SC can be added to the plasma.

  • Plasma Separation: Immediately after collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80°C until analysis.

  • ELISA: Thaw the plasma samples on ice and measure the concentrations of GLP-1 and PYY using commercially available ELISA kits according to the manufacturer's protocols.

Protocol 3: Ex Vivo Recording of Vagal Afferent Nerve Activity

This protocol provides a method for the ex vivo recording of vagal afferent nerve activity in response to stimulation of the intestine with this compound. This technique allows for the direct assessment of the neural response to GPR41 activation in the gut.

Materials:

  • C57BL/6 mice

  • Krebs solution (gassed with 95% O2 / 5% CO2)

  • Dissection microscope and tools

  • Recording chamber with suction electrodes

  • Amplifier and data acquisition system (e.g., PowerLab)

  • This compound

  • Peristaltic pump

Procedure:

  • Tissue Dissection: Euthanize a mouse and quickly dissect the stomach and small intestine along with the associated vagal nerve branches. Place the tissue in ice-cold, oxygenated Krebs solution.

  • Preparation Mounting: Transfer the preparation to a recording chamber continuously perfused with warm (37°C), oxygenated Krebs solution. Gently tease apart the vagal nerve bundles and draw one into a suction electrode for recording.

  • Baseline Recording: Allow the preparation to stabilize for at least 30 minutes and record baseline vagal afferent activity.

  • Stimulation: Apply this compound to the luminal side of the intestine by adding it to the perfusing Krebs solution or by direct application to the mucosal surface.

  • Data Acquisition: Record the changes in nerve firing frequency in response to the agonist.

  • Data Analysis: Analyze the recorded nerve activity by counting the number of spikes per unit of time before, during, and after agonist application.

Note on In Vivo Vagal Nerve Recording: In vivo recording of vagal nerve activity is a more complex procedure that requires anesthesia, surgical exposure of the vagus nerve in the cervical region, and the use of specialized cuff or hook electrodes for recording compound action potentials. This advanced technique provides a more physiologically relevant assessment of gut-brain neural signaling in response to GPR41 agonist administration.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the role of GPR41 in the gut-brain axis using the specific agonist, this compound. By employing these methodologies, scientists can elucidate the mechanisms by which gut microbial metabolites, acting through GPR41, influence physiological processes such as satiety, glucose metabolism, and energy balance, ultimately contributing to the development of novel therapeutic strategies for metabolic and neurological disorders.

References

Application of GPR41 Agonists in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a promising therapeutic target for metabolic syndrome. GPR41 is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1] Activation of GPR41 has been shown to influence energy homeostasis, glucose metabolism, and hormone secretion, making it a key player in the regulation of metabolic health.[2] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of GPR41 agonists in the context of metabolic syndrome.

GPR41 Signaling and its Role in Metabolism

GPR41 is a Gαi/o-coupled receptor, and its activation by agonists leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, GPR41 activation can stimulate downstream signaling cascades, including the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways, and increase intracellular calcium levels. These signaling events in various tissues contribute to the metabolic effects of GPR41 activation.

Key Metabolic Functions of GPR41 Activation:

  • Glucose Homeostasis: GPR41 activation has been shown to improve glucose tolerance and enhance insulin sensitivity. In skeletal muscle cells, GPR41 agonists can increase both basal and insulin-stimulated glucose uptake.

  • Hormone Secretion: GPR41 is expressed in enteroendocrine L-cells and pancreatic islets. Its activation may influence the secretion of key metabolic hormones such as glucagon-like peptide-1 (GLP-1), peptide YY (PYY), insulin, and glucagon. However, the precise effects on GLP-1 and leptin secretion are still under investigation, with some conflicting reports.

  • Energy Expenditure: By activating the sympathetic nervous system, GPR41 may increase energy expenditure, which could contribute to weight management.

Data on the Effects of GPR41 Agonists

The following tables summarize the quantitative effects of the selective GPR41 agonist AR420626 from in vitro and in vivo studies.

Table 1: In Vitro Effects of GPR41 Agonist AR420626 on Glucose Uptake in C2C12 Myotubes

Treatment ConditionAgonist ConcentrationOutcome MeasureResult
Basal10 µM AR420626Glucose UptakeSignificant Increase
Insulin-stimulated10 µM AR420626Glucose UptakeSignificant Increase
Basal + Pertussis Toxin10 µM AR420626Glucose UptakeIncrease inhibited
Basal + siGPR4110 µM AR420626Glucose UptakeIncrease inhibited

Table 2: In Vivo Effects of GPR41 Agonist AR420626 in Diabetic Mouse Models

Animal ModelTreatmentDurationOutcome MeasureResult
Streptozotocin-induced diabetic miceAR420626Not specifiedOral Glucose ToleranceImproved
High-fat diet-fed diabetic miceAR420626Not specifiedOral Glucose ToleranceImproved
Streptozotocin-induced diabetic miceAR420626Not specifiedPlasma Insulin LevelsIncreased
High-fat diet-fed diabetic miceAR420626Not specifiedPlasma Insulin LevelsIncreased
Diabetic miceAR420626Not specifiedSkeletal Muscle GlycogenIncreased

Experimental Protocols

In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol describes how to measure the effect of a GPR41 agonist on glucose uptake in differentiated C2C12 skeletal muscle cells.

Materials:

  • C2C12 myoblasts

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • DMEM with 2% horse serum (Differentiation Medium)

  • GPR41 agonist (e.g., AR420626)

  • Insulin

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • PBS (Phosphate-Buffered Saline)

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation:

    • Seed C2C12 myoblasts in a 96-well plate at a suitable density.

    • Grow cells to confluence in DMEM with 10% FBS.

    • Induce differentiation by switching to DMEM with 2% horse serum and culture for 4-6 days to form myotubes.

  • Serum Starvation:

    • Before the assay, serum-starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

  • Agonist and Insulin Treatment:

    • Treat the cells with the GPR41 agonist at various concentrations for a predetermined time (e.g., 30 minutes to 2 hours).

    • For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for the last 15-30 minutes of the agonist treatment.

  • Glucose Uptake Measurement:

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

    • Wash the cells three times with cold PBS to remove extracellular 2-NBDG.

    • Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader.

In Vivo Oral Glucose Tolerance Test (OGTT) in a High-Fat Diet (HFD) Mouse Model

This protocol outlines the procedure for assessing the effect of a GPR41 agonist on glucose tolerance in mice with diet-induced obesity and insulin resistance.

Materials:

  • High-fat diet-induced obese mice

  • GPR41 agonist (e.g., AR420626)

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

  • Blood collection supplies (e.g., tail-nick method)

Procedure:

  • Animal Model and Acclimatization:

    • Induce metabolic syndrome in mice by feeding a high-fat diet for 8-16 weeks.

    • Acclimatize the animals to handling and the experimental procedures.

  • Agonist Administration:

    • Administer the GPR41 agonist via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific dose.

    • The timing of administration relative to the OGTT should be optimized based on the compound's pharmacokinetics.

  • Fasting:

    • Fast the mice for 6 hours prior to the glucose challenge.

  • Oral Glucose Tolerance Test:

    • Take a baseline blood glucose reading (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg) via oral gavage.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis:

    • Plot the blood glucose levels over time.

    • Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.

Visualizations

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gi Gαi/o Pathway cluster_Gbg Gβγ Pathway GPR41_agonist GPR41 Agonist (e.g., Propionate, AR420626) GPR41 GPR41 GPR41_agonist->GPR41 G_alpha_i Gαi GPR41->G_alpha_i G_beta_gamma Gβγ GPR41->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC cAMP ↓ cAMP AC->cAMP Metabolic_Effects Metabolic Effects (↑ Glucose Uptake, Modulated Hormone Secretion) cAMP->Metabolic_Effects PLC PLC G_beta_gamma->PLC ERK ERK1/2 PLC->ERK Ca_signaling ↑ Intracellular Ca²⁺ PLC->Ca_signaling ERK->Metabolic_Effects Ca_signaling->Metabolic_Effects

Caption: GPR41 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (e.g., C2C12, αTC1.9) agonist_treatment_vitro GPR41 Agonist Treatment cell_culture->agonist_treatment_vitro glucose_uptake Glucose Uptake Assay agonist_treatment_vitro->glucose_uptake ca_flux Calcium Flux Assay agonist_treatment_vitro->ca_flux hormone_secretion_vitro Hormone Secretion Assay (Insulin, Glucagon) agonist_treatment_vitro->hormone_secretion_vitro animal_model Metabolic Syndrome Model (e.g., HFD-fed mice) agonist_treatment_vitro->animal_model agonist_treatment_vivo GPR41 Agonist Administration animal_model->agonist_treatment_vivo ogtt Oral Glucose Tolerance Test (OGTT) agonist_treatment_vivo->ogtt itt Insulin Tolerance Test (ITT) agonist_treatment_vivo->itt body_weight Body Weight & Composition agonist_treatment_vivo->body_weight Logical_Relationship GPR41_Agonist GPR41 Agonist GPR41_Activation GPR41 Activation in Key Tissues GPR41_Agonist->GPR41_Activation Skeletal_Muscle Skeletal Muscle GPR41_Activation->Skeletal_Muscle Pancreatic_Islets Pancreatic Islets GPR41_Activation->Pancreatic_Islets Enteroendocrine_Cells Enteroendocrine Cells GPR41_Activation->Enteroendocrine_Cells Sympathetic_Ganglia Sympathetic Ganglia GPR41_Activation->Sympathetic_Ganglia Glucose_Uptake ↑ Glucose Uptake Skeletal_Muscle->Glucose_Uptake Hormone_Modulation Modulated Insulin/ Glucagon Secretion Pancreatic_Islets->Hormone_Modulation Incretin_Secretion ↑ PYY Secretion Enteroendocrine_Cells->Incretin_Secretion Energy_Expenditure ↑ Energy Expenditure Sympathetic_Ganglia->Energy_Expenditure Metabolic_Improvement Amelioration of Metabolic Syndrome Glucose_Uptake->Metabolic_Improvement Hormone_Modulation->Metabolic_Improvement Incretin_Secretion->Metabolic_Improvement Energy_Expenditure->Metabolic_Improvement

References

Application Notes and Protocols for GPR41 Agonist-1 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target for metabolic disorders, including obesity and type 2 diabetes. GPR41 is activated by short-chain fatty acids (SCFAs), which are microbial metabolites produced in the gut through the fermentation of dietary fiber. Activation of GPR41 has been linked to the regulation of energy homeostasis, glucose metabolism, and inflammatory responses. This document provides detailed application notes and protocols for studying the effects of a GPR41 agonist, designated here as "GPR41 Agonist-1" (using the specific agonist AR420626 as a primary example where data is available), in diet-induced obesity (DIO) mouse models.

GPR41 Signaling Pathway

GPR41 is a Gαi/o-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that can modulate various cellular processes. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate downstream effectors such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[1][2]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gαi/o GPR41->Gi_o activates Agonist This compound Agonist->GPR41 binds AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase inhibits PLC PLCβ Gi_o->PLC activates (via Gβγ) MAPK ERK1/2 Gi_o->MAPK activates (via Gβγ) cAMP ↓ cAMP AdenylylCyclase->cAMP Physiological_Effects Physiological Effects (e.g., altered hormone secretion, neurotransmission) cAMP->Physiological_Effects PLC->Physiological_Effects MAPK->Physiological_Effects

GPR41 Signaling Cascade

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; typically 45-60% kcal from fat)

  • Control low-fat diet (LFD; typically 10% kcal from fat)

  • Standard animal housing and caging

Protocol:

  • Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.

  • Randomly assign mice to two groups: a control group receiving LFD and a DIO group receiving HFD.

  • House mice individually or in small groups and provide the respective diets and water ad libitum for 8-16 weeks.

  • Monitor body weight and food intake weekly.

  • After the induction period, confirm the obese phenotype by significantly higher body weight and fat mass in the HFD group compared to the LFD group.

This compound Administration

Objective: To deliver the GPR41 agonist to the DIO mice.

Materials:

  • This compound (e.g., AR420626)

  • Vehicle solution (e.g., sterile saline, PBS, or a solution specified by the agonist's solubility characteristics)

  • Oral gavage needles (20-22 gauge for mice)

  • Syringes

Protocol:

  • Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration.

  • Administer the this compound or vehicle to the DIO mice via oral gavage. Typical dosing volumes for mice are 5-10 mL/kg body weight.

  • The frequency and duration of administration will depend on the experimental design (e.g., acute or chronic study).

Experimental_Workflow start Start: C57BL/6J Mice acclimatization Acclimatization (1 week) start->acclimatization diet Dietary Intervention (High-Fat vs. Low-Fat Diet) (8-16 weeks) acclimatization->diet phenotyping Phenotypic Confirmation (Body Weight, Fat Mass) diet->phenotyping treatment This compound Treatment phenotyping->treatment endpoints Endpoint Analysis (Metabolic Parameters) treatment->endpoints

References

Troubleshooting & Optimization

Improving solubility and stability of GPR41 agonist-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the solubility and stability of GPR41 agonist-1.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my cell-based assay. What should I do?

A1: This is a common issue known as "crashing out" and occurs when the concentration of the organic solvent (DMSO) is no longer sufficient to keep the compound dissolved in the aqueous medium. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.

  • Optimize Co-Solvent Percentage: While minimizing DMSO is ideal to avoid cellular toxicity (typically keeping it ≤0.5%), a slight increase in the final DMSO concentration might be necessary to maintain solubility.[1]

  • Use an Alternative Co-solvent: Consider testing other water-miscible organic solvents such as ethanol or polyethylene glycol 400 (PEG 400).[1]

  • Gentle Warming: Gently warming the solution may help, but it is crucial to first verify the thermal stability of the compound to avoid degradation.[1]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If this compound has a basic nitrogen atom, for instance, slightly acidifying the buffer could increase its solubility.[1] However, ensure the chosen pH is compatible with your assay system.

  • Incorporate Surfactants: For in vitro enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (0.01 - 0.05%) to the assay buffer can help maintain solubility.[2] Note that this is generally not suitable for cell-based assays as detergents can disrupt cell membranes.

Q2: I am observing a decrease in the potency of my this compound over time in my experiments. What could be the cause and how can I mitigate it?

A2: A decrease in potency often suggests compound instability. Instability can be influenced by several factors in your experimental setup. Consider the following:

  • Hydrolytic Degradation: The compound may be susceptible to hydrolysis in aqueous buffers. Prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions.

  • Photodegradation: Exposure to light, especially UV light, can degrade some compounds. Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Oxidation: Some molecules are sensitive to oxidation. If you suspect this, you can try preparing your buffers with degassed water.

  • Temperature Sensitivity: The compound may not be stable at your experimental temperature over long incubation periods. You can assess this by running a time-course experiment and analyzing the compound's integrity at different time points.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. Using low-adhesion microplates or glass vials can help minimize this.

To systematically address this, a formal stability study under your specific experimental conditions (buffer, temperature, light exposure) is recommended.

Q3: How should I prepare and store stock solutions of this compound?

A3: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C, protected from light and moisture.

For stock solutions, dissolve the compound in a high-quality, anhydrous organic solvent like DMSO. A vendor of a "this compound" suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: What are some formulation strategies I can explore to improve the solubility of this compound for in vivo studies?

A4: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds:

  • Lipid-Based Formulations: Incorporating the agonist into inert lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can improve solubilization.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution. This can be achieved through techniques like spray drying or hot-melt extrusion.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, which can improve the dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell, thereby improving its aqueous solubility.

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays.
Potential Cause Troubleshooting Steps
Poor Solubility The compound may not be fully dissolved, leading to variable concentrations.
Action: Visually inspect solutions for any precipitate. Determine the kinetic solubility in your assay medium. Consider using a formulation strategy to improve solubility.
Compound Instability The agonist may be degrading during the assay.
Action: Perform a stability study under your specific assay conditions (pH, temperature, light). Prepare fresh solutions for each experiment.
Adsorption to Labware The compound may be sticking to plastic surfaces, reducing its effective concentration.
Action: Use low-adhesion labware or silanized glassware. Include a standard curve in each plate to account for variability.
Problem 2: Difficulty in preparing a sufficiently concentrated stock solution.
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The chosen solvent may not be optimal for this specific agonist.
Action: Test a panel of solvents (e.g., DMSO, DMF, NMP) to find one that provides the desired solubility.
Low Intrinsic Solubility The compound may have inherently low solubility.
Action: Gentle warming or sonication may help dissolve the compound. Be cautious about potential degradation. If for in vitro use, a lower concentration stock may be acceptable if the final assay concentration can still be achieved.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the solubility of a compound under conditions that do not allow for the solution to reach thermodynamic equilibrium, which is often representative of in vitro assays.

Materials:

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well UV-transparent plates

  • Plate reader capable of UV absorbance measurement

Method:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final theoretical concentration of 100 µM and 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitated compound from the soluble fraction.

  • Transfer the filtrate to a UV-transparent 96-well plate.

  • Measure the absorbance at the compound's λmax using a plate reader.

  • Prepare a standard curve using known concentrations of this compound in a 1% DMSO/PBS solution to determine the concentration of the soluble compound.

Protocol 2: Stability Assessment in Assay Buffer

This protocol assesses the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • DMSO

  • Assay buffer of interest (e.g., cell culture medium, PBS)

  • HPLC system with a UV detector

  • Incubator set to the experimental temperature (e.g., 37°C)

Method:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the agonist into the pre-warmed assay buffer to a final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).

  • Immediately take a sample for t=0 analysis.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze all samples by HPLC. The peak area of the parent compound is used to determine its concentration relative to the t=0 sample.

  • A decrease in the parent peak area over time indicates instability. The appearance of new peaks suggests the formation of degradation products.

Quantitative Data Summary

Table 1: Solubility and Stability Improvement Strategies

StrategyMechanismTypical Fold Increase in SolubilityConsiderations
pH Adjustment Ionization of the moleculeVariable, can be >100-foldpH must be compatible with the biological system.
Co-solvents (e.g., PEG 400) Increase the polarity of the solvent system2 to 50-foldPotential for toxicity at higher concentrations.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule10 to 1000-foldStoichiometry of complexation needs to be determined.
Solid Dispersions Dispersing the drug in a polymer matrix in an amorphous state10 to >100-foldPhysical stability of the amorphous state can be a concern.
Nanosuspensions Increased surface area due to particle size reductionN/A (improves dissolution rate)Physical stability of the nanoparticles (aggregation) needs to be managed.

Table 2: Typical Stability Test Conditions

ConditionTemperatureHumidityDurationPurpose
Long-Term 25°C60% RH12+ monthsTo determine the shelf-life under normal storage conditions.
Accelerated 40°C75% RH6 monthsTo predict long-term stability and identify potential degradation pathways.
Stress Testing Extreme conditions (high temp, light, various pH)N/AVariableTo identify degradation products and establish the intrinsic stability of the molecule.

Visualizations

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR41_Agonist This compound GPR41 GPR41 GPR41_Agonist->GPR41 binds G_Protein Gαi/o | Gβγ GPR41->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates ERK MAPK/ERK G_Protein->ERK cAMP ↓ cAMP G_Protein->cAMP inhibits PLC->ERK activates Norepinephrine ↑ Norepinephrine Release ERK->Norepinephrine Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Dilute Dilute Stock into PBS (Final: 100 µM, 1% DMSO) Stock->Dilute Buffer Aliquot PBS into 96-well plate Buffer->Dilute Incubate Shake for 2 hours at Room Temp Dilute->Incubate Filter Filter to remove precipitate Incubate->Filter Read Measure Absorbance of filtrate Filter->Read Calculate Calculate Concentration vs. Standard Curve Read->Calculate

References

Technical Support Center: GPR41 Agonist-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GPR41 agonist-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of GPR41 functional assays.

Frequently Asked Questions (FAQs)

Q1: What is GPR41 and what are its natural ligands?

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor that is endogenously activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate.[1][2] These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota.[1]

Q2: What is this compound and how does it differ from natural ligands?

This compound is a potent synthetic agonist of GPR41.[3] Unlike its natural SCFA ligands, which have low potency (activating the receptor at micromolar to millimolar concentrations), synthetic agonists like this compound are designed to have higher affinity and potency, typically in the nanomolar range. This increased potency can be advantageous for achieving robust signaling in experimental systems but may also present unique challenges such as receptor desensitization or potential off-target effects at higher concentrations.

Q3: What are the primary signaling pathways activated by GPR41?

GPR41 primarily couples to the inhibitory G protein Gαi/o, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GPR41 activation can stimulate the Gβγ subunit, which in turn activates phospholipase C (PLC), leading to the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway.

Q4: In which tissues is GPR41 expressed?

GPR41 expression has been reported in various tissues, including the gut enteroendocrine cells, sympathetic ganglia, and adipose tissue. However, there have been conflicting reports in the literature regarding its expression levels in certain tissues like adipose tissue, which can be a source of experimental variability.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key GPR41 functional assays.

cAMP Assays

Issue 1: No detectable decrease in cAMP upon stimulation with this compound.

  • Possible Cause 1: Low receptor expression.

    • Solution: Ensure the cell line used expresses sufficient levels of functional GPR41 at the cell surface. This can be verified by qPCR for mRNA expression or by using a validated antibody for protein expression, though reliable antibodies for GPR41 have been a challenge. Consider using a cell line stably overexpressing GPR41.

  • Possible Cause 2: Inactive Gαi/o signaling pathway.

    • Solution: Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels. The inhibitory effect of GPR41 activation will be more readily detectable against this elevated baseline.

  • Possible Cause 3: Agonist degradation or inactivity.

    • Solution: Prepare fresh agonist solutions and ensure proper storage conditions as recommended by the manufacturer.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension and use calibrated pipettes for cell plating to maintain consistent cell numbers per well.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

ERK Phosphorylation Assays

Issue 1: Weak or no increase in ERK phosphorylation.

  • Possible Cause 1: Suboptimal stimulation time.

    • Solution: Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak of ERK phosphorylation in your specific cell system.

  • Possible Cause 2: High basal ERK activation.

    • Solution: Serum starvation of cells for a few hours or overnight prior to the experiment can help to reduce basal ERK phosphorylation, thereby increasing the signal window for agonist-induced activation.

  • Possible Cause 3: Cell density.

    • Solution: Optimize the cell density as either too few or too many cells can negatively impact the signal-to-background ratio.

Issue 2: High background signal.

  • Possible Cause 1: Presence of growth factors in the serum.

    • Solution: As mentioned above, serum starvation is a critical step to lower the basal activation of the MAPK pathway.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Ensure the primary and secondary antibodies are used at their optimal dilutions and include appropriate controls (e.g., wells with no primary antibody) to assess background fluorescence or luminescence.

Data Presentation

Table 1: Comparison of Natural and Synthetic GPR41 Agonists

FeatureNatural Ligands (e.g., Propionate)Synthetic Agonist (e.g., this compound)
Potency (EC50) Micromolar (µM) to Millimolar (mM)Nanomolar (nM)
Specificity Can activate other receptors (e.g., GPR43)Generally designed for higher specificity to GPR41
Experimental Use Studying physiological effects of gut microbiota metabolitesPharmacological studies, high-throughput screening

Experimental Protocols

Protocol 1: cAMP Measurement Assay
  • Cell Plating: Seed cells expressing GPR41 in a 96-well plate at a pre-optimized density and culture overnight.

  • Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 2-4 hours.

  • Agonist Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response.

  • Agonist Treatment: Immediately add the diluted this compound to the respective wells.

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol 2: ERK1/2 Phosphorylation Assay
  • Cell Plating and Serum Starvation: Follow steps 1 and 2 from the cAMP assay protocol.

  • Agonist Preparation: Prepare a serial dilution of this compound in serum-free medium.

  • Agonist Treatment: Add the diluted agonist to the wells and incubate at 37°C for the pre-determined optimal time for ERK phosphorylation (e.g., 5-10 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using an appropriate method such as Western blotting, In-Cell Western, or a plate-based immunoassay (e.g., AlphaScreen SureFire or HTRF).

Mandatory Visualizations

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR41 GPR41 G_protein Gαi/o-Gβγ GPR41->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates Agonist This compound Agonist->GPR41 cAMP cAMP AC->cAMP ATP to cAMP Response Cellular Response cAMP->Response Inhibition of cAMP-mediated signaling ERK ERK1/2 PLC->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Response

Caption: GPR41 Signaling Pathway.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Starvation) start->cell_prep agonist_prep Prepare this compound Serial Dilutions cell_prep->agonist_prep treatment Agonist Treatment cell_prep->treatment agonist_prep->treatment incubation Incubation treatment->incubation detection Signal Detection (cAMP or p-ERK) incubation->detection analysis Data Analysis (EC50 determination) detection->analysis end End analysis->end

Caption: General Experimental Workflow.

Troubleshooting_Guide cluster_optimization Assay Optimization start No/Weak Signal check_receptor Check Receptor Expression (qPCR/Overexpression) start->check_receptor check_agonist Verify Agonist Activity (Fresh Stock) start->check_agonist optimize_assay Optimize Assay Conditions start->optimize_assay check_receptor->optimize_assay check_agonist->optimize_assay time_course Time-course optimize_assay->time_course cell_density Cell Density optimize_assay->cell_density serum_starvation Serum Starvation optimize_assay->serum_starvation solution Improved Signal time_course->solution cell_density->solution serum_starvation->solution

Caption: Troubleshooting Decision Tree.

References

GPR41 Agonist-1 Optimization: A Technical Support Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GPR41 agonist-1 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is GPR41 and what is its primary signaling mechanism?

A1: G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor that is primarily activated by short-chain fatty acids (SCFAs) like propionate.[1][2] Upon activation by an agonist, GPR41 couples to pertussis toxin-sensitive Gαi/o and pertussis toxin-insensitive Gαq proteins.[3] This dual coupling leads to two main signaling cascades:

  • Gαi/o pathway: Inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This subsequently causes the release of calcium (Ca2+) from intracellular stores and the activation of protein kinase C (PKC).

Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[4][5]

Q2: What concentration range of this compound should I initially test?

A2: For a novel and potent synthetic agonist like "this compound," it is recommended to start with a broad concentration range to determine the optimal dose-response. A typical starting range would be from 1 nM to 100 µM. This wide range will help in identifying the EC50 (half-maximal effective concentration) and assessing potential cytotoxicity at higher concentrations.

Q3: Which cell lines are suitable for this compound assays?

A3: The choice of cell line is critical. It is ideal to use a cell line that endogenously expresses GPR41. However, since the expression can be low or absent in many common laboratory cell lines, it is often necessary to use a recombinant cell line stably or transiently expressing human GPR41. Commonly used host cell lines for creating such recombinant models include HEK293 and CHO cells. It is crucial to have an untransfected parental cell line as a negative control to ensure the observed effects are GPR41-specific.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time depends on the specific assay being performed.

  • Calcium Mobilization Assays: These are typically rapid events, and the signal is often detected within seconds to a few minutes of agonist addition.

  • cAMP Assays: An incubation time of 15 to 60 minutes is generally sufficient to observe a significant decrease in forskolin-stimulated cAMP levels.

  • Phospho-ERK Assays: Activation of ERK is a slightly slower process. An incubation time of 5 to 30 minutes is a good starting point for optimization.

It is highly recommended to perform a time-course experiment to determine the peak response time for your specific assay and cell system.

GPR41 Signaling Pathways

The activation of GPR41 by an agonist initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways.

GPR41_Signaling Agonist This compound GPR41 GPR41 Agonist->GPR41 Binds G_alpha_i_o Gαi/o GPR41->G_alpha_i_o Activates G_alpha_q Gαq GPR41->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PLC PLC G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Decreases Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases ERK p-ERK1/2 Ca2->ERK Leads to

Caption: this compound signaling pathways.

Experimental Protocols & Troubleshooting

General Experimental Workflow

The following diagram outlines a general workflow for optimizing this compound concentration in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture GPR41-expressing cells Cell_Seeding Seed cells into microplate Cell_Culture->Cell_Seeding Incubation Incubate cells with agonist Cell_Seeding->Incubation Agonist_Prep Prepare serial dilutions of this compound Agonist_Prep->Incubation Assay_Run Perform specific assay (cAMP, Ca²⁺, or p-ERK) Incubation->Assay_Run Data_Acquisition Acquire data using a plate reader Assay_Run->Data_Acquisition Dose_Response Generate dose-response curve Data_Acquisition->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Caption: Workflow for this compound concentration optimization.

Protocol 1: cAMP Assay for GPR41 Activation

This protocol is designed to measure the inhibition of adenylyl cyclase activity through the Gαi/o pathway.

Methodology:

  • Cell Seeding: Seed GPR41-expressing cells into a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Agonist Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that gives a sub-maximal stimulation (e.g., 1-10 µM).

  • Cell Treatment:

    • Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (100-500 µM) for 15-30 minutes to prevent cAMP degradation.

    • Add the this compound dilutions to the cells and incubate for 15-60 minutes.

    • Add forskolin to all wells (except for the negative control) and incubate for an additional 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration), which corresponds to the EC50 for the agonist's inhibitory effect.

Troubleshooting Guide: cAMP Assay

Issue Possible Cause Recommended Solution
No or weak signal Low GPR41 expression.Verify receptor expression via qPCR or Western blot. Consider using a cell line with higher expression.
Inactive agonist.Check the storage and handling of the this compound.
Suboptimal forskolin concentration.Titrate the forskolin concentration to find one that gives a robust but not maximal cAMP signal.
High background High basal adenylyl cyclase activity.Optimize cell seeding density; overgrown cells can have altered signaling.
Ineffective phosphodiesterase inhibitor.Test a higher concentration of IBMX or a different inhibitor.
High variability Inconsistent cell numbers per well.Ensure a homogenous cell suspension during seeding. Consider using automated cell dispensing.
Edge effects in the microplate.Fill the outer wells with sterile PBS or media and do not use them for experimental samples.
Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium resulting from Gαq pathway activation.

Methodology:

  • Cell Seeding: Seed GPR41-expressing cells into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Agonist Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a few seconds.

    • Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot this response against the log of the agonist concentration to determine the EC50.

Troubleshooting Guide: Calcium Mobilization Assay

Issue Possible Cause Recommended Solution
No or weak signal Low GPR41 expression or poor Gαq coupling.Co-transfect with a promiscuous G-protein like Gα16 to couple the receptor to the PLC pathway.
Dye extrusion by cells.Add probenecid to the dye-loading buffer to inhibit organic anion transporters that can remove the dye.
High background Cell damage during dye loading or washing.Handle cells gently and ensure wash steps are not too vigorous.
Autofluorescence from the agonist compound.Run a control with the agonist in an empty well to check for autofluorescence.
Signal fades quickly Rapid calcium sequestration or receptor desensitization.This is often the nature of calcium signals. Ensure the plate reader is set to capture the initial peak response.
Protocol 3: Phospho-ERK1/2 Assay

This protocol measures the phosphorylation of ERK1/2, a downstream event of both Gαi/o and Gαq signaling.

Methodology:

  • Cell Seeding and Starvation:

    • Seed GPR41-expressing cells in a suitable microplate.

    • Once the cells are 60-80% confluent, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.

  • Agonist Preparation: Prepare serial dilutions of this compound in the serum-free medium.

  • Cell Stimulation: Add the agonist dilutions to the cells and incubate at 37°C for 5-30 minutes.

  • Cell Lysis and Detection:

    • Aspirate the medium and lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.

    • Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable detection method such as:

      • Western Blotting: For qualitative or semi-quantitative analysis.

      • ELISA: For quantitative analysis.

      • In-cell Westerns or high-content imaging: For higher throughput quantitative analysis.

      • HTRF or AlphaScreen: Homogeneous assays for high-throughput screening.

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the log of the agonist concentration to determine the EC50.

Troubleshooting Guide: Phospho-ERK1/2 Assay

Issue Possible Cause Recommended Solution
High basal p-ERK levels Incomplete serum starvation.Increase the starvation period or use a more stringent serum-free medium.
Cell stress.Handle cells gently and avoid over-confluency.
No or weak p-ERK signal Suboptimal stimulation time.Perform a time-course experiment (e.g., 2, 5, 10, 20, 30 minutes) to find the peak response time.
Weak signaling to the MAPK pathway.Ensure the cell line used has an intact and responsive MAPK cascade.
Inconsistent results Variation in cell density or growth phase.Use cells at a consistent confluency and passage number.
Phosphatase activity during lysis.Ensure lysis buffer contains fresh and effective phosphatase inhibitors.

Quantitative Data Summary

The following table provides a general overview of expected potency values for GPR41 agonists. Note that these values can vary significantly depending on the cell line, assay format, and specific agonist used.

Agonist Type Typical EC50/IC50 Range Assay Type
Short-Chain Fatty Acids (e.g., Propionate) 10 µM - 1 mMcAMP, Calcium Mobilization
Synthetic Agonists (e.g., this compound) 10 nM - 10 µMcAMP, Calcium Mobilization, p-ERK

This data is compiled from typical ranges observed in the literature for GPR41 agonists and should be used as a general guideline.

References

GPR41 Agonist-1 Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GPR41 agonist-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is GPR41 and what are its primary signaling pathways?

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) like propionate and butyrate.[1][2][3] Upon activation, GPR41 primarily couples to the inhibitory G-protein Gi/o.[1][4] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation can stimulate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

GPR41_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Pathways Agonist This compound (or SCFA) GPR41 GPR41 (FFAR3) Agonist->GPR41 Binds Gi_o Gi/o Protein GPR41->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC PLCβ Gi_o->PLC Gβγ PI3K PI3K Gi_o->PI3K cAMP cAMP ↓ AC->cAMP ERK ERK1/2 PLC->ERK Akt Akt PI3K->Akt Response Cellular Response (e.g., Gene Expression, Metabolism) Akt->Response ERK->Response

Caption: GPR41 signaling pathways upon agonist binding.

Q2: What are appropriate positive and negative controls for a this compound experiment?

Proper controls are critical to ensure that the observed effects are specifically mediated by GPR41 activation.

Control TypeDescriptionExamples
Positive Control A known endogenous agonist to confirm the system is responsive.Propionate or Butyrate (typical EC50 ~0.5 mM)
Vehicle Control The solvent used to dissolve this compound.DMSO or PBS. Use at the same final concentration as in the agonist treatment.
Negative Control (Cell Line) Cells that do not express GPR41 or have had the gene knocked out/down.Parental cell line not expressing GPR41, GPR41 knockout (KO) cells, or cells treated with GPR41 siRNA.
Negative Control (Pharmacological) A compound that blocks the GPR41 signaling pathway.Pertussis Toxin (PTX), which inhibits Gi/o protein signaling.
Specificity Control A related receptor to check for off-target effects.Cells expressing GPR43. GPR41 and GPR43 are activated by similar SCFAs.

Q3: How should I prepare and store this compound?

Most synthetic agonists are supplied as a powder. For "this compound (compound 9)", it is recommended to prepare a stock solution in an appropriate solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C (for up to 6 months) and for short-term use, at -20°C (for up to 1 month). Always consult the manufacturer's data sheet for specific instructions.

Troubleshooting Guide

Problem 1: No response or a very weak response is observed after applying this compound.

This is a common issue that can stem from multiple sources. Follow this workflow to diagnose the problem.

Troubleshooting_No_Response Start No/Weak Response to Agonist Check_Expression 1. Verify GPR41 Expression Start->Check_Expression Check_Agonist 2. Confirm Agonist Integrity Check_Expression->Check_Agonist Expression Confirmed Result_No_Expression Action: Choose a different cell line or transfect with GPR41. Check_Expression->Result_No_Expression Low/No Expression Check_Assay 3. Validate Assay Performance Check_Agonist->Check_Assay Integrity OK Result_Agonist_Bad Action: Prepare fresh agonist stock. Verify storage conditions. Check_Agonist->Result_Agonist_Bad Degraded Check_Cells 4. Assess Cell Health Check_Assay->Check_Cells Works w/ Positive Control Result_Assay_Bad Action: Run positive control (e.g., Propionate). Optimize assay parameters. Check_Assay->Result_Assay_Bad Fails w/ Positive Control Result_Cells_Bad Action: Check for contamination. Use lower passage number cells. Check_Cells->Result_Cells_Bad Poor Health Success Problem Resolved Check_Cells->Success Healthy

References

Technical Support Center: GPR41 Agonist-1 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR41 agonist-1 in animal models. The information is designed to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is GPR41 and what is its physiological role?

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[1][2][3] These SCFAs are produced by the gut microbiota through the fermentation of dietary fiber.[1][2] GPR41 is expressed in various tissues, including adipose tissue, the gut, and the peripheral nervous system. Its activation is involved in regulating energy homeostasis, inflammation, and gut motility.

Q2: What is the mechanism of action for GPR41 agonists?

GPR41 agonists mimic the action of endogenous SCFAs by binding to and activating the GPR41 receptor. GPR41 couples to the Gi/o protein, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. Downstream signaling can involve the Gβγ subunit, which activates phospholipase Cβ (PLCβ) and the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. This signaling cascade ultimately leads to various cellular responses depending on the cell type.

Q3: What are the common challenges in delivering this compound in animal models?

Like many small molecule drugs, this compound may present delivery challenges related to its physicochemical properties. A primary concern is often poor aqueous solubility, which can lead to low bioavailability after oral or parenteral administration. Other potential issues include instability, rapid metabolism, and off-target effects.

Q4: What are the recommended storage conditions for this compound?

Based on commercially available information for a compound referred to as "this compound", it is recommended to store the powder at -20°C for up to 3 years. Once dissolved in a solvent, the solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle Selection

Problem: The this compound is difficult to dissolve in standard aqueous vehicles for in vivo administration.

Possible Causes & Solutions:

  • Inherent low aqueous solubility: Many small molecule agonists are lipophilic.

    • Solution 1: Use of Co-solvents: Prepare the formulation using a mixture of a primary solvent and a co-solvent. Common co-solvents for animal studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. It is crucial to first dissolve the agonist in a small amount of a strong organic solvent like DMSO and then slowly add the aqueous vehicle while vortexing.

    • Solution 2: pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.

    • Solution 3: Surfactants and Emulsifiers: The use of surfactants can help to create stable micelles or emulsions, enhancing the solubility of hydrophobic compounds.

    • Solution 4: Lipid-Based Formulations: Incorporating the agonist into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption.

Table 1: Example of Vehicle Screening for this compound

Vehicle CompositionSolubility (mg/mL)Observations
Saline< 0.1Insoluble, precipitate observed
10% DMSO in Saline1Clear solution at low concentrations
10% DMSO, 40% PEG400 in Saline5Clear solution, stable for 24h at RT
5% Cremophor EL in Saline2.5Forms a stable emulsion

Note: This table presents hypothetical data for illustrative purposes.

Issue 2: Low Bioavailability and Inconsistent Efficacy

Problem: Inconsistent or lower-than-expected physiological responses are observed in animal models after administration of this compound.

Possible Causes & Solutions:

  • Poor Absorption: The agonist may not be effectively absorbed from the administration site (e.g., gastrointestinal tract for oral dosing).

    • Solution 1: Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a higher dissolution rate and improved absorption.

    • Solution 2: Formulation Optimization: As mentioned above, using co-solvents, surfactants, or lipid-based formulations can enhance absorption.

  • Rapid Metabolism: The agonist may be quickly metabolized and cleared from circulation.

    • Solution: Pharmacokinetic Studies: Conduct pharmacokinetic (PK) studies to determine the half-life, clearance, and volume of distribution of the agonist. This will help in designing an appropriate dosing regimen.

  • Route of Administration: The chosen route of administration may not be optimal.

    • Solution: Explore Alternative Routes: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. Each route has its own absorption and distribution profile.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
Oral (PO)101501.02.515
Intraperitoneal (IP)108000.52.870
Intravenous (IV)520000.12.7100

Note: This table presents hypothetical data for illustrative purposes.

Issue 3: Off-Target Effects or Toxicity

Problem: Animals exhibit unexpected adverse effects, such as weight loss, lethargy, or tissue damage.

Possible Causes & Solutions:

  • Vehicle Toxicity: The vehicle used for solubilizing the agonist may have its own toxicity, especially at high concentrations.

    • Solution: Vehicle Toxicity Controls: Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself.

  • Agonist-Specific Toxicity: The this compound itself may have off-target effects or inherent toxicity at the administered dose.

    • Solution 1: Dose-Response Studies: Conduct a dose-response study to identify the minimum effective dose and the maximum tolerated dose.

    • Solution 2: Histopathological Analysis: Perform histological analysis of major organs to assess for any signs of toxicity.

Experimental Protocols

Protocol 1: General Protocol for In Vivo Administration of this compound

  • Formulation Preparation:

    • Based on solubility tests, prepare the this compound formulation. For example, dissolve the agonist in DMSO to create a stock solution.

    • On the day of the experiment, dilute the stock solution with the appropriate vehicle (e.g., saline, PEG400) to the final desired concentration. Ensure the final concentration of the organic solvent is well-tolerated by the animals.

  • Animal Dosing:

    • Administer the formulation to the animals via the chosen route (e.g., oral gavage, IP injection).

    • Include a vehicle control group receiving the same volume of the formulation without the agonist.

  • Efficacy Assessment:

    • At predetermined time points after administration, collect relevant biological samples (e.g., blood, tissues) for analysis.

    • Measure physiological parameters relevant to GPR41 activation (e.g., blood glucose, plasma insulin, gut motility).

  • Pharmacokinetic Analysis (if applicable):

    • Collect blood samples at multiple time points after a single dose.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

Visualizations

GPR41_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPR41 GPR41 G_protein Gi/o Protein GPR41->G_protein Activates PLC PLCβ G_protein->PLC Gβγ activates AC Adenylate Cyclase G_protein->AC Gαi inhibits MAPK MAPK (ERK1/2) PLC->MAPK Activates cAMP cAMP AC->cAMP Produces Response Cellular Response MAPK->Response cAMP->Response Inhibition leads to Agonist This compound Agonist->GPR41 Binds to

Caption: GPR41 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation 1. Formulate this compound (Solubility & Vehicle Screening) Dose_Selection 2. Determine Dose (Dose-Response Study) Formulation->Dose_Selection Administration 3. Administer to Animal Models (e.g., PO, IP, IV) Dose_Selection->Administration Controls Include Vehicle Control Group Administration->Controls Efficacy 4. Assess Efficacy (Physiological Readouts) Administration->Efficacy PK 5. Pharmacokinetic Analysis (Blood Sampling) Administration->PK Toxicity 6. Evaluate Toxicity (Histopathology) Administration->Toxicity Result Data Interpretation & Conclusion Efficacy->Result PK->Result Toxicity->Result

References

Technical Support Center: Deconvoluting GPR41 vs. Histone Deacetylase Inhibitor Effects of SCFAs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to differentiate the effects of short-chain fatty acids (SCFAs) mediated by GPR41 activation versus histone deacetylase (HDAC) inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms by which short-chain fatty acids (SCFAs) exert their biological effects?

A1: SCFAs, such as acetate, propionate, and butyrate, primarily exert their effects through two distinct mechanisms:

  • Activation of G-protein coupled receptors (GPCRs): SCFAs are known agonists for GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][[“]] This receptor activation initiates intracellular signaling cascades.

  • Inhibition of histone deacetylases (HDACs): SCFAs, particularly butyrate, can enter the cell and inhibit the activity of class I and II HDAC enzymes.[3][4][5] This leads to an increase in histone acetylation and subsequent changes in gene expression.

Q2: How do the potencies of different SCFAs compare for GPR41 activation and HDAC inhibition?

A2: The potency of SCFAs differs between GPR41 activation and HDAC inhibition. Generally, propionate is the most potent agonist for GPR41, followed by butyrate and then acetate. Conversely, butyrate is the most potent HDAC inhibitor among the common SCFAs, with propionate being less effective and acetate showing minimal to no inhibitory activity.

Q3: My cells are not responding to SCFA treatment in my GPR41-dependent assay. What are the possible reasons?

A3: Several factors could contribute to a lack of response:

  • Low or absent GPR41 expression: Confirm that your cell line endogenously expresses GPR41 at a sufficient level. If not, consider using a cell line engineered to overexpress GPR41.

  • Incorrect SCFA concentration: Ensure you are using a concentration range appropriate for GPR41 activation. Refer to the EC50 values in the data table below.

  • Cell health: Poor cell viability can lead to a lack of cellular response. Always check cell health before and during the experiment.

  • Assay sensitivity: The assay you are using may not be sensitive enough to detect the response. Consider optimizing your assay conditions or trying an alternative method (e.g., calcium mobilization vs. cAMP measurement).

Q4: I am observing effects of butyrate in my GPR41 knockout cells. Does this rule out GPR41-independent effects?

A4: Yes, this observation strongly suggests that the effects you are seeing are independent of GPR41 and are likely mediated by another mechanism, such as HDAC inhibition. GPR41 knockout models are a key tool for isolating GPR41-independent effects of SCFAs.

Q5: How can I pharmacologically block GPR41 signaling to isolate HDAC inhibitor effects?

A5: You can use specific GPR41 antagonists. β-hydroxybutyrate (β-HB) has been identified as a potent antagonist of GPR41. Another commercially available antagonist is GLPG0974, which is selective for FFA2/GPR43 but can be used in combination with GPR41-specific tools to dissect the pathways. Pre-treating your cells with a GPR41 antagonist before adding the SCFA can help to isolate the effects mediated by HDAC inhibition.

Data Presentation

Table 1: Potency of Short-Chain Fatty Acids on GPR41 Activation

SCFACell LineAssay TypeEC50
PropionateHEK293Calcium Mobilization~2.1 µM
ButyrateHEK293Calcium Mobilization~4.9 µM
AcetateHEK293Calcium Mobilization~100 µM

EC50 values represent the concentration of the SCFA that elicits a half-maximal response in GPR41 activation. Data is compiled from multiple sources and may vary depending on the specific cell line and assay conditions.

Table 2: Potency of Short-Chain Fatty Acids on HDAC Inhibition

SCFAEnzyme SourceAssay TypeIC50
ButyrateNuclear Extract (HT-29 cells)Fluorometric~0.09 mM
PropionateNuclear Extract (HT-29 cells)Fluorometric~0.15 mM
AcetateNuclear Extract (HT-29 cells)Fluorometric>10 mM

IC50 values represent the concentration of the SCFA that inhibits 50% of the HDAC activity. Data is compiled from multiple sources and may vary depending on the specific HDAC isoforms and assay conditions.

Experimental Protocols

Protocol 1: GPR41 Activation Assay using Calcium Mobilization

This protocol describes how to measure GPR41 activation in response to SCFAs by monitoring intracellular calcium mobilization using a fluorescent dye.

Materials:

  • Cells expressing GPR41 (e.g., HEK293-GPR41 stable cell line)

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • SCFAs (propionate, butyrate, acetate) stock solutions

  • GPR41 antagonist (e.g., β-hydroxybutyrate) (optional)

  • Fluorescence plate reader with kinetic reading capabilities and an injection system.

Procedure:

  • Cell Seeding: Seed GPR41-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. Often, this involves dissolving the dye in DMSO and then diluting it in the assay buffer. Probenecid can be included to inhibit organic anion transporters.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of SCFAs and any antagonists in the assay buffer.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the SCFA solution into the wells and continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.

    • For antagonist experiments, pre-incubate the cells with the antagonist for a specified time before adding the SCFA.

Troubleshooting Guide for Calcium Flux Assay:

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of dye after loading. Phenol red in the media.Ensure thorough washing after dye loading. Use phenol red-free media for the assay.
No response to agonist Low GPR41 expression. Poor cell health. Receptor desensitization.Confirm GPR41 expression. Check cell viability. Optimize agonist concentration and pre-incubation times.
Inconsistent results Uneven cell seeding. Pipetting errors.Ensure a uniform cell monolayer. Use calibrated pipettes and consistent technique.
Signal fades too quickly Photobleaching of the dye.Reduce the intensity of the excitation light or the exposure time.

For more detailed troubleshooting, refer to resources on optimizing calcium flux assays.

Protocol 2: In Vitro HDAC Activity Assay

This protocol describes a common method to measure the inhibitory effect of SCFAs on HDAC activity using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • SCFAs (butyrate, propionate, acetate) stock solutions

  • Known HDAC inhibitor (e.g., Trichostatin A, TSA) as a positive control

  • Developer solution (containing a protease like trypsin)

  • Black 96-well plates

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC enzyme, substrate, SCFAs, and TSA in HDAC assay buffer.

  • Reaction Setup:

    • In a black 96-well plate, add the HDAC assay buffer.

    • Add the SCFA solutions at various concentrations to the respective wells. Include wells with the vehicle control (e.g., water or DMSO) and the positive control (TSA).

    • Add the HDAC enzyme to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop and Develop:

    • Stop the reaction by adding a stop solution, which often contains a potent HDAC inhibitor like TSA.

    • Add the developer solution to each well. The protease in the developer will cleave the deacetylated substrate, releasing the fluorescent molecule.

    • Incubate at room temperature for 15-20 minutes to allow for signal development.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" wells) and calculate the percent inhibition for each SCFA concentration. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Troubleshooting Guide for HDAC Activity Assay:

IssuePossible CauseSuggested Solution
High background signal Substrate instability. Contaminated reagents.Prepare fresh substrate solution. Use high-purity reagents.
Low signal-to-noise ratio Insufficient enzyme activity. Sub-optimal substrate concentration.Increase the enzyme concentration or incubation time. Optimize the substrate concentration.
Inconsistent results Pipetting errors. Temperature fluctuations.Use calibrated pipettes. Ensure consistent incubation temperatures.
No inhibition by SCFAs Incorrect SCFA concentration. Inactive SCFAs.Use a wider range of concentrations, especially in the millimolar range for butyrate and propionate. Ensure the quality and purity of the SCFA solutions.

For more detailed protocols and troubleshooting, refer to commercially available HDAC assay kits and literature.

Mandatory Visualizations

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SCFA SCFA (Propionate, Butyrate) GPR41 GPR41 SCFA->GPR41 binds G_protein Gi/o Protein GPR41->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade activates MAPK_cascade->Downstream

Caption: GPR41 signaling pathway initiated by SCFAs.

HDAC_Inhibition_Workflow cluster_cell_free In Vitro / Cell-Free System cluster_inhibition Inhibition cluster_cellular Cellular Context HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Product) HDAC->Deacetylated_Histone deacetylates Acetate Acetate HDAC->Acetate releases Acetylated_Histone Acetylated Histone (Substrate) Acetylated_Histone->HDAC substrate for Butyrate Butyrate Butyrate->HDAC inhibits Chromatin Condensed Chromatin Open_Chromatin Open Chromatin Butyrate->Open_Chromatin promotes Chromatin->HDAC maintains Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression leads to

Caption: Mechanism of HDAC inhibition by butyrate.

Experimental_Workflow cluster_GPR41 GPR41 Pathway Investigation cluster_HDAC HDAC Pathway Investigation start Start: Observe SCFA-induced cellular effect GPR41_KO Use GPR41 Knockout (KO) Cells/Animal start->GPR41_KO GPR41_antagonist Use GPR41 Antagonist (e.g., β-HB) start->GPR41_antagonist HDAC_inhibitor Compare with known HDAC inhibitor (e.g., TSA) start->HDAC_inhibitor decision Is the effect abolished? GPR41_KO->decision GPR41_antagonist->decision GPR41_agonist Use specific GPR41 agonist GPR41_effect Effect is GPR41-dependent GPR41_agonist->GPR41_effect mimics effect HDAC_assay Perform in vitro HDAC activity assay decision2 Does SCFA inhibit HDAC activity? HDAC_assay->decision2 HDAC_effect Effect is HDAC-dependent HDAC_inhibitor->HDAC_effect mimics effect decision->GPR41_effect decision->HDAC_assay No decision2->HDAC_effect Yes

Caption: Experimental workflow to deconvolute GPR41 and HDAC effects.

References

Accounting for GPR41/GPR43 heterodimerization in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the heterodimerization of G-protein coupled receptor 41 (GPR41/FFAR3) and G-protein coupled receptor 43 (GPR43/FFAR2).

Frequently Asked Questions (FAQs)

Q1: Is there evidence for GPR41 and GPR43 heterodimerization?

A1: Yes, studies have demonstrated that GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2) can form heterodimers. This has been shown in both primary human monocytes and macrophages, as well as in heterologous expression systems like HEK293 cells.[1] Techniques such as proximity ligation assay (PLA), bimolecular fluorescence complementation (BiFC), and Förster resonance energy transfer (FRET) have been used to provide evidence for this interaction.[1]

Q2: What are the functional consequences of GPR41/GPR43 heterodimerization?

A2: The GPR41/GPR43 heterodimer exhibits a unique signaling profile compared to the individual homodimers. Upon activation by short-chain fatty acids (SCFAs), the heterodimer shows enhanced cytosolic calcium (Ca2+) mobilization and β-arrestin-2 recruitment.[1] Interestingly, unlike the individual receptors, the heterodimer does not inhibit cAMP production but gains the ability to induce p38 MAPK phosphorylation.[1]

Q3: Which ligands activate the GPR41/GPR43 heterodimer?

A3: The GPR41/GPR43 heterodimer is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are ligands for both individual receptors.[2] Propionate is often used in studies as it is a potent agonist for both GPR41 and GPR43.

Q4: How does the signaling of the GPR41/GPR43 heterodimer differ from the GPR41 and GPR43 homomers?

A4: The signaling pathways of the homomers and the heterodimer show distinct differences. GPR41 primarily couples to Gi/o proteins, leading to inhibition of adenylyl cyclase and a decrease in cAMP. GPR43 can couple to both Gi/o and Gq/11 proteins, resulting in decreased cAMP and increased intracellular calcium. The GPR41/GPR43 heterodimer, however, does not inhibit cAMP production but shows enhanced calcium signaling and gains the ability to activate the p38 MAPK pathway.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) to Detect GPR41/GPR43 Heterodimerization

Issue: Low or no co-immunoprecipitation of the partner receptor.

  • Possible Cause 1: Inefficient cell lysis and receptor solubilization.

    • Troubleshooting: GPCRs are integral membrane proteins and require detergents for extraction. The choice of detergent is critical. Start with a mild non-ionic detergent like n-Dodecyl-β-D-maltoside (DDM) or digitonin at 1% (w/v). If this is not effective, a slightly stronger detergent like Triton X-100 can be used. Avoid harsh ionic detergents like SDS unless performing denaturing immunoprecipitation. Ensure the lysis buffer contains protease and phosphatase inhibitors to maintain protein integrity.

  • Possible Cause 2: Antibody not binding to the target receptor.

    • Troubleshooting: Validate your primary antibody for immunoprecipitation applications. Not all antibodies that work in Western blotting are suitable for IP. Use a positive control with cells expressing only the tagged receptor to ensure it can be efficiently immunoprecipitated. Consider using epitope tags (e.g., FLAG, HA, Myc) for which high-affinity antibodies are commercially available.

  • Possible Cause 3: Weak or transient interaction.

    • Troubleshooting: The interaction between GPR41 and GPR43 might be transient or dependent on the cellular state. Consider using a chemical cross-linker like dithiobis(succinimidyl propionate) (DSP) or formaldehyde prior to cell lysis to stabilize the receptor complex. Be aware that cross-linking can lead to the co-precipitation of non-specific proteins, so appropriate controls are essential.

Issue: High background or non-specific binding.

  • Possible Cause 1: Insufficient washing.

    • Troubleshooting: Increase the number of wash steps (typically 3-5 washes) and the stringency of the wash buffer. You can slightly increase the detergent concentration or salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to reduce non-specific binding.

  • Possible Cause 2: Non-specific binding to beads.

    • Troubleshooting: Pre-clear the cell lysate by incubating it with beads (e.g., Protein A/G agarose) before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.

  • Possible Cause 3: Antibody cross-reactivity.

    • Troubleshooting: Ensure the specificity of your antibody. Use knockout/knockdown cell lines as negative controls to confirm that the antibody is only recognizing the target protein.

Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) Assays

Issue: Low or no BRET/FRET signal.

  • Possible Cause 1: Incorrect orientation of donor and acceptor tags.

    • Troubleshooting: The efficiency of energy transfer is highly dependent on the distance and orientation between the donor and acceptor fluorophores. It is crucial to test different fusion constructs with the fluorescent/luminescent tags placed on either the N-terminus or C-terminus of GPR41 and GPR43.

  • Possible Cause 2: Suboptimal donor-to-acceptor ratio.

    • Troubleshooting: Perform a titration experiment to determine the optimal ratio of donor-tagged to acceptor-tagged receptor expression plasmids for transfection. A common starting point is a 1:3 or 1:5 donor-to-acceptor ratio.

  • Possible Cause 3: Low expression or incorrect localization of receptors.

    • Troubleshooting: Verify the expression and membrane localization of your fusion constructs using Western blotting and fluorescence microscopy (for FRET) or by measuring total luminescence (for BRET). Poor expression can be due to the tag interfering with protein folding or trafficking.

Issue: High background signal in BRET/FRET.

  • Possible Cause 1: Overexpression of receptors leading to random proximity.

    • Troubleshooting: Reduce the amount of plasmid DNA used for transfection to achieve lower, more physiologically relevant expression levels. High levels of receptor expression can lead to bystander BRET/FRET signals that are not due to specific interactions.

  • Possible Cause 2: Spectral bleed-through in FRET.

    • Troubleshooting: Ensure you are using appropriate filter sets and perform control experiments with cells expressing only the donor or only the acceptor to correctly subtract background and bleed-through signals.

  • Possible Cause 3: Non-specific interactions.

    • Troubleshooting: Include negative controls, such as co-expressing the tagged GPR41 or GPR43 with an unrelated membrane protein that is not expected to interact, to assess the level of non-specific BRET/FRET.

Quantitative Data Summary

ParameterGPR41 HomomerGPR43 HomomerGPR41/GPR43 HeterodimerReference
Ligand PropionatePropionatePropionate
cAMP Inhibition YesYesNo
Cytosolic Ca2+ Signaling -Baseline~1.5-fold increase relative to GPR43 homomer
β-arrestin-2 Recruitment LowModerate~30-fold increase relative to GPR41 homomer
p38 MAPK Phosphorylation NoNoYes

Experimental Protocols & Visualizations

Signaling Pathways

Short-chain fatty acids (SCFAs) produced by gut microbiota are the endogenous ligands for GPR41 and GPR43.

GPR41_Signaling SCFA SCFA (e.g., Propionate) GPR41 GPR41 (FFAR3) SCFA->GPR41 binds Gi_o Gαi/o GPR41->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP ↓ AC->cAMP Downstream Downstream Effects cAMP->Downstream

Fig. 1: GPR41 Signaling Pathway.

GPR43_Signaling SCFA SCFA (e.g., Propionate, Acetate) GPR43 GPR43 (FFAR2) SCFA->GPR43 binds Gi_o Gαi/o GPR43->Gi_o activates Gq_11 Gαq/11 GPR43->Gq_11 activates AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C Gq_11->PLC activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream_cAMP Downstream Effects cAMP->Downstream_cAMP Ca2 Ca2+ ↑ IP3->Ca2 Downstream_Ca2 Downstream Effects Ca2->Downstream_Ca2

Fig. 2: GPR43 Signaling Pathway.

GPR41_GPR43_Heterodimer_Signaling SCFA SCFA (e.g., Propionate) Heterodimer GPR41-GPR43 Heterodimer SCFA->Heterodimer binds Gq_11 Gαq/11 Heterodimer->Gq_11 activates Gi_o Gαi/o Heterodimer->Gi_o activates beta_arrestin β-arrestin-2 Heterodimer->beta_arrestin recruits PLC Phospholipase C Gq_11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Enhanced Ca2+ ↑↑ IP3->Ca2 Downstream_Ca2 Downstream Effects Ca2->Downstream_Ca2 p38 p38 MAPK beta_arrestin->p38 activates p38_p p-p38 ↑ p38->p38_p Downstream_p38 Downstream Effects p38_p->Downstream_p38

Fig. 3: GPR41/GPR43 Heterodimer Signaling.
Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow cluster_0 Cell Culture & Lysis cluster_1 Immunoprecipitation cluster_2 Detection CoExpression Co-express epitope-tagged GPR41 and GPR43 Harvest Harvest and lyse cells (mild detergent) CoExpression->Harvest PreClear Pre-clear lysate with beads Harvest->PreClear AddAb Incubate with antibody against one tag (e.g., anti-FLAG) PreClear->AddAb AddBeads Add Protein A/G beads AddAb->AddBeads Wash Wash beads to remove non-specific proteins AddBeads->Wash Elute Elute protein complexes Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE WesternBlot Western Blot with antibody against the other tag (e.g., anti-HA) SDS_PAGE->WesternBlot

Fig. 4: Co-Immunoprecipitation Workflow.
Experimental Workflow: BRET Assay

BRET_Workflow cluster_0 Cell Preparation cluster_1 BRET Measurement cluster_2 Data Analysis Constructs Construct GPR41-Donor (e.g., RLuc) and GPR43-Acceptor (e.g., YFP) Transfection Co-transfect cells Constructs->Transfection AddSubstrate Add luciferase substrate (e.g., Coelenterazine) Transfection->AddSubstrate MeasureEmission Measure luminescence at Donor and Acceptor wavelengths AddSubstrate->MeasureEmission CalculateRatio Calculate BRET Ratio MeasureEmission->CalculateRatio SaturationCurve Plot BRET ratio vs. Acceptor/Donor expression CalculateRatio->SaturationCurve Analyze Analyze for hyperbolic curve (indicative of specific interaction) SaturationCurve->Analyze

Fig. 5: BRET Assay Workflow.

References

Addressing low potency of endogenous GPR41 agonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with G-protein-coupled receptor 41 (GPR41). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low potency observed with endogenous GPR41 agonists.

Frequently Asked Questions (FAQs)

Q1: Why do the endogenous agonists for GPR41 (short-chain fatty acids) exhibit low potency?

A1: The endogenous agonists for GPR41 are short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate, which are products of dietary fiber fermentation by gut microbiota.[1] These agonists typically require millimolar concentrations to activate GPR41, which is considered low potency compared to other GPCR ligands that are often active in the nanomolar range.[1] This low potency is likely an evolutionary adaptation, restricting GPR41 activation to specific physiological locations where SCFAs are highly concentrated, such as the gut lumen.[1]

Q2: What are the typical EC50 values for endogenous GPR41 agonists?

A2: The half-maximal effective concentration (EC50) for SCFAs at GPR41 varies depending on the specific agonist and the experimental system. Propionate is often the most potent endogenous agonist.[2] The table below summarizes typical EC50 values reported in the literature.

AgonistReported EC50 (µM)SpeciesReference
Propionate2.1Human[2]
Propionate~500Human
Butyrate= PropionateHuman
Acetate< PropionateHuman
Valerate= PropionateHuman
Q3: My in vitro assay shows weak or no response to SCFAs. What are the potential reasons?

A3: Several factors could contribute to a weak or absent response in your GPR41 functional assay:

  • Low Receptor Expression: The cell line used may not express sufficient levels of functional GPR41 at the cell surface. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.

  • Incorrect G-protein Coupling: GPR41 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Ensure your assay is designed to detect this downstream signaling event. Assays measuring calcium mobilization (via Gq/11) may not be suitable unless your specific cell system has unusual coupling.

  • Assay Sensitivity: The dynamic range of your assay may be insufficient to detect the modest signaling changes induced by low-potency agonists. Consider optimizing assay conditions or using a more sensitive detection method.

  • Agonist Degradation or Volatility: SCFAs can be volatile and may degrade over time, especially in solution. Prepare fresh agonist solutions for each experiment.

  • Cellular Context: The signaling response to GPR41 activation can be cell-type specific. The complement of signaling proteins in your chosen cell line may influence the observed response.

Troubleshooting Guides

Issue: Inconsistent EC50 values for the same agonist across experiments.

Troubleshooting Steps:

  • Standardize Agonist Preparation:

    • Always use high-purity SCFAs.

    • Prepare fresh stock solutions for each experiment to avoid degradation and changes in concentration due to volatility.

    • Use a consistent buffer system for dilutions, as pH can influence agonist activity.

  • Control Cell Culture Conditions:

    • Ensure consistent cell passage numbers, as receptor expression can vary with prolonged culture.

    • Maintain a consistent cell density at the time of the assay.

    • Serum components can sometimes interfere with GPCR assays. Consider serum starvation prior to the experiment.

  • Assay Plate Uniformity:

    • Check for "edge effects" on your assay plates. If observed, avoid using the outer wells or implement a plate layout that minimizes this variability.

    • Ensure uniform cell seeding across all wells.

  • Data Analysis Consistency:

    • Use a standardized data analysis workflow. Fit concentration-response curves using a consistent nonlinear regression model (e.g., four-parameter logistic equation).

Issue: High background signal in my cAMP assay.

Troubleshooting Steps:

  • Optimize Forskolin/Adenylyl Cyclase Activator Concentration:

    • If you are measuring inhibition of forskolin-stimulated cAMP production, the concentration of forskolin is critical. A high concentration can mask the inhibitory effect of GPR41 activation. Perform a forskolin concentration-response curve to determine an EC80 concentration for your main experiment.

  • Cellular Health:

    • Ensure cells are healthy and not overly confluent, as stressed cells can have altered basal cAMP levels.

  • Reagent Quality:

    • Use fresh, high-quality assay reagents. Ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is active to prevent cAMP degradation.

  • Basal Activity:

    • Some cell lines may have high basal adenylyl cyclase activity. Consider using a different cell line or a different assay readout.

Experimental Protocols

Protocol 1: In Vitro GPR41 Activation Assay (cAMP Inhibition)

This protocol describes a common method for assessing GPR41 activation by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

  • HEK293 or CHO cells stably expressing human GPR41.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • SCFA agonists (e.g., sodium propionate, sodium butyrate).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Methodology:

  • Cell Culture:

    • Culture GPR41-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Seed cells into 96-well or 384-well assay plates at a predetermined optimal density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

    • Prepare serial dilutions of SCFA agonists in assay buffer.

    • Add the agonist dilutions to the cells and incubate for 15 minutes at 37°C.

    • Add forskolin (at a pre-determined EC80 concentration) to all wells except the basal control and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data with the basal (no forskolin) and forskolin-only controls.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and maximal inhibition.

Protocol 2: Calcium Mobilization Assay

While GPR41 primarily couples to Gi/o, some studies have reported Gq coupling, leading to intracellular calcium release, particularly in certain cell types or with specific agonists.

Materials:

  • Cells expressing GPR41.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • SCFA agonists.

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Preparation:

    • Seed cells into black-walled, clear-bottom 96-well or 384-well plates and grow overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to the cells.

    • Incubate for 1 hour at 37°C in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the SCFA agonist at various concentrations and continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (peak response minus baseline).

    • Plot the change in fluorescence against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50.

Strategies to Address Low Potency

Given the inherently low potency of endogenous GPR41 agonists, several strategies can be employed in a research and drug development context:

  • Allosteric Modulation: Allosteric modulators bind to a site on the receptor distinct from the endogenous agonist binding site.

    • Positive Allosteric Modulators (PAMs): These compounds can increase the potency and/or efficacy of the endogenous agonist. This is a promising strategy for enhancing the therapeutic effects of SCFAs.

    • Negative Allosteric Modulators (NAMs): These compounds can decrease the activity of the endogenous agonist.

  • Biased Agonism: Biased agonists selectively activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Developing biased agonists for GPR41 could potentially fine-tune the cellular response to achieve a desired therapeutic outcome while minimizing side effects.

  • Development of Synthetic Agonists: High-throughput screening and medicinal chemistry efforts can identify and optimize novel, more potent and selective synthetic agonists for GPR41.

Visualizing Key Concepts

GPR41 Signaling Pathways

GPR41_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR41 GPR41 G_protein Gi/o Protein GPR41->G_protein Activates Beta_Arrestin β-Arrestin GPR41->Beta_Arrestin Recruits SCFA SCFA (e.g., Propionate) SCFA->GPR41 Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response PLC PLCβ Ca_release Ca²⁺ Release PLC->Ca_release Generates IP3 MAPK MAPK (ERK1/2) MAPK->Cellular_Response Ca_release->Cellular_Response Beta_Arrestin->Cellular_Response G_alpha->AC Inhibition G_beta_gamma->PLC Activation G_beta_gamma->MAPK Activation

Caption: GPR41 canonical and non-canonical signaling pathways.

Experimental Workflow for a cAMP Inhibition Assay

cAMP_Workflow start Start seed_cells Seed GPR41-expressing cells in assay plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash cells with assay buffer incubate_overnight->wash_cells add_pde_inhibitor Add PDE inhibitor (IBMX) wash_cells->add_pde_inhibitor incubate_30min_1 Incubate 30 min at 37°C add_pde_inhibitor->incubate_30min_1 add_agonist Add SCFA agonist (serial dilutions) incubate_30min_1->add_agonist incubate_15min Incubate 15 min at 37°C add_agonist->incubate_15min add_forskolin Add Forskolin (EC80) incubate_15min->add_forskolin incubate_30min_2 Incubate 30 min at 37°C add_forskolin->incubate_30min_2 lyse_cells Lyse cells incubate_30min_2->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP analyze_data Data Analysis: Normalize and fit curve measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for a GPR41 cAMP inhibition assay.

Logical Relationship of Strategies to Enhance Agonist Potency

Potency_Strategies main_problem Low Potency of Endogenous GPR41 Agonists strategy1 Allosteric Modulation main_problem->strategy1 strategy2 Biased Agonism main_problem->strategy2 strategy3 Synthetic Agonist Development main_problem->strategy3 pam Positive Allosteric Modulators (PAMs) (Increase potency/efficacy) strategy1->pam nam Negative Allosteric Modulators (NAMs) (Decrease potency/efficacy) strategy1->nam biased_g G-protein Biased Agonists strategy2->biased_g biased_arrestin β-Arrestin Biased Agonists strategy2->biased_arrestin synthetic_ortho Orthosteric Agonists (Higher Potency/Selectivity) strategy3->synthetic_ortho

Caption: Strategies to address low GPR41 agonist potency.

References

Technical Support Center: Differentiating GPR41 and GPR43 In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the in vivo functions of G protein-coupled receptors 41 (GPR41) and 43 (GPR43), also known as free fatty acid receptors 3 (FFAR3) and 2 (FFAR2), respectively.[1][2] This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you design and interpret experiments aimed at distinguishing the specific roles of these closely related short-chain fatty acid (SCFA) receptors.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling differences between GPR41 and GPR43?

A1: GPR41 and GPR43 are both activated by SCFAs but couple to different downstream G-protein signaling pathways. GPR41 exclusively couples to the inhibitory G-protein Gαi/o, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] In contrast, GPR43 is dually coupled, activating both Gαi/o and Gαq/11 pathways. Gαq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i). This differential coupling is the fundamental basis for their distinct physiological effects.

Q2: How do the ligand specificities and potencies of GPR41 and GPR43 differ?

A2: Both receptors are activated by the main SCFAs—acetate, propionate, and butyrate—but with different rank orders of potency.

  • GPR43 (FFAR2): Shows the highest potency for acetate and propionate. The general order is often cited as propionate ≈ acetate > butyrate.

  • GPR41 (FFAR3): Is more responsive to longer-chain SCFAs. The typical potency order is propionate ≈ butyrate ≈ valerate > acetate.

It is important to note that these receptors are activated by SCFAs in the millimolar range, indicating relatively low potency compared to other GPCRs.

Q3: What are the key differences in the tissue distribution of GPR41 and GPR43?

A3: While there is some overlap, GPR41 and GPR43 exhibit distinct expression patterns.

  • GPR41 is highly expressed in the peripheral nervous system (specifically sympathetic ganglia), enteroendocrine cells, pancreas, and adipose tissue.

  • GPR43 is most abundantly expressed in immune cells (such as neutrophils, monocytes, and eosinophils), adipocytes, and intestinal epithelial cells.

Q4: Are there selective agonists or antagonists to differentiate GPR41 and GPR43 activity in vivo?

A4: The development of selective pharmacological tools has been challenging but some progress has been made.

  • Agonists: Several synthetic agonists have been developed. For example, (S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide (also known as PA or compound 58) has been described as a selective small-molecule agonist for GPR43. A GPR41-selective agonist, AR420626, has also been used in studies. Phenylacetamide derivatives have been developed as selective allosteric agonists for GPR43.

  • Antagonists: The development of selective antagonists has been less transparent, particularly for GPR41. The lack of potent and selective antagonists that work effectively across different species (e.g., human and mouse) has hindered in vivo research.

Q5: What are the most commonly reported in vivo phenotypes of GPR41 and GPR43 knockout mice?

A5: Studies using knockout (KO) mice have yielded complex and sometimes conflicting results, which may be due to differences in genetic backgrounds, gut microbiota composition, or experimental models used.

  • GPR41 KO Mice: Phenotypes are inconsistent. Some studies report that GPR41 KO mice are leaner and have reduced body fat, potentially due to increased gut motility and reduced SCFA absorption. Other studies report that male GPR41 KO mice have increased body fat and low energy expenditure. Impaired glucose tolerance and lower glucose-stimulated GLP-1 secretion have also been observed.

  • GPR43 KO Mice: Phenotypes are also variable. Several studies report that GPR43 protects against diet-induced obesity, with GPR43 KO mice becoming obese on a normal or high-fat diet. Conversely, at least one study found that GPR43 deficiency protected mice from diet-induced obesity. GPR43 KO mice can also exhibit impaired insulin secretion in response to a high-fat diet and are more susceptible to colitis.

Q6: Why are there so many conflicting reports in the literature regarding the in vivo functions of these receptors?

A6: The discrepancies in published findings can be attributed to several factors:

  • Compensatory Mechanisms: The close genetic proximity and overlapping ligand spectrum of GPR41 and GPR43 may lead to compensatory effects when only one receptor is knocked out. Double knockout (dKO) models are being used to address this.

  • Gut Microbiota: The production of SCFAs is entirely dependent on the host's gut microbiota. Differences in the microbial composition between animal facilities can lead to different baseline SCFA levels and thus different experimental outcomes.

  • Mouse Strains: The genetic background of the mice used can significantly influence the observed phenotype.

  • Disease Models: The specific inflammatory or metabolic disease model employed can determine whether the receptor's effect is protective or causative.

Troubleshooting Guides

Problem 1: I am using a non-selective SCFA (e.g., propionate) in vivo and cannot distinguish between GPR41 and GPR43-mediated effects.

  • Solution 1: Use Knockout Mouse Models. The most definitive way to differentiate the effects is to use single and double knockout mice. Compare the response to the SCFA in wild-type (WT), GPR41-/-, GPR43-/-, and GPR41/43-/- mice. An effect that is lost in GPR41-/- but not GPR43-/- mice can be attributed to GPR41, and vice versa.

  • Solution 2: Employ Selective Agonists. If available for your species of interest, use a selective GPR41 or GPR43 agonist instead of an SCFA. This allows for the targeted activation of a single receptor.

  • Solution 3: Analyze Downstream Signaling. Measure pathway-specific readouts. An effect mediated by Gαq (e.g., a rapid increase in intracellular calcium) is likely GPR43-dependent. An effect mediated solely by Gαi (e.g., cAMP inhibition without a calcium response) could be attributed to either, but the absence of a calcium signal points away from GPR43's Gαq pathway.

  • Solution 4: Use Pertussis Toxin (PTX). PTX is an inhibitor of Gαi/o signaling. In vivo or ex vivo treatment with PTX can help determine if the observed effect is Gαi-dependent. If the effect is completely abolished, it is mediated by Gαi (implicating either GPR41 or GPR43). If it is only partially blocked or unaffected, it may involve GPR43's Gαq pathway.

Problem 2: My knockout mouse phenotype is inconsistent with published literature.

  • Potential Cause 1: Gut Microbiota Differences. Your animal facility's microbiome may differ significantly from that of the published study. This can alter the baseline levels of SCFAs, the primary ligands.

    • Action: Consider co-housing your mice with animals from the source colony of the original study or re-deriving your line in a facility with a known microbial status. Alternatively, you can analyze the fecal SCFA content of your mice to assess baseline differences.

  • Potential Cause 2: Genetic Background. The phenotype may be dependent on the mouse strain.

    • Action: Verify the genetic background of your KO mice and compare it to the strain used in the literature. Backcrossing to a different, defined strain (e.g., C57BL/6J) for several generations may be necessary.

  • Potential Cause 3: Diet. Dietary fiber content directly impacts SCFA production.

    • Action: Ensure your animal diet is identical to the one used in the reference study. Report the specific diet (manufacturer and product number) in your publications.

Problem 3: I am struggling to measure a clear downstream signal (e.g., cAMP, calcium) in vivo after SCFA administration.

  • Potential Cause 1: Pharmacokinetics. SCFAs are rapidly metabolized. The timing of your measurement is critical.

    • Action: Perform a time-course experiment to determine the peak concentration of the administered SCFA in the target tissue or plasma and correlate this with the signaling readout. For example, after an intraperitoneal injection of acetate, plasma levels peak and return to baseline within 60 minutes.

  • Potential Cause 2: Low Receptor Expression. The target tissue may have low expression of GPR41 or GPR43.

    • Action: Confirm receptor expression at the mRNA and, if possible, protein level in your target tissue using techniques like qRT-PCR or immunohistochemistry.

  • Potential Cause 3: Assay Sensitivity. In vivo measurements can be challenging due to systemic noise.

    • Action: Optimize your assay using an ex vivo or in vitro approach first. For example, isolate primary cells (e.g., adipocytes, colon epithelial cells, pancreatic islets) from your animal model and perform dose-response experiments with SCFAs or selective agonists to confirm a robust signaling window before moving to more complex in vivo measurements.

Quantitative Data Summary

Table 1: Comparison of GPR41 and GPR43 Characteristics

FeatureGPR41 (FFAR3)GPR43 (FFAR2)
Primary Endogenous Ligands Propionate, Butyrate, ValerateAcetate, Propionate
G-Protein Coupling Gαi/o (cAMP inhibition)Gαi/o (cAMP inhibition) and Gαq/11 ([Ca²⁺]i increase)
Key Tissue Expression Sympathetic ganglia, Adipose tissue, Pancreas, Enteroendocrine cellsImmune cells (neutrophils, monocytes), Adipose tissue, Colon, Distal ileum
EC50 for SCFAs ~0.5 mM (Varies by ligand)~0.5 mM (Varies by ligand)

Table 2: Summary of Reported In Vivo Phenotypes of Knockout (KO) Mice

Receptor KOModel/ConditionReported PhenotypeReference
GPR41 KO Standard DietIncreased body fat, low energy expenditure (males)
Standard DietReduced body weight and fat (abolished in germ-free mice)
Glucose ChallengeImpaired oral glucose tolerance, lower GLP-1 secretion
Colitis ModelReduced colitis severity
GPR43 KO High-Fat DietGlucose intolerance due to defective insulin secretion
Standard DietObesity
High-Fat DietProtection against diet-induced obesity
Colitis/Asthma ModelsExacerbated inflammation
GPR41/43 dKO Standard DietAltered bone mass
High-Fat DietImproved glucose tolerance, increased insulin secretion

Table 3: Selected Pharmacological Tools for GPR41 and GPR43

Compound NameTarget ReceptorTypeUse/NoteReference
Propionate GPR41 & GPR43Endogenous AgonistPotent activator of both receptors
Acetate GPR43 > GPR41Endogenous AgonistPreferentially activates GPR43
AR420626 GPR41Selective AgonistUsed to probe GPR41 function in glucose homeostasis
PA (Compound 58) GPR43Selective AgonistPhenylacetamide agonist used for in vitro and in vivo studies
Pertussis Toxin (PTX) Gαi/o proteinsInhibitorBlocks signaling from GPR41 and the Gαi arm of GPR43
U73122 Phospholipase C (PLC)InhibitorBlocks the Gαq pathway downstream of GPR43

Detailed Experimental Protocols

Protocol 1: In Vivo Glucose-Stimulated Insulin Secretion (GSIS) in Mice

  • Objective: To assess the role of GPR43 in insulin secretion in response to a high-fat diet.

  • Methodology:

    • Animal Model: Use GPR43 KO mice and wild-type (WT) littermates. Place a cohort on a high-fat diet (HFD) for 14 weeks and maintain a control cohort on a normal chow (NC) diet.

    • Islet Isolation: Euthanize mice and isolate pancreatic islets via collagenase digestion followed by density gradient centrifugation.

    • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

    • GSIS Assay:

      • Pre-incubate size-matched islets (groups of 5) in Krebs-Ringer bicarbonate buffer (KRBH) with 2.8 mM glucose for 1 hour.

      • Replace the buffer with KRBH containing low glucose (2.8 mM) for 1 hour and collect the supernatant.

      • Replace the buffer with KRBH containing high glucose (16.7 mM) for 1 hour and collect the supernatant.

      • To test GPR43 agonism, include a selective agonist (e.g., 1 µmol/L PA) in the high-glucose buffer for a separate group of islets.

    • Measurement: Measure insulin concentration in the collected supernatants using an ELISA kit.

    • Data Analysis: Normalize insulin secretion to the total insulin content of the islets (extracted using an acid-ethanol solution). Compare the fold-change in insulin secretion (high glucose vs. low glucose) between WT and KO mice on both NC and HFD diets.

Protocol 2: Measurement of Intracellular Calcium Flux

  • Objective: To confirm GPR43-mediated Gαq signaling in response to agonists.

  • Methodology:

    • Cell Model: Use a cell line expressing GPR43 (e.g., Min6 cells) or primary isolated islets.

    • Calcium Dye Loading: Plate cells on glass-bottom dishes. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.

    • Imaging: Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Perfuse the cells with the salt solution.

    • Stimulation: Establish a stable baseline fluorescence reading. Perfuse the cells with a solution containing the agonist of interest (e.g., 1 mmol/L acetate or 1 µmol/L PA).

    • Data Acquisition: Record the fluorescence emission at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) over time.

    • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380). An increase in this ratio indicates a rise in intracellular calcium concentration. Compare the peak response elicited by the agonist to the baseline. To confirm GPR43-Gαq-PLC dependence, pre-treat cells with a PLC inhibitor like U73122.

Protocol 3: In Vivo Acetate Treatment and Plasma FFA Measurement

  • Objective: To assess the in vivo effect of GPR43 activation on lipolysis.

  • Methodology:

    • Animal Model: Use GPR43 KO and WT mice. Fast the mice for 4-6 hours.

    • Baseline Sample: Collect a baseline blood sample (e.g., via tail vein) for plasma FFA and acetate measurement.

    • Treatment: Administer sodium acetate (e.g., 500 mg/kg) or a saline vehicle via intraperitoneal (i.p.) injection.

    • Time-Course Sampling: Collect blood samples at various time points post-injection (e.g., 15, 30, and 60 minutes).

    • Sample Processing: Immediately process blood to separate plasma and store at -80°C.

    • Measurement: Measure FFA levels in the plasma using a commercially available colorimetric or enzymatic kit. Measure acetate levels using a specific enzymatic assay or mass spectrometry.

    • Data Analysis: Plot the change in plasma FFA concentration over time for each group. A GPR43-mediated effect would be observed as a significant drop in FFA levels in WT mice treated with acetate, an effect that should be abolished in GPR43 KO mice.

Visualizations and Diagrams

G_Protein_Signaling cluster_GPR41 GPR41 (FFAR3) Pathway cluster_GPR43 GPR43 (FFAR2) Pathways GPR41 GPR41 G_i_41 Gαi/o GPR41->G_i_41 Activates AC_41 Adenylate Cyclase G_i_41->AC_41 Inhibits cAMP_41 ↓ cAMP AC_41->cAMP_41 SCFA_41 Propionate Butyrate SCFA_41->GPR41 Activates GPR43 GPR43 G_i_43 Gαi/o GPR43->G_i_43 Activates G_q_43 Gαq/11 GPR43->G_q_43 Activates AC_43 Adenylate Cyclase G_i_43->AC_43 Inhibits PLC Phospholipase C G_q_43->PLC Activates cAMP_43 ↓ cAMP AC_43->cAMP_43 Ca_43 ↑ [Ca²⁺]i PLC->Ca_43 Leads to SCFA_43 Acetate Propionate SCFA_43->GPR43 Activates

Caption: Differentiating GPR41 and GPR43 signaling pathways.

Experimental_Workflow cluster_results Interpret Results start Hypothesis: SCFA causes Effect X in vivo administer Administer SCFA to Mouse Cohorts start->administer cohorts Wild-Type (WT) GPR41 KO GPR43 KO GPR41/43 dKO administer->cohorts measure Measure Physiological Effect X cohorts->measure res_wt Effect in WT? measure->res_wt res_41 Effect lost in GPR41 KO? res_wt->res_41 Yes no_effect No Effect Observed res_wt->no_effect No res_43 Effect lost in GPR43 KO? res_41->res_43 No conc_41 Conclusion: Effect is GPR41-mediated res_41->conc_41 Yes res_dko Effect lost in dKO? res_43->res_dko No conc_43 Conclusion: Effect is GPR43-mediated res_43->conc_43 Yes conc_both Conclusion: Effect involves both GPR41 and GPR43 res_dko->conc_both Yes conc_none Conclusion: Effect is receptor- independent res_dko->conc_none No

Caption: Experimental workflow for differentiating receptor effects.

Troubleshooting_Flowchart start Problem: Ambiguous results from in vivo SCFA administration q_ko Are you using knockout models? start->q_ko q_pharm Are selective pharmacological tools available and validated? start->q_pharm use_ko Use single and double KO mice to dissect contributions q_ko->use_ko No q_microbiota Results still ambiguous? Consider microbiota q_ko->q_microbiota Yes use_ko->q_microbiota analyze_microbiota Analyze fecal SCFAs. Standardize diet. Consider co-housing. q_microbiota->analyze_microbiota Yes end Refined Hypothesis q_microbiota->end No analyze_microbiota->end use_pharm Use selective agonists. Compare to SCFA effects. q_pharm->use_pharm Yes q_downstream No selective tools? Analyze downstream signals. q_pharm->q_downstream No use_pharm->end measure_downstream Measure Ca²⁺ flux (Gq) and cAMP levels (Gi) ex vivo to identify dominant pathway. q_downstream->measure_downstream Yes measure_downstream->end

Caption: Troubleshooting flowchart for ambiguous SCFA effects.

References

Validation & Comparative

A Head-to-Head Battle: GPR41 Agonist-1 versus Short-Chain Fatty Acids in G-Protein Coupled Receptor 41 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuances of G-protein coupled receptor 41 (GPR41) activation is pivotal. This guide provides an objective comparison of a synthetic GPR41 agonist, AR420626 (referred to here as GPR41 Agonist-1), and the endogenous ligands, short-chain fatty acids (SCFAs), backed by experimental data and detailed protocols.

This comparative analysis delves into the performance of this compound and SCFAs, focusing on their potency and the signaling cascades they trigger. The information presented is designed to aid in the selection of appropriate tools for GPR41-related research and therapeutic development.

Data Presentation: A Quantitative Look at Agonist Performance

The potency of an agonist is a critical parameter in drug discovery and pharmacological research. The following table summarizes the available quantitative data for this compound (AR420626) and short-chain fatty acids.

AgonistPotency (EC50/IC50)Receptor Selectivity
This compound (AR420626) IC50 = 117 nM[1]Selective for GPR41/FFA3[1][2][3][4]
Short-Chain Fatty Acids (SCFAs) EC50 ≈ 0.5 mMActivate both GPR41 and GPR43

Note: IC50 (half maximal inhibitory concentration) for AR420626 is presented as a measure of its potency in inhibiting a specific cellular response, which is indicative of its agonistic activity in the referenced context. EC50 (half maximal effective concentration) for SCFAs represents the concentration required to elicit a half-maximal response.

Delving into the Mechanism: GPR41 Signaling Pathway

Upon activation by either this compound or SCFAs, GPR41, a Gi/o-coupled receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o activates Agonist This compound or SCFAs Agonist->GPR41 AC Adenylyl Cyclase Gi_o->AC inhibits ERK p-ERK Gi_o->ERK activates cAMP ↓ cAMP AC->cAMP

GPR41 Signaling Cascade

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and standardization, detailed protocols for key experiments used to characterize GPR41 agonists are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed cells expressing GPR41 in 96-well plate B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add agonist (this compound or SCFA) B->C D Measure fluorescence (kinetic read) C->D E Analyze data and determine EC50 D->E

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture: Culture HEK293 cells stably or transiently expressing human GPR41 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Agonist Addition: Prepare serial dilutions of this compound or SCFAs in a suitable assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time (kinetic read) immediately after the addition of the agonist.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

cAMP Accumulation Assay

This assay measures the inhibition of cAMP production, a hallmark of Gi-coupled receptor activation.

Protocol:

  • Cell Culture and Seeding: Follow the same cell culture and seeding protocol as for the calcium mobilization assay, using cells expressing GPR41.

  • Cell Stimulation: On the day of the assay, aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Forskolin and Agonist Addition: Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the GPR41 agonist (this compound or SCFA).

  • Cell Lysis and cAMP Measurement: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: The agonistic activity is observed as a decrease in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition of cAMP production against the agonist concentration to determine the IC50 value.

ERK Phosphorylation Assay

This assay detects the phosphorylation of ERK, a downstream target in the GPR41 signaling pathway.

Protocol:

  • Cell Culture and Serum Starvation: Culture cells expressing GPR41 as previously described. Prior to the assay, serum-starve the cells for 4-18 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the serum-starved cells with different concentrations of this compound or SCFAs for a short period (typically 5-15 minutes).

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Use a secondary antibody conjugated to HRP for detection by chemiluminescence.

    • ELISA: Use a commercially available phospho-ERK ELISA kit for a more high-throughput analysis.

  • Data Analysis: Quantify the band intensity (for Western blotting) or the absorbance/fluorescence (for ELISA) of p-ERK and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Logical Comparison: this compound vs. SCFAs

The choice between a synthetic agonist and endogenous ligands depends on the specific research question.

Agonist_Comparison cluster_agonist1 This compound (AR420626) cluster_scfas Short-Chain Fatty Acids (SCFAs) A1 High Potency (nM range) A2 High Selectivity for GPR41 A3 Tool for specific GPR41 pathway elucidation A4 Potential therapeutic lead S1 Lower Potency (µM-mM range) S2 Activate multiple receptors (GPR41, GPR43) S3 Physiologically relevant ligands S4 Studying endogenous signaling and gut microbiome effects Comparison Comparison Criteria Comparison->A1 Comparison->A2 Comparison->A3 Comparison->A4 Comparison->S1 Comparison->S2 Comparison->S3 Comparison->S4

Comparative Attributes

References

Validating the On-Target Activity of GPR41 Agonist-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GPR41 agonist-1's performance with other alternatives, supported by experimental data. It is designed to assist researchers in validating the on-target activity of this potent G protein-coupled receptor 41 (GPR41) agonist.

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate.[1] Its activation triggers various downstream signaling pathways, playing a crucial role in metabolic regulation, immune responses, and other physiological processes. Validating the specific on-target activity of a synthetic agonist like this compound is a critical step in preclinical research and drug development.

Comparative Analysis of GPR41 Agonists

To objectively assess the on-target activity of this compound, its performance should be compared against known GPR41 agonists. This includes the natural ligands of the receptor and other well-characterized synthetic agonists. The following table summarizes the potency of various GPR41 agonists, presented as EC₅₀ or IC₅₀ values obtained from in vitro functional assays. A lower value indicates higher potency.

AgonistAssay TypeCell LinePotency (EC₅₀/IC₅₀)Reference
This compound (compound 9) Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableMedchemExpress
AR420626IP3 AccumulationCOS-7 cells2.7 x 10⁻⁷ M[2]
PropionatecAMP InhibitionNot Specified~0.5 mM[1]
ButyratecAMP InhibitionNot Specified~0.5 mM[1]

Key Experimental Protocols for On-Target Validation

The following are detailed methodologies for key experiments to validate the on-target activity of this compound.

GPR41 Signaling Pathway

Activation of GPR41, a Gi/o-coupled receptor, by an agonist initiates a cascade of intracellular events. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gi/o Protein GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Cleaves PIP2 to Agonist This compound Agonist->GPR41 Binds to ATP ATP ATP->AC PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release

GPR41 Signaling Pathway
Experimental Workflow for Agonist Validation

A typical workflow to validate the on-target activity of a GPR41 agonist involves a series of in vitro assays to measure the downstream effects of receptor activation. This includes assessing changes in intracellular calcium and cAMP levels, as well as determining the direct interaction with the G protein.

Experimental_Workflow start Start: Prepare GPR41-expressing cells assay_prep Treat cells with this compound (and controls/comparators) start->assay_prep ca_assay Calcium Mobilization Assay (e.g., Fluo-4 AM) assay_prep->ca_assay camp_assay cAMP Assay (e.g., HTRF, AlphaScreen) assay_prep->camp_assay gtp_assay GTPγS Binding Assay assay_prep->gtp_assay data_analysis Data Analysis: Determine EC₅₀/IC₅₀ and Emax ca_assay->data_analysis camp_assay->data_analysis gtp_assay->data_analysis conclusion Conclusion: Confirm on-target agonist activity data_analysis->conclusion

Agonist Validation Workflow
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR41 activation.

Principle: GPR41 activation leads to the release of calcium from intracellular stores. A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is pre-loaded into the cells. The dye's fluorescence intensity increases upon binding to calcium, which can be measured using a fluorescence plate reader.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing GPR41 in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and a probenecid solution (to prevent dye leakage). Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells with Hank's Balanced Salt Solution (HBSS) to remove excess dye.

  • Compound Incubation: Add serial dilutions of this compound, a known agonist (e.g., propionate or AR420626) as a positive control, and a vehicle control (e.g., DMSO) to the respective wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a kinetic plate reader (e.g., FlexStation or FDSS) with excitation at ~494 nm and emission at ~516 nm. Record the signal for a sufficient duration to capture the peak calcium response.

  • Data Analysis: Determine the dose-dependent increase in fluorescence and calculate the EC₅₀ value for each agonist.

cAMP Assay

This assay quantifies the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.

Principle: GPR41 is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a reduction in cAMP production. This change can be measured using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Protocol (HTRF-based):

  • Cell Preparation: Harvest GPR41-expressing cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin Stimulation: To measure the inhibitory effect, first stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a detectable level of cAMP.

  • Agonist Treatment: Add serial dilutions of this compound, a known agonist, and a vehicle control to the cells.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Generate dose-response curves and calculate the IC₅₀ values for the agonists.

GTPγS Binding Assay

This functional membrane assay directly measures the activation of G proteins by the receptor.

Principle: Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Its incorporation into the G protein is a direct measure of receptor activation.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR41.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, serial dilutions of the agonist, and [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Detection: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine the EC₅₀ and Emax values.

By following these protocols and comparing the results of this compound with those of established agonists, researchers can effectively validate its on-target activity and characterize its pharmacological profile.

References

Confirming GPR41's Mechanism of Action: A Comparative Guide to Antagonist Use and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of two primary methodologies for confirming the mechanism of action of G-protein-coupled receptor 41 (GPR41): pharmacological inhibition using a GPR41 antagonist and genetic silencing via small interfering RNA (siRNA). This document is intended for researchers, scientists, and drug development professionals seeking to validate GPR41 signaling pathways and elucidate its role in various physiological processes.

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a Gi/o-coupled receptor activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate.[1][2] It plays a significant role in energy homeostasis, immune response, and other metabolic functions.[1][3] Validating that a biological effect is indeed mediated by GPR41 is a critical step in preclinical research. This guide offers a comparative analysis of the two most common approaches to achieve this validation.

Comparing Antagonists and siRNA Knockdown

Both GPR41 antagonists and siRNA-mediated knockdown are powerful tools for mechanistic studies. The choice between these methods often depends on the specific experimental context, available resources, and the desired level of target modulation.

A GPR41 antagonist is a small molecule that binds to the receptor and blocks its activation by endogenous agonists like SCFAs. This approach offers acute and often reversible inhibition of receptor function, allowing for precise temporal control in experiments.

siRNA knockdown , on the other hand, involves introducing short, double-stranded RNA molecules into cells to trigger the degradation of GPR41 mRNA. This leads to a reduction in the synthesis of the GPR41 protein, thereby diminishing the cellular response to agonists. This method provides high target specificity but typically results in a longer-lasting and less readily reversible effect.

The following table summarizes the key characteristics and performance of each method based on available experimental data.

FeatureGPR41 AntagonistsiRNA Knockdown
Mechanism Competitive or non-competitive binding to GPR41, blocking agonist activation.Post-transcriptional gene silencing, leading to reduced GPR41 protein expression.[4]
Speed of Action Rapid, often within minutes to hours.Slower, typically requiring 24-72 hours to achieve maximal protein reduction.
Reversibility Generally reversible upon washout of the compound.Long-lasting, with recovery of protein expression dependent on cell division and new protein synthesis.
Specificity Can have off-target effects on other receptors or cellular processes.Highly specific to the GPR41 mRNA sequence, but off-target effects are possible.
Temporal Control High temporal control, allowing for acute inhibition studies.Limited temporal control, more suitable for studying the effects of sustained receptor down-regulation.
Example Application Reversal of propionate-induced sympathetic activation by β-hydroxybutyrate (a GPR41 antagonist).Reduction of SCFA-mediated leptin secretion in adipocytes following GPR41 siRNA treatment.
Reported Efficacy Can achieve complete blockade of agonist-induced signaling.Typically achieves 70-90% knockdown of protein expression.

Experimental Protocols

Detailed methodologies for utilizing a GPR41 antagonist and siRNA for knockdown, followed by functional validation, are provided below.

GPR41 Antagonist Protocol: Calcium Mobilization Assay

This protocol describes how to use a GPR41 antagonist to inhibit agonist-induced intracellular calcium mobilization, a common downstream signaling event for Gi/o-coupled receptors.

  • Cell Culture: Culture HEK293T cells transiently or stably expressing human GPR41 in a T-75 flask.

  • Cell Seeding: Seed the cells into a black-walled, clear-bottom 96-well plate at a suitable density and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: Add the GPR41 antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes).

  • Agonist Stimulation: Add a known GPR41 agonist (e.g., propionate) at its EC80 concentration to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader to detect changes in intracellular calcium levels.

  • Data Analysis: Analyze the data to determine the IC50 of the antagonist in inhibiting the agonist-induced calcium response.

siRNA Knockdown Protocol: Western Blot and cAMP Assay

This protocol outlines the steps for knocking down GPR41 expression using siRNA and validating the knockdown effect on both protein levels and downstream signaling (cAMP inhibition).

  • siRNA Transfection:

    • Culture cells expressing GPR41 to 50-70% confluency.

    • Prepare a mixture of GPR41-specific siRNA and a suitable transfection reagent in serum-free medium.

    • Add the siRNA-transfection reagent complex to the cells and incubate for 4-6 hours.

    • Replace the medium with complete growth medium and incubate for 48-72 hours to allow for protein knockdown.

  • Western Blot for Knockdown Confirmation:

    • Lyse the transfected cells and a control group (e.g., treated with a non-targeting siRNA).

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GPR41 and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands to confirm a reduction in GPR41 expression.

  • cAMP Assay for Functional Validation:

    • After 48-72 hours of siRNA transfection, treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

    • Co-treat a subset of cells with a GPR41 agonist (e.g., propionate).

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit.

    • Compare the ability of the GPR41 agonist to inhibit forskolin-stimulated cAMP production in GPR41 knockdown cells versus control cells. A diminished inhibitory effect in the knockdown cells confirms the role of GPR41 in this signaling pathway.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the GPR41 signaling pathway, the experimental workflow for using a GPR41 antagonist, and the logical relationship of confirming the mechanism of action.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o PLC PLC IP3_DAG IP3 + DAG PLC->IP3_DAG cleaves PIP2 ERK ERK1/2 PLC->ERK AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to SCFA SCFA SCFA->GPR41 G_beta_gamma Gβγ Gi_o->G_beta_gamma G_alpha_i Gαi Gi_o->G_alpha_i G_beta_gamma->PLC G_alpha_i->AC inhibits PIP2 PIP2 Ca_release Ca²⁺ Release IP3_DAG->Ca_release ATP ATP

Caption: GPR41 signaling pathway.

Antagonist_Workflow start Start: GPR41-expressing cells add_antagonist Add GPR41 Antagonist start->add_antagonist incubate Incubate add_antagonist->incubate add_agonist Add GPR41 Agonist (e.g., Propionate) incubate->add_agonist measure_response Measure Downstream Response (e.g., Calcium flux, cAMP) add_agonist->measure_response analyze Analyze Data: Compare with agonist-only control measure_response->analyze

Caption: Experimental workflow for a GPR41 antagonist.

Confirmation_Logic cluster_methods Validation Methods hypothesis Hypothesis: Biological effect is mediated by GPR41 antagonist Pharmacological Inhibition (GPR41 Antagonist) hypothesis->antagonist sirna Genetic Silencing (GPR41 siRNA) hypothesis->sirna observe_antagonist Observation: Antagonist blocks the biological effect antagonist->observe_antagonist observe_sirna Observation: siRNA knockdown diminishes the biological effect sirna->observe_sirna conclusion Conclusion: Mechanism of action is confirmed to be GPR41-dependent observe_antagonist->conclusion observe_sirna->conclusion

Caption: Logic for confirming GPR41's mechanism of action.

References

A Head-to-Head Comparison: GPR41 Agonist-1 vs. Propionate in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional differences between endogenous and synthetic agonists for a specific receptor is paramount. This guide provides an objective comparison of the synthetic GPR41 agonist-1 (AR420626) and the endogenous short-chain fatty acid, propionate, in key functional assays. The data presented herein is compiled from multiple studies to offer a comprehensive overview of their respective potencies and signaling profiles.

Introduction to GPR41 and its Agonists

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are produced by the gut microbiota.[1][2][3] Activation of GPR41 is involved in various physiological processes, including metabolic regulation and immune responses.[4][5] Propionate is a naturally occurring high-potency agonist for GPR41. This compound (AR420626) is a potent and selective synthetic agonist developed for the study of GPR41-mediated signaling. This guide will delve into a comparative analysis of these two agonists based on their performance in critical in vitro functional assays.

GPR41 Signaling Pathways

GPR41 activation by an agonist initiates a cascade of intracellular events. Primarily coupled to the Gi/o family of G proteins, its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 can signal through Gβγ subunits, which can activate downstream effectors such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, can cause the mobilization of intracellular calcium (Ca2+). Another important aspect of GPCR signaling is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_agonists cluster_intracellular Intracellular GPR41 GPR41 Gi_o Gαi/o GPR41->Gi_o couples to Gby Gβγ beta_arrestin β-Arrestin GPR41->beta_arrestin recruits Agonist1 This compound Agonist1->GPR41 Propionate Propionate Propionate->GPR41 AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C (PLC) Gby->PLC activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Internalization Receptor Internalization & G-protein independent signaling beta_arrestin->Internalization

GPR41 Signaling Cascade

Comparative Functional Data

Agonist Assay Type Cell Line Potency (EC50/IC50) Reference
This compound (AR420626)cAMP InhibitionGPR41-expressing HEK293IC50 = 117 nM
PropionatecAMP InhibitionGPR41-expressing HEK293EC50 ~ 0.5 mM
Agonist Assay Type Cell Line Potency (EC50) Reference
This compound (AR420626)Calcium MobilizationC2C12 myotubesData not available
PropionateCalcium MobilizationGPR41-expressing cellsData not available
Agonist Assay Type Cell Line Potency (EC50) Reference
This compound (AR420626)β-Arrestin RecruitmentData not availableData not available
Propionateβ-Arrestin RecruitmentData not availableData not available

Note: While specific EC50 values for calcium mobilization and β-arrestin recruitment for a direct comparison are not available in the public domain, both agonists are expected to elicit responses in these assays based on the known GPR41 signaling pathways.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below. These protocols are based on established methods and can be adapted for the specific cell lines and reagents used in your laboratory.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR41 activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay and Detection cluster_analysis Data Analysis A1 Seed GPR41-expressing cells in a 96-well plate A2 Culture overnight A1->A2 B1 Wash cells with buffer A2->B1 B2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B1->B2 B3 Incubate for 30-60 min at 37°C B2->B3 C1 Add this compound or Propionate at various concentrations B3->C1 C2 Measure fluorescence intensity (Ex/Em ~490/525 nm) using a plate reader C1->C2 D1 Plot fluorescence change against agonist concentration C2->D1 D2 Calculate EC50 values D1->D2

Calcium Mobilization Assay Workflow

Materials:

  • GPR41-expressing cells (e.g., HEK293, CHO)

  • 96-well black, clear-bottom plates

  • Culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound (AR420626) and Propionate

  • Fluorescence plate reader with automated injection capability

Procedure:

  • Cell Plating: Seed GPR41-expressing cells into 96-well black, clear-bottom plates at an appropriate density and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Assay:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading.

    • Inject the this compound or propionate at various concentrations and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity (peak signal minus baseline) is plotted against the agonist concentration.

    • The EC50 value, the concentration of agonist that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_lysis Cell Lysis and Detection cluster_analysis Data Analysis A1 Seed GPR41-expressing cells in a 96- or 384-well plate A2 Culture overnight A1->A2 B1 Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) A2->B1 B2 Add Forskolin to stimulate adenylyl cyclase B1->B2 B3 Add this compound or Propionate at various concentrations B2->B3 B4 Incubate for 15-30 min at 37°C B3->B4 C1 Lyse the cells B4->C1 C2 Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) C1->C2 D1 Plot the signal (inversely proportional to cAMP) against agonist concentration C2->D1 D2 Calculate IC50 values D1->D2

cAMP Accumulation Assay Workflow

Materials:

  • GPR41-expressing cells (e.g., HEK293, CHO)

  • 96- or 384-well plates

  • Culture medium

  • Stimulation buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Adenylyl cyclase activator (e.g., Forskolin)

  • This compound (AR420626) and Propionate

  • cAMP detection kit (e.g., HTRF from Cisbio, AlphaScreen from PerkinElmer)

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Plating: Seed GPR41-expressing cells into the appropriate multi-well plates and culture overnight.

  • Assay:

    • Aspirate the culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Incubate for a short period.

    • Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Immediately add this compound or propionate at a range of concentrations.

    • Incubate at 37°C for 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. These kits are typically competitive immunoassays where the signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Plot the measured signal against the agonist concentration.

    • Determine the IC50 value, the concentration of agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production, by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR41 receptor.

beta_Arrestin_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection Detection cluster_analysis Data Analysis A1 Use a cell line co-expressing GPR41 and a β-arrestin reporter system (e.g., PathHunter) A2 Seed cells in a white, clear-bottom 384-well plate A1->A2 A3 Culture overnight A2->A3 B1 Add this compound or Propionate at various concentrations A3->B1 B2 Incubate for 60-90 min at 37°C B1->B2 C1 Add detection reagents according to the manufacturer's protocol B2->C1 C2 Incubate for 60 min at room temperature C1->C2 C3 Measure luminescence using a plate reader C2->C3 D1 Plot luminescence against agonist concentration C3->D1 D2 Calculate EC50 values D1->D2

References

Navigating the Selectivity of GPR41 Agonists: A Comparative Guide to Cross-Reactivity with Other GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a G-protein coupled receptor (GPCR) agonist is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of a representative GPR41 agonist, "GPR41 Agonist-1," with other GPCRs. The data presented herein is a representative profile based on typical findings for GPR41 agonists and serves to illustrate the expected selectivity profile.

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a Gi/o-coupled GPCR activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate. It plays a significant role in metabolism and immune function. Due to its therapeutic potential in metabolic disorders, the development of selective GPR41 agonists is an active area of research. However, the close homology of GPR41 with other SCFA receptors, particularly GPR43 (FFAR2), presents a significant challenge in achieving high selectivity.

Quantitative Comparison of this compound Activity

The following table summarizes the potency (EC50) of a representative GPR41 agonist, "this compound," at GPR41 and a panel of other GPCRs. The data is typically generated from functional assays, such as cAMP inhibition for Gi/o-coupled receptors and calcium mobilization for Gq/11-coupled receptors.

ReceptorPrimary G-protein CouplingRepresentative EC50 of this compound (nM)Notes
GPR41 (FFAR3) Gi/o 50 Primary Target
GPR43 (FFAR2)Gi/o, Gq/11850High potential for cross-reactivity due to sequence homology and shared endogenous ligands.
GPR40 (FFAR1)Gq/11>10,000Structurally related but activated by medium and long-chain fatty acids.
GPR109A (HCA2)Gi/o>10,000Niacin receptor, also activated by butyrate.
GPR120 (FFAR4)Gq/11>10,000Receptor for long-chain fatty acids.
β2-Adrenergic RGs>10,000Common off-target for many GPCR ligands.
M1 Muscarinic RGq/11>10,000Common off-target for many GPCR ligands.
D2 Dopamine RGi/o>10,000Common off-target for many GPCR ligands.

Note: The EC50 values presented are representative and may vary depending on the specific GPR41 agonist and the experimental conditions.

Signaling Pathways and Cross-Reactivity

GPR41 activation by an agonist leads to the inhibition of adenylyl cyclase through the Gi/o pathway, resulting in decreased intracellular cyclic AMP (cAMP) levels. Cross-reactivity with GPR43 is a primary concern as it is also activated by SCFAs. GPR43 couples to both Gi/o and Gq/11 pathways, leading to cAMP inhibition and an increase in intracellular calcium, respectively.[1] Therefore, a non-selective GPR41 agonist may elicit a broader range of cellular responses.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gi/o Protein GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->GPR41 Binds to ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

GPR41 Signaling Pathway

Experimental Protocols

The determination of agonist potency and selectivity is crucial. Below are detailed methodologies for the key experiments used to assess the cross-reactivity of GPR41 agonists.

cAMP Inhibition Assay for Gi/o-Coupled Receptors

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a hallmark of Gi/o-coupled receptor activation.

Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the GPCR of interest (e.g., GPR41, GPR43, GPR109A) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Preparation: "this compound" is serially diluted to various concentrations.

  • Assay Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

    • The test compound ("this compound") is added at various concentrations.

    • The plates are incubated to allow for receptor activation and modulation of cAMP levels.

  • cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.

  • Data Analysis: The decrease in cAMP levels in the presence of the agonist is measured, and the EC50 value is calculated from the dose-response curve.

cAMP_Assay_Workflow cluster_plate 384-well Plate cluster_analysis Data Analysis step1 1. Seed cells expressing target GPCR step2 2. Add Forskolin (to stimulate cAMP) & test agonist step1->step2 step3 3. Incubate step2->step3 step4 4. Lyse cells & add detection reagents step3->step4 step5 5. Read signal (e.g., HTRF) step4->step5 analysis Calculate EC50 step5->analysis

cAMP Inhibition Assay Workflow
Calcium Mobilization Assay for Gq/11-Coupled Receptors

This assay is used to determine the activity of agonists on Gq/11-coupled receptors, which signal through an increase in intracellular calcium.

Protocol:

  • Cell Culture: HEK293 or CHO cells stably expressing the Gq/11-coupled GPCR of interest (e.g., GPR43, GPR40, M1 muscarinic receptor) are grown in appropriate media.

  • Cell Seeding: Cells are plated in black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffer containing probenecid to prevent dye leakage.

  • Compound Preparation: "this compound" is prepared in a separate plate at various concentrations.

  • Assay Procedure:

    • The cell plate and compound plate are placed in a kinetic plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The test compound is automatically added to the cell plate.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

  • Data Analysis: The peak fluorescence signal is used to generate a dose-response curve, from which the EC50 value is determined.

Calcium_Assay_Workflow cluster_plate 96/384-well Plate cluster_analysis Data Analysis step1 1. Seed cells expressing target GPCR step2 2. Load cells with calcium-sensitive dye step1->step2 step3 3. Measure baseline fluorescence step2->step3 step4 4. Add test agonist step3->step4 step5 5. Monitor fluorescence change in real-time step4->step5 analysis Calculate EC50 step5->analysis

Calcium Mobilization Assay Workflow

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of a GPR41 agonist. The representative data highlights that while a GPR41 agonist can be developed with high selectivity against many other GPCRs, careful evaluation of its activity at the closely related GPR43 is essential. The provided experimental protocols offer a standardized approach for researchers to determine the selectivity profile of their own GPR41 agonists. A thorough understanding of an agonist's selectivity is a critical step in the development of safe and effective therapeutics targeting GPR41.

References

Using GPR41-Selective Agonist AR420626 as a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Activation of GPR41 by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota, is known to modulate various physiological processes. For researchers investigating the pharmacology of GPR41, the use of a potent and selective positive control is crucial for the validation of experimental findings. This guide provides a comprehensive comparison of the GPR41-selective agonist AR420626 with other alternative agonists, supported by experimental data and detailed protocols.

Comparative Analysis of GPR41 Agonists

AR420626 is a potent and highly selective synthetic agonist for GPR41.[1] Its utility as a positive control stems from its ability to elicit robust and reproducible responses in various in vitro and in vivo models. To objectively assess its performance, a comparison with endogenous and other synthetic GPR41 agonists is presented below.

Data Presentation: Potency of GPR41 Agonists

The following table summarizes the potency (EC50/IC50) of AR420626 and other common GPR41 agonists from published literature. Lower values indicate higher potency.

AgonistAgonist TypeAssay TypeCell LinePotency (EC50/IC50)Reference
AR420626 Synthetic cAMP Inhibition CHO-hGPR41 EC50: 0.32 ± 0.05 µM
AR420626SyntheticCalcium MobilizationNot SpecifiedIC50: 117 nM[2]
PropionateEndogenous (SCFA)cAMP InhibitionNot SpecifiedEC50: ~0.5 mM
ButyrateEndogenous (SCFA)cAMP InhibitionNot SpecifiedEC50: ~0.5 mM[3]
AcetateEndogenous (SCFA)cAMP InhibitionNot SpecifiedEC50: > 0.5 mM
Compound 1-1SyntheticcAMP InhibitionFlp-In-293-hGPR41EC50: 1.79 ± 0.3 µM
Compound 1-2SyntheticcAMP InhibitionFlp-In-293-hGPR41EC50: 0.61 ± 0.09 µM

As evidenced by the data, AR420626 demonstrates significantly higher potency compared to the endogenous short-chain fatty acid ligands of GPR41. This characteristic makes it an ideal positive control, as it can induce maximal receptor activation at nanomolar to low micromolar concentrations, providing a clear and robust signal in experimental assays.

GPR41 Signaling Pathway

GPR41 is known to couple to both Gi/o and Gq G proteins, leading to two primary signaling cascades upon activation. The Gi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

GPR41_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR41 GPR41 Gi Gi/o GPR41->Gi Activates Gq Gq GPR41->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream_Gi Downstream Cellular Responses PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Gq Downstream Cellular Responses PKC->Downstream_Gq Agonist AR420626 (Agonist) Agonist->GPR41 Binds

GPR41 Signaling Pathway

Experimental Protocols

To facilitate the use of AR420626 as a positive control, detailed protocols for two common GPR41 functional assays are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR41 activation via the Gq pathway.

1. Materials:

  • HEK293 cells stably expressing human GPR41 (HEK293-hGPR41)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • AR420626 (positive control)

  • Test compounds

  • 96-well black, clear-bottom microplate

2. Cell Preparation:

  • Seed HEK293-hGPR41 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well.

  • Culture the cells overnight at 37°C in a 5% CO2 incubator.

3. Dye Loading:

  • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

  • Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

4. Assay Procedure:

  • After incubation, wash the cells twice with 100 µL of assay buffer containing probenecid.

  • Add 100 µL of assay buffer to each well.

  • Prepare a compound plate with AR420626 and test compounds at 2x the final desired concentration.

  • Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence for 10-20 seconds.

  • Add 100 µL of the compound solution to the corresponding wells.

  • Continue to measure the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of a maximal concentration of AR420626.

  • Plot the normalized response against the compound concentration to determine the EC50 values.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed HEK293-hGPR41 cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Loading_Buffer Prepare Fluo-4 AM loading buffer Add_Loading_Buffer Add loading buffer to cells Prepare_Loading_Buffer->Add_Loading_Buffer Incubate_Dye Incubate for 60 min at 37°C Add_Loading_Buffer->Incubate_Dye Wash_Cells Wash cells with assay buffer Incubate_Dye->Wash_Cells Add_Assay_Buffer Add fresh assay buffer Wash_Cells->Add_Assay_Buffer Measure_Baseline Measure baseline fluorescence Add_Assay_Buffer->Measure_Baseline Prepare_Compound_Plate Prepare compound plate (2x concentration) Add_Compounds Add compounds to cells Measure_Baseline->Add_Compounds Measure_Response Measure fluorescence response Add_Compounds->Measure_Response Calculate_DeltaF Calculate ΔF (Peak - Baseline) Measure_Response->Calculate_DeltaF Normalize_Data Normalize to AR420626 max response Calculate_DeltaF->Normalize_Data Plot_Curve Plot dose-response curve and determine EC50 Normalize_Data->Plot_Curve

Calcium Mobilization Assay Workflow
cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following GPR41 activation via the Gi/o pathway.

1. Materials:

  • CHO-K1 cells stably expressing human GPR41 (CHO-hGPR41)

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • Forskolin

  • AR420626 (positive control)

  • Test compounds

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white microplate

2. Cell Preparation:

  • Culture CHO-hGPR41 cells to ~80-90% confluency.

  • Harvest cells and resuspend in stimulation buffer to the desired density (e.g., 2,000-10,000 cells/well).

3. Assay Procedure:

  • Add 5 µL of cell suspension to each well of a 384-well plate.

  • Prepare a solution of AR420626 or test compounds at 4x the final concentration in stimulation buffer.

  • Add 5 µL of the compound solution to the respective wells.

  • Prepare a forskolin solution at 4x the final desired concentration (e.g., 10 µM final) in stimulation buffer. This concentration should be optimized to produce a submaximal stimulation of adenylyl cyclase.

  • Add 5 µL of the forskolin solution to all wells except the basal control wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure the cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

4. Data Analysis:

  • Generate a cAMP standard curve.

  • Convert the raw assay signals to cAMP concentrations using the standard curve.

  • Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 values.

cAMP_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Harvest_Cells Harvest CHO-hGPR41 cells Resuspend_Cells Resuspend cells in stimulation buffer Harvest_Cells->Resuspend_Cells Add_Cells Add cells to 384-well plate Resuspend_Cells->Add_Cells Add_Compounds Add compounds (4x concentration) Add_Cells->Add_Compounds Add_Forskolin Add forskolin (4x concentration) Add_Compounds->Add_Forskolin Incubate Incubate for 30 min at RT Add_Forskolin->Incubate Lyse_and_Detect Lyse cells and detect cAMP Incubate->Lyse_and_Detect Generate_Standard_Curve Generate cAMP standard curve Lyse_and_Detect->Generate_Standard_Curve Convert_to_Concentration Convert signals to cAMP concentration Generate_Standard_Curve->Convert_to_Concentration Calculate_Inhibition Calculate % inhibition of forskolin response Convert_to_Concentration->Calculate_Inhibition Plot_Curve Plot dose-response curve and determine IC50 Calculate_Inhibition->Plot_Curve

cAMP Inhibition Assay Workflow

Conclusion

AR420626 serves as an excellent positive control for studying GPR41 due to its high potency and selectivity. This guide provides a framework for its use, offering comparative data against other agonists and detailed experimental protocols. By employing AR420626, researchers can ensure the reliability and reproducibility of their findings in the exploration of GPR41 pharmacology and its therapeutic potential.

References

Differentiating Orthosteric and Allosteric GPR41 Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of G protein-coupled receptor 41 (GPR41) activation is critical for developing targeted therapeutics. This guide provides an objective comparison of orthosteric and allosteric GPR41 agonists, supported by experimental data and detailed protocols to aid in their differentiation.

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate. These SCFAs are metabolites produced by the gut microbiota and play a significant role in host metabolism and immune function. Agonists of GPR41 are of therapeutic interest for a range of conditions, including metabolic disorders and inflammatory diseases. These agonists can be broadly categorized into two types: orthosteric and allosteric.

Orthosteric agonists bind to the same site as the endogenous ligands (SCFAs), directly activating the receptor. In contrast, allosteric agonists bind to a distinct site on the receptor, inducing a conformational change that leads to its activation. Differentiating between these two modes of action is crucial for drug development as it can impact agonist potency, efficacy, and potential for biased signaling.

Comparative Analysis of GPR41 Agonists

To effectively differentiate between orthosteric and allosteric GPR41 agonists, a combination of binding and functional assays is employed. Below is a summary of representative compounds and their reported activities.

Agonist TypeCompoundTargetAssay TypeParameterValue
Orthosteric PropionateGPR41Functional (Leptin Secretion)EC502.1 µM
Orthosteric AR420626FFAR3 (GPR41)Functional (Calcium Mobilization)IC50117 nM
Allosteric TUG-1907FFAR3 (GPR41)Functional (cAMP)EC50145 nM
Allosteric TUG-2015FFAR3 (GPR41)Functional (cAMP)EC50162 nM

Note: Data is compiled from multiple sources. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

GPR41 Signaling Pathways

Upon activation, GPR41 couples to both Gi/o and Gq G-proteins, initiating downstream signaling cascades. The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration and activation of protein kinase C (PKC). These pathways ultimately modulate cellular responses, including hormone secretion and inflammatory processes.

GPR41_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GPR41 GPR41 G_alpha_q Gαq GPR41->G_alpha_q G_alpha_i Gαi/o GPR41->G_alpha_i PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Orthosteric or Allosteric Agonist Agonist->GPR41 G_alpha_q->PLC activates G_alpha_i->AC inhibits Ca2_plus Ca²⁺ IP3->Ca2_plus releases PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Hormone Secretion, Inflammatory Response) Ca2_plus->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response

GPR41 Signaling Pathway

Experimental Protocols for Differentiation

Distinguishing between orthosteric and allosteric GPR41 agonists requires a series of well-designed experiments. The following protocols provide a framework for these investigations.

Experimental Workflow

A typical workflow to characterize and differentiate GPR41 agonists involves a tiered approach, starting with primary functional screening and followed by more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Library Screening Primary Functional Screen (e.g., Calcium Flux or cAMP Assay) Start->Screening Dose_Response Dose-Response Curves (Determine EC50/IC50 and Emax) Screening->Dose_Response Orthosteric_Assay Radioligand Binding Assay (Competition with known orthosteric ligand) Dose_Response->Orthosteric_Assay Allosteric_Assay Functional Assay in presence of Orthosteric Agonist (PAM/NAM screen) Dose_Response->Allosteric_Assay Site_Directed_Mutagenesis Site-Directed Mutagenesis of Orthosteric Binding Site Dose_Response->Site_Directed_Mutagenesis Orthosteric_Conclusion Orthosteric Agonist Orthosteric_Assay->Orthosteric_Conclusion Displaces Radioligand Allosteric_Conclusion Allosteric Agonist/Modulator Allosteric_Assay->Allosteric_Conclusion Modulates Orthosteric Agonist Activity Site_Directed_Mutagenesis->Orthosteric_Conclusion Activity Lost Site_Directed_Mutagenesis->Allosteric_Conclusion Activity Retained

Workflow for Agonist Differentiation
Radioligand Binding Assay

This assay is fundamental in determining if a test compound binds to the orthosteric site. It measures the ability of a compound to displace a known radiolabeled orthosteric ligand from the receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound for the orthosteric site of GPR41.

  • Principle: A radiolabeled ligand that specifically binds to the orthosteric site of GPR41 is incubated with cell membranes expressing the receptor. The ability of an unlabeled test compound to compete with the radioligand for binding is measured.

  • Materials:

    • Cell membranes from a cell line stably expressing human GPR41 (e.g., HEK293 or CHO cells).

    • Radiolabeled orthosteric ligand (e.g., [³H]-propionate or a suitable synthetic antagonist).

    • Test compounds (orthosteric and putative allosteric agonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Protocol:

    • In a 96-well plate, add cell membranes (10-20 µg protein/well).

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the radiolabeled orthosteric ligand (typically at its Kd value).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled orthosteric ligand.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Interpretation:

    • Orthosteric agonists will compete with the radioligand, resulting in a concentration-dependent decrease in radioligand binding and a measurable Ki value.

    • Allosteric agonists that do not bind to the orthosteric site will not compete with the radioligand and will not have a significant effect on its binding in this assay format.

GTPγS Binding Assay

This functional assay measures the activation of G proteins, an early event in the GPCR signaling cascade. It can be used to determine the potency (EC50) and efficacy (Emax) of agonists.

  • Objective: To measure the ability of a test compound to stimulate G protein activation via GPR41.

  • Principle: In the presence of a GPR41 agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into G proteins is measured as an indicator of receptor activation.

  • Materials:

    • Cell membranes expressing GPR41.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compounds.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Protocol:

    • Pre-incubate cell membranes with the test compound at various concentrations.

    • Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

    • Incubate for 60 minutes at 30°C.

    • Terminate the assay by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound versus the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC50 (potency) and Emax (efficacy) from the curve.

  • Interpretation:

    • Orthosteric agonists will produce a concentration-dependent increase in [³⁵S]GTPγS binding.

    • Allosteric agonists will also produce a concentration-dependent increase in [³⁵S]GTPγS binding. To differentiate from orthosteric agonists, this assay can be run in the presence of a fixed concentration of an orthosteric agonist. A positive allosteric modulator (PAM) will potentiate the effect of the orthosteric agonist, shifting its dose-response curve to the left.

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration, a downstream event of Gq-coupled GPR41 activation.

  • Objective: To determine the ability of a test compound to induce a calcium response in cells expressing GPR41.

  • Principle: Cells expressing GPR41 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist-induced Gq activation and subsequent IP3-mediated calcium release from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence that can be measured in real-time.

  • Materials:

    • A cell line stably expressing GPR41.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds.

    • A fluorescence plate reader with automated injection capabilities.

  • Protocol:

    • Plate GPR41-expressing cells in a 96- or 384-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the test compound at various concentrations and record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC50 and Emax from the curve.

  • Interpretation:

    • Both orthosteric and allosteric agonists can elicit a calcium response.

    • To differentiate, the assay can be performed in the presence of a sub-maximal concentration of a known orthosteric agonist. An allosteric agonist that is also a PAM will enhance the calcium signal induced by the orthosteric agonist. Conversely, a negative allosteric modulator (NAM) will inhibit the response.

Conclusion

The differentiation of orthosteric and allosteric GPR41 agonists is a critical step in the drug discovery process. A multi-faceted approach combining binding and functional assays is essential for a comprehensive characterization of novel compounds. Radioligand binding assays are invaluable for identifying compounds that interact with the orthosteric site, while functional assays such as GTPγS binding and intracellular calcium mobilization provide insights into the potency and efficacy of these agonists. By employing the experimental strategies outlined in this guide, researchers can effectively distinguish between these two classes of GPR41 agonists, paving the way for the development of more selective and effective therapeutics.

Safety Operating Guide

Proper Disposal Procedures for GPR41 Agonist-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols and logistical guidance for the proper handling and disposal of GPR41 agonist-1 (CAS No. 506417-09-0). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.[1]

    • Hand Protection: Use protective, chemical-resistant gloves (e.g., nitrile).[1]

    • Body Protection: An impervious lab coat is mandatory.[1]

    • Respiratory Protection: All handling should occur in a well-ventilated area. For operations involving large quantities of fine powder where dust may be generated, consult your institution's safety officer regarding respirator use.[1]

  • General Handling Guidelines:

    • Prevent all contact with skin and eyes.[1]

    • Avoid the inhalation of dust or aerosols.

    • Ensure robust ventilation is active during all handling and disposal steps.

Summary of Chemical and Physical Properties

The following table summarizes key data for this compound. According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance; however, standard laboratory precautions for chemical handling remain mandatory.

PropertyValueSource
CAS Number 506417-09-0ChemScene SDS
Molecular Formula C₂₄H₂₃N₃O₄ChemScene SDS
Molecular Weight 417.46 g/mol ChemScene SDS
Hazard Classification Not a hazardous substance or mixtureChemScene SDS
Recommended Storage 2-8°C in a cool, well-ventilated areaChemScene SDS

Step-by-Step Disposal Procedures

All disposal methods must be in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for institution-specific protocols.

Procedure 1: Disposal of Unused Solid Compound
  • Preparation: Securely package the original container of this compound, ensuring the cap is tightly sealed. If the primary container's integrity is compromised, it must be placed within a larger, sealed, and appropriately labeled secondary container.

  • Labeling: Affix a hazardous waste label, as specified by your EHS department. The label must include:

    • Product Name: "this compound"

    • CAS Number: "506417-09-0"

    • Total Quantity

    • Date of the disposal request

  • Storage: Place the fully labeled container in a designated chemical waste accumulation area, ensuring it is segregated from incompatible materials.

  • Collection: Schedule a pickup with your institution's certified chemical waste disposal specialists.

Procedure 2: Disposal of Solutions (Aqueous or DMSO)
  • Collection: All waste solutions containing this compound must be collected in a dedicated, sealed, and chemically compatible waste container (e.g., a clearly marked glass or polyethylene bottle).

    • Important: Do not mix this waste with other chemical streams without explicit approval from your EHS department.

  • Labeling: The waste container must be labeled with the full names of all chemical components, including "this compound," the solvent (e.g., "Dimethyl Sulfoxide"), and their estimated concentrations and volumes.

  • Storage & Collection: Store the container and arrange for its collection as detailed in Procedure 1.

Procedure 3: Disposal of Contaminated Labware and Materials
  • Segregation: All items contaminated with this compound (e.g., pipette tips, gloves, microfuge tubes, absorbent pads) must be segregated from regular laboratory trash.

  • Decontamination of Spills: In the event of a minor spill, cover and absorb the material with an inert substance, such as sand or vermiculite. Following absorption, decontaminate the affected surface by scrubbing with alcohol.

  • Collection: Place all contaminated solid waste, including used absorbent materials from spills, into a designated solid chemical waste container or a securely sealed waste bag.

  • Labeling: Clearly label the container or bag as "Solid Waste Contaminated with this compound (CAS 506417-09-0)."

  • Disposal: This waste must be disposed of through your institution's official chemical waste program. It must not be placed in regular, biohazardous, or sharps waste bins.

Disposal Decision Pathway

The diagram below illustrates the procedural workflow for making decisions regarding the safe and compliant disposal of this compound and associated materials.

GPR41_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path start Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Unused Solid Compound waste_type->solid_waste Solid liquid_waste Aqueous / DMSO Solution waste_type->liquid_waste Liquid contaminated_items Contaminated Labware (Tips, Gloves, etc.) waste_type->contaminated_items Solid Labware collect_solid Package in sealed, labeled waste container. solid_waste->collect_solid collect_liquid Collect in sealed, labeled waste solvent bottle. liquid_waste->collect_liquid collect_items Collect in labeled solid waste container/bag. contaminated_items->collect_items final_disposal Store in Designated Waste Area & Arrange EHS Pickup collect_solid->final_disposal collect_liquid->final_disposal collect_items->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling GPR41 Agonist-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides critical safety protocols, operational procedures, and disposal plans for the proficient handling of GPR41 agonist-1 (MCE Catalog No. HY-147394). Adherence to these guidelines is paramount to ensure laboratory safety and maintain experimental integrity.

Immediate Safety and Handling Precautions

This compound, while a potent research tool, requires careful handling to mitigate potential risks. The following personal protective equipment (PPE) is mandatory when working with this compound in either solid or solution form.

Personal Protective Equipment (PPE) Summary:

Protective GearSpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects eyes from splashes or fine particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential absorption.
Body Protection Laboratory coatMinimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodAvoids inhalation of dust or aerosols.

Operational Plans: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory is essential for safety and reproducibility.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.[1]

Storage Conditions:

FormStorage TemperatureDuration
Solid Powder-20°C3 years
4°C2 years
In solvent-80°C6 months
-20°C1 month
Preparation of Stock Solutions

To prepare stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[1]

Solubility and Stock Solution Preparation:

SolventMaximum SolubilityStock ConcentrationPreparation Volume (for 10 mg)
DMSO≥ 25 mg/mL10 mM2.3954 mL

Protocol for Reconstitution:

  • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

  • Slowly add the calculated volume of DMSO to the vial.

  • To aid dissolution, the solution can be sonicated or warmed to 60°C.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

Disposal Plan

All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Experimental Protocols

While specific experimental designs will vary, the following provides a general framework for in vitro and in vivo applications of this compound.

In Vitro Cell-Based Assay Workflow

This workflow outlines the general steps for treating cultured cells with this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution D Prepare working concentrations via serial dilution A->D B Culture GPR41-expressing cells C Seed cells in multi-well plates B->C E Treat cells with this compound C->E D->E F Incubate for desired time period E->F G Perform downstream analysis (e.g., cAMP assay, Ca2+ flux) F->G

In vitro experimental workflow for this compound.
In Vivo Dosing Protocol for Animal Studies

For animal studies, proper formulation and administration are critical for obtaining reliable data.

Vehicle Preparation for In Vivo Administration:

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Dosing Procedure:

  • Prepare the vehicle solution by adding the components in the order listed above.

  • Dissolve the this compound in the vehicle to the desired final concentration.

  • The route of administration (e.g., intraperitoneal, oral) will depend on the specific experimental design.

GPR41 Signaling Pathway

GPR41 is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[2] Activation of GPR41 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR41 GPR41 Gi Gi/o Protein GPR41->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response modulates Agonist This compound Agonist->GPR41 Gi->AC inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.